Cephamycin C
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
34279-51-1 |
|---|---|
Molecular Formula |
C16H22N4O9S |
Molecular Weight |
446.4 g/mol |
IUPAC Name |
(6R,7S)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H22N4O9S/c1-28-16(19-9(21)4-2-3-8(17)11(22)23)13(26)20-10(12(24)25)7(5-29-15(18)27)6-30-14(16)20/h8,14H,2-6,17H2,1H3,(H2,18,27)(H,19,21)(H,22,23)(H,24,25)/t8-,14-,16+/m1/s1 |
InChI Key |
LXWBXEWUSAABOA-VXSYNFHWSA-N |
Isomeric SMILES |
CO[C@@]1([C@@H]2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)NC(=O)CCC[C@H](C(=O)O)N |
Canonical SMILES |
COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)NC(=O)CCCC(C(=O)O)N |
Synonyms |
A 16886B A-16886B A16886B cephamycin C cephamycin C sodium cephamycin C, (6R)-isomer cephamycin C, (6R-(6alpha,7alpha,7(R*)))-isomer cephamycin C, (6R-(6alpha,7alpha,7(S*)))-isomer cephamycin C, monosodium salt cephamycin C, sodium salt |
Origin of Product |
United States |
Foundational & Exploratory
The Advent of a Novel β-Lactam: The Origin and Discovery of Cephamycin C
A comprehensive technical guide for researchers, scientists, and drug development professionals on the discovery, biosynthesis, and characterization of Cephamycin C, a pioneering member of the cephamycin class of antibiotics.
Executive Summary
Discovered in the early 1970s, this compound marked a significant advancement in the field of β-lactam antibiotics. Produced by actinomycetes, primarily of the genus Streptomyces, this natural product distinguished itself from the structurally related cephalosporins by the presence of a 7α-methoxy group. This unique structural feature conferred a notable resistance to β-lactamase enzymes, a growing clinical challenge at the time. This technical guide provides an in-depth exploration of the origin, discovery, and scientific characterization of this compound, presenting key data, experimental methodologies, and biosynthetic pathways to serve as a valuable resource for the scientific community.
Historical Perspective and Discovery
The early 1970s witnessed a concerted effort in the pharmaceutical industry to discover novel antibiotics with improved activity against resistant bacterial strains. Two research groups, one at Merck Sharp & Dohme Research Laboratories and another at Eli Lilly and Company, independently reported the discovery of a new family of β-lactam antibiotics, which they named cephamycins.[1][2]
The initial breakthrough came from the screening of soil-derived actinomycetes. Researchers at Merck, in a 1972 publication by Stapley et al., described the isolation of several Streptomyces species, including a newly characterized species designated Streptomyces lactamdurans, that produced a family of antibiotics structurally related to cephalosporin C.[1][3] Concurrently, Nagarajan and colleagues at Eli Lilly reported the discovery of β-lactam antibiotics from Streptomyces species.[4]
This compound was identified as one of the major components produced by several of these actinomycete strains, including Streptomyces clavuligerus and Nocardia lactamdurans. Its discovery was significant due to its broad spectrum of activity, particularly against Gram-negative bacteria, and its remarkable stability against β-lactamase degradation, a property attributed to its unique 7α-methoxy group.
Producing Microorganisms
This compound is a secondary metabolite produced by several species of actinomycetes. The most notable and widely studied producers include:
-
Streptomyces clavuligerus
-
Nocardia lactamdurans (formerly Streptomyces lactamdurans)
-
Streptomyces cattleya
These filamentous bacteria are typically isolated from soil samples and can be cultured under specific fermentation conditions to yield this compound.
Experimental Protocols
Fermentation of this compound Producing Organisms
The production of this compound is achieved through submerged fermentation of the producing microorganism. The following provides a general protocol based on methodologies described in the literature.
4.1.1 Culture Media and Conditions
A variety of complex organic and chemically defined media have been used for the cultivation of this compound-producing Streptomyces species. A representative medium composition is provided in Table 1.
Table 1: Representative Fermentation Medium for this compound Production
| Component | Concentration (g/L) |
| Soluble Starch | 20 |
| Glucose | 10 |
| Yeast Extract | 5 |
| Peptone | 5 |
| K₂HPO₄ | 1 |
| MgSO₄·7H₂O | 0.5 |
| CaCO₃ | 2 |
Fermentation Parameters:
-
Temperature: 28°C
-
pH: Maintained between 6.8 and 7.2
-
Aeration: 1 volume of air per volume of medium per minute (vvm)
-
Agitation: 200-300 rpm
-
Fermentation Time: 120-168 hours
4.1.2 Inoculum Development
-
A vegetative inoculum is prepared by transferring spores from a slant culture of the producing organism into a seed medium.
-
The seed culture is incubated for 48-72 hours at 28°C with shaking.
-
The production fermentation tank is then inoculated with a 5-10% (v/v) of the seed culture.
Isolation and Purification of this compound
The recovery of this compound from the fermentation broth involves a multi-step process to separate the antibiotic from other broth components and related β-lactams.
4.2.1 Broth Clarification
-
The fermentation broth is harvested and the mycelium is removed by centrifugation or filtration.
-
The resulting supernatant is clarified by further filtration, often using diatomaceous earth as a filter aid.
4.2.2 Ion-Exchange Chromatography
-
The clarified broth is passed through a column containing a weakly basic anion-exchange resin (e.g., DEAE-cellulose).
-
The column is washed with a low concentration buffer to remove unbound impurities.
-
This compound is eluted using a salt gradient (e.g., 0.1 M to 1.0 M NaCl).
4.2.3 Adsorption and Desalting
-
The fractions containing this compound are pooled and may be further purified and desalted using an adsorbent resin (e.g., Amberlite XAD-2).
-
The antibiotic is adsorbed onto the resin, and salts are washed away with water.
-
This compound is then eluted with an organic solvent mixture, such as aqueous acetone.
4.2.4 Gel Filtration Chromatography
-
For final polishing, gel filtration chromatography (e.g., using Sephadex G-25) can be employed to separate this compound based on molecular size, effectively removing any remaining small molecule impurities.
The following diagram illustrates a general workflow for the isolation and purification of this compound.
Caption: General experimental workflow for the isolation and purification of this compound.
Structural Elucidation and Physicochemical Properties
The determination of the chemical structure of this compound was a crucial step in understanding its unique properties. This was achieved through a combination of spectroscopic techniques and chemical degradation studies.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR were instrumental in identifying the core cephem nucleus, the D-α-aminoadipyl side chain, and, most importantly, the characteristic 7α-methoxy group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry provided the accurate molecular weight and elemental composition of this compound, confirming its molecular formula as C₁₆H₂₁N₄O₉S.
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques helped to identify key functional groups, such as the β-lactam carbonyl group and the conjugated diene system in the dihydrothiazine ring.
The IUPAC name for this compound is (6R,7S)-7-[[(2R)-2-amino-2-carboxy-ethyl]carbamoylamino]-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.
In Vitro Antibacterial Activity
This compound exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. A key feature is its stability to many β-lactamases, which renders it active against many penicillin- and cephalosporin-resistant strains.
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against various bacteria.
| Bacterial Species | MIC (µg/mL) |
| Staphylococcus aureus | 3.1 - 12.5 |
| Streptococcus pyogenes | 0.2 - 0.8 |
| Escherichia coli | 6.2 - 25 |
| Klebsiella pneumoniae | 6.2 - 25 |
| Proteus mirabilis | 3.1 - 12.5 |
| Enterobacter aerogenes | 12.5 - 50 |
| Pseudomonas aeruginosa | >100 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Biosynthesis of this compound
The biosynthesis of this compound is a complex enzymatic process that shares its early steps with the biosynthesis of other β-lactam antibiotics like penicillin and cephalosporin C. The pathway can be broadly divided into three stages.
-
Formation of the Tripeptide Precursor: The amino acids L-α-aminoadipic acid, L-cysteine, and L-valine are condensed to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). This reaction is catalyzed by the non-ribosomal peptide synthetase, ACV synthetase.
-
Formation of the Bicyclic Cephem Nucleus: The linear ACV tripeptide is oxidatively cyclized by isopenicillin N synthase (IPNS) to form isopenicillin N, which contains the fused β-lactam and thiazolidine rings. Isopenicillin N is then epimerized to penicillin N by isopenicillin N epimerase. The ring expansion of penicillin N, catalyzed by deacetoxycephalosporin C synthase (DAOCS), forms deacetoxycephalosporin C (DAOC). A subsequent hydroxylation reaction yields deacetylcephalosporin C (DAC).
-
Tailoring Reactions: The final steps are unique to cephamycin biosynthesis. DAC is carbamoylated at the C3-hydroxymethyl group by O-carbamoyltransferase to form O-carbamoyldeacetylcephalosporin C. This is followed by a hydroxylation at the C-7 position and a subsequent methylation by a methyltransferase, utilizing S-adenosylmethionine (SAM) as the methyl donor, to introduce the characteristic 7α-methoxy group, yielding this compound.
The following diagram provides a simplified representation of the this compound biosynthetic pathway.
Caption: Simplified biosynthetic pathway of this compound.
Conclusion
The discovery of this compound was a landmark in antibiotic research, introducing a new class of β-lactam compounds with enhanced stability against bacterial resistance mechanisms. The elucidation of its origin from soil actinomycetes, the development of fermentation and purification protocols, and the characterization of its unique chemical structure and biological activity have provided a solid foundation for the subsequent development of semi-synthetic cephamycin derivatives that have become clinically important therapeutic agents. This technical guide consolidates the foundational knowledge on this compound, offering a valuable resource for researchers in natural product discovery, antibiotic development, and microbial biotechnology.
References
- 1. cephalosporin C biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cephamycins, a new family of beta-lactam antibiotics. 3. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US3886044A - Process of making this compound by fermentation - Google Patents [patents.google.com]
- 4. Cephamycins, a new family of beta-lactam antibiotics. II. Isolation and chemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Cephamycin C producing microorganisms like Streptomyces clavuligerus.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephamycin C is a potent β-lactam antibiotic, distinguished from cephalosporins by the presence of a 7-α-methoxy group, which confers significant resistance to β-lactamase enzymes. This property makes this compound and its derivatives valuable tools in combating bacterial infections, particularly those caused by β-lactamase-producing strains. The primary industrial producers of this compound are filamentous bacteria belonging to the order Actinomycetales, with Streptomyces clavuligerus being the most extensively studied model organism. Other notable producers include Streptomyces cattleya, Nocardia lactamdurans (now reclassified as Amycolatopsis lactamdurans), and Streptomyces jumonjinensis.[1][2] This technical guide provides a comprehensive overview of the biosynthesis of this compound, its intricate regulatory networks, and detailed experimental protocols relevant to the study and optimization of its production in these microorganisms.
Biosynthesis of this compound
The biosynthesis of this compound is a complex, multi-step enzymatic process that begins with the condensation of three precursor amino acids: L-lysine, L-cysteine, and L-valine. The pathway can be broadly divided into early, middle, and late stages. The genes encoding the biosynthetic enzymes are typically clustered together on the microbial chromosome, facilitating coordinated regulation.[2][3]
The initial steps involve the conversion of L-lysine into L-α-aminoadipic acid (L-AAA). This is followed by the non-ribosomal peptide synthetase (NRPS) activity of ACV synthetase (ACVS), which condenses L-AAA, L-cysteine, and D-valine to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). The subsequent cyclization of ACV by isopenicillin N synthase (IPNS) yields isopenicillin N, the first bioactive intermediate in the pathway.
Isopenicillin N is then epimerized to penicillin N, which undergoes ring expansion catalyzed by deacetoxycephalosporin C synthase (DAOCS or expandase) to form deacetoxycephalosporin C (DAOC). A series of subsequent modifications, including hydroxylation, carbamoylation, and the characteristic 7-α-methoxylation, convert DAOC into the final product, this compound.
This compound Biosynthetic Pathway
References
- 1. academic.oup.com [academic.oup.com]
- 2. Biosynthesis and molecular genetics of cephamycins. Cephamycins produced by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The nine genes of the Nocardia lactamdurans cephamycin cluster are transcribed into large mRNAs from three promoters, two of them located in a bidirectional promoter region - PubMed [pubmed.ncbi.nlm.nih.gov]
Biosynthetic pathway of Cephamycin C from precursor amino acids.
A Technical Guide to the Biosynthetic Pathway of Cephamycin C
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a potent β-lactam antibiotic, distinguished by its 7-methoxy group, which confers significant resistance to β-lactamase enzymes. Produced by actinomycetes such as Streptomyces clavuligerus and Nocardia lactamdurans, its biosynthesis is a complex, multi-step enzymatic process originating from three precursor amino acids[1][2][3][4]. This document provides a detailed technical overview of the this compound biosynthetic pathway, including the genetic and enzymatic machinery, regulatory mechanisms, and key experimental methodologies used in its study. Quantitative data are summarized for comparative analysis, and critical pathways are visualized to facilitate understanding.
Precursor Amino Acids
The biosynthesis of the this compound molecule initiates from three fundamental building blocks: L-cysteine, L-valine, and L-α-aminoadipic acid[2]. While L-cysteine and L-valine are common proteinogenic amino acids readily available from primary metabolism, L-α-aminoadipic acid is a non-proteinogenic intermediate whose formation is a key preliminary stage of the pathway in actinomycetes.
In cephamycin-producing organisms, L-α-aminoadipic acid is synthesized from L-lysine. This conversion is catalyzed by the enzyme lysine-ε-aminotransferase (LAT), which is encoded by the lat gene located within the cephamycin biosynthetic gene cluster. This colocalization highlights the dedicated nature of this precursor-forming step to the antibiotic production pathway.
The Core Biosynthetic Pathway
The assembly of this compound from its precursors is a nine-step enzymatic cascade. The genes encoding these enzymes are clustered together, allowing for coordinated regulation.
-
Tripeptide Formation : The pathway begins with the condensation of the three precursor amino acids—L-α-aminoadipic acid, L-cysteine, and L-valine—by a large, non-ribosomal peptide synthetase called δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS). This enzyme, encoded by the pcbAB gene, forms the linear tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV).
-
First Cyclization (β-Lactam Ring Formation) : The ACV tripeptide is then cyclized by isopenicillin N synthase (IPNS), the product of the pcbC gene. This crucial step forms the four-membered β-lactam ring, resulting in the first bioactive intermediate, isopenicillin N (IPN).
-
Side-Chain Epimerization : The L-α-aminoadipyl side chain of IPN is converted to its D-isomer by isopenicillin N epimerase, yielding penicillin N.
-
Ring Expansion : The five-membered thiazolidine ring of penicillin N is oxidatively expanded to a six-membered dihydrothiazine ring to form deacetoxycephalosporin C (DAOC). This reaction is catalyzed by deacetoxycephalosporin C synthase (DAOCS), also known as expandase.
-
C-3' Hydroxylation : DAOC is subsequently hydroxylated at the C-3' position by deacetoxycephalosporin C hydroxylase (DAOCH) to produce deacetylcephalosporin C (DAC).
-
C-3' Carbamoylation : A carbamoyl group is transferred to the 3'-hydroxyl of DAC, forming O-carbamoyldeacetylcephalosporin C. This reaction is catalyzed by a specific carbamoyltransferase encoded by the cmcH gene.
-
C-7 Hydroxylation & Methylation : The final and defining steps of this compound biosynthesis involve the modification of the C-7 position of the cephalosporin core. A two-enzyme system, encoded by the linked genes cmcI and cmcJ, first hydroxylates the intermediate at C-7 and then methylates this new hydroxyl group to form the characteristic 7α-methoxy group. CmcI has been identified as the S-adenosyl-L-methionine (SAM)-dependent methyltransferase in this process.
Figure 1: The core biosynthetic pathway of this compound from precursor amino acids.
Regulation of this compound Biosynthesis
The production of this compound is tightly regulated at multiple levels, from transcriptional control of the gene cluster to metabolic influences of nutrient availability.
Transcriptional Regulation by CcaR
A key regulatory element is CcaR, a Streptomyces antibiotic regulatory protein (SARP) encoded by the ccaR gene within the cephamycin gene cluster. CcaR acts as a pathway-specific transcriptional activator, positively controlling the expression of essential biosynthetic genes, including lat, pcbAB, and pcbC. Disruption of the ccaR gene abolishes the production of the early biosynthetic enzymes and, consequently, halts this compound synthesis. CcaR is also involved in regulating the biosynthesis of a co-produced β-lactamase inhibitor, clavulanic acid, positioning it as a master regulator of the β-lactam supercluster in S. clavuligerus.
Figure 2: Regulatory cascade showing CcaR activation of this compound biosynthetic genes.
Metabolic Regulation
Nutrient availability significantly impacts this compound production.
-
Nitrogen Source : The choice of nitrogen source is critical. In Streptomyces cattleya, asparagine was found to be a superior nitrogen source for both enzyme biosynthesis and overall this compound production compared to glutamine or ammonium. An excess of asparagine, however, can reduce production.
-
Phosphate : The production of this compound is inversely related to the mycelial growth rate, and the phosphate feed rate has been identified as a critical factor. Phosphate limitation can trigger the stringent response, which is associated with increased antibiotic production.
Quantitative Data Summary
The following tables summarize key quantitative findings from various studies on this compound production, providing a basis for comparison across different genetic and environmental conditions.
Table 1: Effect of Genetic Modifications on this compound Production in S. clavuligerus
| Strain / Condition | Genetic Modification | Relative this compound Production (%) | Reference |
| Wild-Type | None | 100% | N/A |
| ccaR deletion mutant | Deletion of the ccaR regulatory gene | 0% (Production abolished) | |
| ΔRI strain | Deletion of the cmcH-ccaR intergenic region | 30-36% | |
| deltarelA mutant | Disruption of the relA gene (stringent response) | 0% (Production abolished) |
Table 2: Effect of Culture Additives and Conditions on this compound Production
| Organism | Additive / Condition | Concentration | Effect on Production | Reference |
| S. clavuligerus | 1,3-Diaminopropane | 10 g/L | ~300% increase | |
| S. clavuligerus NT4 | Optimized Solid-State Fermentation | N/A | Yield of 21.68 ± 0.76 mg/gds | |
| S. clavuligerus NT4 | Optimized SSF with Amino Acids | N/A | Yield of 27.41 ± 0.65 mg/gds |
Experimental Protocols & Methodologies
This section details common experimental protocols employed in the study of this compound biosynthesis.
Quantification of this compound via Agar Diffusion Bioassay
This method is used to determine the concentration of bioactive this compound in culture supernatants.
-
Test Organism : Escherichia coli ESS 2235, a strain highly sensitive to β-lactam antibiotics, is used as the indicator organism.
-
Procedure :
-
The test organism is grown for 24 hours at 37°C in a suitable medium (e.g., 5 g/L peptone, 3 g/L beef extract, 15 g/L agar).
-
Culture supernatants from S. clavuligerus fermentations are applied to wells or paper discs on agar plates seeded with the E. coli test strain.
-
Plates are incubated to allow for bacterial growth and diffusion of the antibiotic.
-
The diameter of the zone of growth inhibition around the sample is measured.
-
Concentration is determined by comparing the inhibition zone size to a standard curve generated with known concentrations of a reference standard, such as cephalosporin C zinc salt.
-
Figure 3: Standard experimental workflow for the this compound agar diffusion bioassay.
Cell-Free Extract Enzyme Assays (DAOCS Activity)
This protocol allows for the in vitro measurement of specific enzyme activities from the biosynthetic pathway.
-
Preparation of Cell-Free Extract :
-
Streptomyces cells are harvested from culture and resuspended in buffer.
-
Cells are disrupted by sonication, and the suspension is clarified by ultracentrifugation (e.g., 40,000 rpm for 60 min).
-
The supernatant is treated with protamine sulfate to precipitate nucleic acids, followed by ammonium sulfate precipitation to fractionate proteins. The 50-70% ammonium sulfate fraction typically contains the DAOCS activity.
-
-
DAOCS Assay Mixture (0.4 mL total volume) :
-
Substrate: 0.10 mM Penicillin N.
-
Cofactors: 0.1 mM α-ketoglutarate, 0.225 mM FeSO₄, 0.1 mM Dithiothreitol (DTT).
-
Buffer: 50 mM Tris-HCl, pH 7.0.
-
Enzyme: Cell-free extract (approx. 4 mg protein).
-
-
Procedure :
-
The assay mixture is incubated at 20°C for 120 minutes.
-
The product, deacetoxycephalosporin C (DAOC), is quantified using a bioassay against E. coli ESS 2235 on plates containing penicillinase to eliminate the activity of the penicillin N substrate.
-
Western Blot Analysis for Enzyme Expression
This technique is used to detect the presence and relative abundance of specific biosynthetic enzymes.
-
Procedure :
-
Total protein is extracted from S. clavuligerus cells harvested at a specific time point (e.g., 48 hours of growth).
-
A defined amount of protein (e.g., 5 µg) is separated by size using SDS-PAGE.
-
The separated proteins are transferred to a PVDF membrane.
-
The membrane is probed with polyclonal antibodies raised specifically against the target enzymes (e.g., CcaR, LAT, IPNS, DAOCS).
-
A secondary antibody conjugated to a detection enzyme (e.g., HRP) is used, and the protein bands are visualized using a chemiluminescent substrate. This method was used to confirm the absence of biosynthetic enzymes in ccaR deletion mutants.
-
Conclusion
The biosynthetic pathway of this compound is a highly orchestrated process involving a dedicated set of enzymes and a sophisticated regulatory network. Originating from the primary metabolites L-α-aminoadipic acid, L-cysteine, and L-valine, the pathway proceeds through a series of cyclization, expansion, and modification reactions to yield the final antibiotic. The transcriptional activator CcaR serves as a master switch, integrating metabolic signals to control the expression of the biosynthetic gene cluster. A thorough understanding of these enzymatic and regulatory mechanisms is paramount for researchers and drug development professionals seeking to harness and optimize the production of this clinically important antibiotic through metabolic engineering and synthetic biology approaches.
References
- 1. Biosynthesis and molecular genetics of cephamycins. Cephamycins produced by actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New aspects of genes and enzymes for beta-lactam antibiotic biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Production of this compound by Streptomyces clavuligerus NT4 using solid-state fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Cephamycin C: A Technical Guide to its Action on Bacterial Cell Walls
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cephamycin C, a potent β-lactam antibiotic, exerts its bactericidal effects by disrupting the integrity of the bacterial cell wall. This in-depth technical guide elucidates the core mechanism of action of this compound, focusing on its interaction with penicillin-binding proteins (PBPs), the enzymatic machinery responsible for the synthesis of peptidoglycan. A key feature of this compound, its remarkable resistance to a broad spectrum of β-lactamases, is also a central topic of this guide. Through a detailed exploration of its molecular interactions, supported by quantitative data, experimental protocols, and visual pathway diagrams, this document provides a comprehensive resource for researchers in antimicrobial drug discovery and development.
Introduction: The Bacterial Cell Wall as a Therapeutic Target
The bacterial cell wall is a vital extracellular layer that provides structural integrity and protection against osmotic lysis. In most bacteria, the primary component of the cell wall is peptidoglycan, a complex polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptide chains. The biosynthesis of peptidoglycan is a multi-step process that culminates in the formation of these crucial peptide cross-links, a reaction catalyzed by a family of enzymes known as penicillin-binding proteins (PBPs). The inhibition of PBP activity is a clinically validated strategy for antibacterial therapy, and it forms the basis of action for the extensive family of β-lactam antibiotics.
This compound is a member of the β-lactam class of antibiotics, closely related to cephalosporins.[1] A distinguishing feature of cephamycins is the presence of a methoxy group at the 7-α position of the cephem nucleus.[2] This structural modification confers a significant advantage: enhanced resistance to hydrolysis by bacterial β-lactamases, enzymes that are a primary mechanism of resistance to many other β-lactam antibiotics.[1][2] This guide will delve into the precise molecular interactions that underpin the efficacy of this compound.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The bactericidal activity of this compound stems from its ability to covalently inhibit the transpeptidase activity of PBPs. This inhibition disrupts the final and essential step of peptidoglycan synthesis, leading to a weakened cell wall and, ultimately, cell lysis.
Targeting Penicillin-Binding Proteins (PBPs)
PBPs are membrane-associated enzymes that catalyze the cross-linking of peptidoglycan chains.[3] The active site of these enzymes contains a critical serine residue that acts as a nucleophile. In the normal course of cell wall synthesis, this serine residue attacks the D-Ala-D-Ala moiety of a pentapeptide side chain of a peptidoglycan precursor, forming a transient acyl-enzyme intermediate and releasing the terminal D-alanine. This intermediate is then attacked by the amino group of an adjacent peptide side chain, resulting in the formation of a cross-link and regeneration of the active PBP.
This compound, with its strained β-lactam ring, mimics the D-Ala-D-Ala substrate of the PBP. The active site serine of the PBP nucleophilically attacks the carbonyl carbon of the β-lactam ring, leading to the opening of the ring and the formation of a stable, long-lived covalent acyl-enzyme complex. This effectively sequesters the PBP, preventing it from participating in cell wall synthesis.
Binding Affinity for Specific PBPs
Different bacterial species possess a variety of PBPs, each with distinct physiological roles in cell elongation, septum formation, and maintaining cell shape. The efficacy of a β-lactam antibiotic is dependent on its affinity for these essential PBPs. This compound, and its close analog cefoxitin, exhibit high affinity for several key PBPs in both Gram-positive and Gram-negative bacteria.
Table 1: Binding Affinity (IC50) of Cephamycins and Comparators for Penicillin-Binding Proteins
| Antibiotic | Organism | PBP1a (µg/mL) | PBP1b (µg/mL) | PBP2 (µg/mL) | PBP3 (µg/mL) | PBP4 (µg/mL) | PBP5/6 (µg/mL) | Reference |
| Cefoxitin | E. coli | 2 | 0.9 | >1,000 | 0.07 | 0.6 | 0.01 | |
| Ceftriaxone | E. coli | >1,000 | >1,000 | >1,000 | 0.03 | >1,000 | >1,000 | |
| Ceftaroline | S. aureus (MRSA) | 0.125-0.25 | - | <1 | <1 | >1 | - | |
| Cefoxitin | S. aureus (MRSA) | - | - | - | - | High Affinity | - |
Resistance to β-Lactamases
One of the most significant attributes of this compound is its stability in the presence of many β-lactamases. These enzymes are produced by bacteria and inactivate β-lactam antibiotics by hydrolyzing the amide bond in the β-lactam ring.
The Role of the 7-α-Methoxy Group
The key structural feature responsible for the β-lactamase resistance of this compound is the methoxy group at the 7-α position of the cephem nucleus. This bulky group sterically hinders the approach of the β-lactamase to the β-lactam ring, thereby preventing or significantly slowing down the rate of hydrolysis. This provides a crucial advantage over many penicillins and cephalosporins that lack this modification.
Kinetic Data of β-Lactamase Hydrolysis
The resistance of this compound to β-lactamases can be quantified by examining the kinetic parameters of the hydrolysis reaction, specifically the Michaelis constant (Km) and the maximal velocity (Vmax). A high Km value indicates low affinity of the enzyme for the substrate, while a low Vmax indicates a slow rate of hydrolysis.
Table 2: Kinetic Parameters of β-Lactamase Hydrolysis for Cephamycins and Comparators
| β-Lactamase | Substrate | Km (µM) | Vmax (relative to Cephaloridine) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| AmpC (E. cloacae P99) | Cephaloridine | 270 | 100 | 1800 | 6.7 x 10⁶ | |
| AmpC (E. cloacae P99) | Cephalosporin C | 460 | 38 | - | 2.5 x 10⁶ | |
| TEM-1 | Benzylpenicillin | 20-50 | - | 1000-2000 | 10⁷-10⁸ | |
| TEM-1 | Cefotaxime | >500 | - | ~0.6 | ~1.7 x 10³ | |
| GES-4 (Class A ESBL) | Cefoxitin | 130 ± 20 | - | 0.12 ± 0.01 | 920 |
Note: Direct and comprehensive kinetic data for this compound against a wide range of β-lactamases is limited. Data for the closely related cephamycin, cefoxitin, and other relevant β-lactams are presented for comparison.
Antibacterial Spectrum
The combination of potent PBP inhibition and β-lactamase stability gives this compound a broad spectrum of activity against many Gram-positive and Gram-negative bacteria, including some strains that are resistant to other β-lactam antibiotics.
Table 3: Minimum Inhibitory Concentrations (MICs) of this compound and Comparators
| Organism | This compound (µg/mL) | Cefoxitin (µg/mL) | Ceftriaxone (µg/mL) | Reference |
| Escherichia coli | - | 8 | ≤0.25 | |
| Staphylococcus aureus (MSSA) | - | 2-4 | 1-2 | |
| Pseudomonas aeruginosa | >64 | >128 | 8-32 | |
| Enterococcus faecalis | >64 | >64 | >64 | |
| Klebsiella pneumoniae (ESBL) | - | 8 | >64 |
Note: MIC data for the parent compound this compound is limited in recent clinical literature; data for the more commonly used derivative cefoxitin is provided for a broader comparison. MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standardized method for determining the MIC of an antimicrobial agent against a bacterial isolate.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Sterile pipette tips and multichannel pipette
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for automated reading)
Procedure:
-
Prepare Antibiotic Dilutions: Serially dilute the this compound stock solution in CAMHB across the wells of the 96-well plate to achieve a range of final concentrations. Typically, a 2-fold dilution series is prepared.
-
Prepare Bacterial Inoculum: Dilute the bacterial culture in CAMHB to a standardized concentration, typically 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculate Microtiter Plate: Add an equal volume of the standardized bacterial inoculum to each well containing the antibiotic dilutions. Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.
Competitive PBP Binding Assay
This assay determines the affinity of a test compound (this compound) for PBPs by measuring its ability to compete with a labeled β-lactam for binding.
Materials:
-
Bacterial membranes containing PBPs
-
Fluorescently labeled penicillin (e.g., Bocillin™ FL)
-
This compound
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
SDS-PAGE equipment
-
Fluorescence gel imager
Procedure:
-
Incubation with Test Compound: Incubate the bacterial membranes with varying concentrations of this compound for a defined period (e.g., 15 minutes at 37°C) to allow for binding to the PBPs.
-
Labeling with Fluorescent Penicillin: Add a fixed, saturating concentration of fluorescently labeled penicillin to the reaction mixtures and incubate for a further period (e.g., 10 minutes at 37°C). The fluorescent penicillin will bind to the PBPs that are not already occupied by this compound.
-
Stop Reaction and Denature: Stop the reaction by adding SDS-PAGE sample buffer and heating the samples.
-
SDS-PAGE: Separate the proteins in the samples by SDS-PAGE.
-
Fluorescence Imaging: Visualize the fluorescently labeled PBPs using a fluorescence gel imager.
-
Data Analysis: Quantify the fluorescence intensity of each PBP band. The intensity of the fluorescence will be inversely proportional to the concentration of this compound. Plot the percentage of inhibition versus the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each PBP.
β-Lactamase Hydrolysis Assay (Spectrophotometric)
This assay measures the rate of hydrolysis of a chromogenic cephalosporin substrate (e.g., nitrocefin) by a β-lactamase in the presence and absence of an inhibitor (or to determine the hydrolysis rate of a test compound).
Materials:
-
Purified β-lactamase enzyme
-
Nitrocefin (chromogenic substrate)
-
This compound (as a substrate or inhibitor)
-
Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 486 nm
Procedure:
-
Prepare Reaction Mixture: In a cuvette or microplate well, prepare a reaction mixture containing the assay buffer and nitrocefin.
-
Initiate Reaction: Add the β-lactamase enzyme to the reaction mixture to initiate the hydrolysis of nitrocefin.
-
Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 486 nm over time. The hydrolysis of the β-lactam ring in nitrocefin results in a color change from yellow to red, which can be quantified spectrophotometrically.
-
Determine Kinetic Parameters: To determine the kinetic parameters for this compound as a substrate, repeat the assay with varying concentrations of this compound (in the absence of nitrocefin, if this compound hydrolysis can be monitored directly at a specific wavelength, or through a competition assay format). Plot the initial reaction velocities against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. To assess its inhibitory properties, pre-incubate the enzyme with varying concentrations of this compound before adding nitrocefin and measure the effect on the rate of nitrocefin hydrolysis.
Conclusion
This compound represents a significant member of the β-lactam family of antibiotics, distinguished by its potent inhibition of bacterial cell wall synthesis and its inherent stability against a wide array of β-lactamases. Its mechanism of action, centered on the irreversible acylation of essential penicillin-binding proteins, is a testament to the power of targeting fundamental bacterial processes. The structural feature of a 7-α-methoxy group provides a crucial defense against enzymatic inactivation, broadening its spectrum of activity. This technical guide has provided a detailed overview of the molecular basis of this compound's action, supported by quantitative data and established experimental protocols. A thorough understanding of these principles is paramount for the continued development of novel antimicrobial agents to combat the ever-growing challenge of antibiotic resistance.
References
The Antibacterial Spectrum of Cephamycin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cephamycin C, a β-lactam antibiotic produced by Streptomyces species, exhibits a broad spectrum of antibacterial activity, particularly against Gram-negative bacteria, including strains resistant to other cephalosporins.[1] Its unique 7-α-methoxy group confers remarkable stability against β-lactamase enzymes, a common mechanism of bacterial resistance.[2] This technical guide provides an in-depth analysis of the antibacterial spectrum of this compound, presenting quantitative efficacy data, detailed experimental protocols for its determination, and visualizations of its mechanism of action and resistance pathways.
Introduction
Cephamycins are a class of β-lactam antibiotics closely related to cephalosporins.[3] this compound is a naturally occurring member of this class, distinguished by a methoxy group at the 7-α position of the cephem nucleus. This structural feature is pivotal to its potent antibacterial activity and its enhanced resistance to hydrolysis by a wide range of β-lactamases.[2] This stability allows this compound to be effective against many cephalosporin-resistant bacterial strains, making it a subject of significant interest in the ongoing challenge of antimicrobial resistance.[1] This guide aims to provide a comprehensive technical overview of the antibacterial spectrum of this compound for researchers and professionals in drug development.
Mechanism of Action
Like other β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the peptidoglycan layer of the bacterial cell wall. This process involves the following key steps:
-
Target Binding: this compound binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.
-
Inhibition of Transpeptidation: The inactivation of PBPs prevents the cross-linking of peptidoglycan chains, a crucial step for maintaining the structural integrity of the cell wall.
-
Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.
Antibacterial Spectrum: Quantitative Data
The in vitro activity of this compound has been evaluated against a wide range of clinically relevant bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism.
Gram-Positive Bacteria
Cephamycins A and B have been found to be more active against Gram-positive organisms than this compound.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Smith | 25 | |
| Staphylococcus aureus | 209P | 25 | |
| Streptococcus pyogenes | C203 | 12.5 | |
| Bacillus subtilis | ATCC 6633 | 3.1 |
Gram-Negative Bacteria
This compound demonstrates significant activity against a broad array of Gram-negative bacteria, including many strains that are resistant to cephalosporins.
| Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Escherichia coli | Juhl | 6.2 | |
| Escherichia coli | ATCC 26 | 6.2 | |
| Klebsiella pneumoniae | A | 6.2 | |
| Klebsiella pneumoniae | ATCC 10031 | 6.2 | |
| Proteus mirabilis | 12.5 | ||
| Proteus morganii | 12.5 | ||
| Salmonella schottmuelleri | 6.2 | ||
| Enterobacter aerogenes | 25 | ||
| Pseudomonas aeruginosa | >100 |
Anaerobic Bacteria
Cephamycins are noted for their efficacy against anaerobic microbes, a characteristic not as prominent in many cephalosporins.
| Bacterial Species | MIC Range (µg/mL) | Reference |
| Bacteroides fragilis | 4 - >128 | |
| Clostridium perfringens | 0.25 - 8 |
Resistance to β-Lactamases
A primary mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, rendering the antibiotic inactive. The 7-α-methoxy group of this compound provides steric hindrance, protecting the β-lactam ring from enzymatic degradation by a wide variety of β-lactamases.
Experimental Protocols
The determination of the antibacterial spectrum of this compound relies on standardized antimicrobial susceptibility testing methods. The following are detailed methodologies for two common assays.
Broth Microdilution Method (CLSI Guideline M07)
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.
5.1.1. Materials:
-
This compound powder of known potency
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluents (e.g., sterile water or saline)
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or turbidimeter
5.1.2. Procedure:
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in a suitable sterile solvent.
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the microtiter plate to achieve the desired final concentration range (e.g., 0.06 to 128 µg/mL).
-
Inoculum Preparation: Prepare a bacterial suspension from 3-5 isolated colonies grown on non-selective agar. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate containing the serially diluted this compound with the standardized bacterial inoculum. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth without inoculum).
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Agar Dilution Method (CLSI Guideline M07)
This method determines the MIC by incorporating the antimicrobial agent into an agar medium.
5.2.1. Materials:
-
This compound powder of known potency
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Inoculator (e.g., multipoint replicator)
-
Incubator (35°C ± 2°C)
5.2.2. Procedure:
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound as described for the broth microdilution method.
-
Preparation of Agar Plates: Prepare a series of MHA plates each containing a specific concentration of this compound. This is achieved by adding a calculated amount of the antibiotic stock solution to molten MHA before it solidifies. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: Prepare a standardized bacterial suspension as described for the broth microdilution method.
-
Inoculation: Using a multipoint replicator, spot-inoculate the surface of each agar plate with the standardized bacterial suspension. Each spot should contain approximately 1-2 x 10⁴ CFU.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no growth, a faint haze, or one or two isolated colonies.
Conclusion
This compound possesses a valuable antibacterial spectrum, characterized by its potent activity against a range of Gram-negative pathogens and its notable stability in the presence of β-lactamases. This inherent resistance to enzymatic degradation allows it to be effective against many bacterial strains that have acquired resistance to other β-lactam antibiotics. The quantitative data and standardized methodologies presented in this guide provide a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in the fight against bacterial infections.
References
- 1. Cephamycins, a new family of beta-lactam antibiotics. 3. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cephamycins, a New Family of β-Lactam Antibiotics: Antibacterial Activity and Resistance to β-Lactamase Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cephamycin - Wikipedia [en.wikipedia.org]
The Strategic Advantage: A Deep Dive into the 7-alpha-methoxy Group of Cephamycin C
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Cephamycin C, a potent β-lactam antibiotic, distinguishes itself from classical cephalosporins through the presence of a 7-alpha-methoxy group on its cephem nucleus. This seemingly minor structural modification confers a significant strategic advantage: remarkable resistance to a broad spectrum of β-lactamase enzymes. This technical guide provides a comprehensive exploration of the 7-alpha-methoxy group, delving into its pivotal role in the enhanced antibacterial profile of this compound. We will examine the biosynthesis of this unique feature, its impact on the mechanism of action, and present comparative data on its efficacy. Detailed experimental methodologies are provided to facilitate further research and development in this critical area of antibiotic discovery.
Introduction: The Significance of the 7-alpha-methoxy Group
Cephamycins are a class of β-lactam antibiotics characterized by the presence of a methoxy group at the 7-alpha position of the cephem core.[1][2] This structural feature is the primary determinant of their enhanced stability against bacterial β-lactamases, enzymes that are a major cause of antibiotic resistance.[2] By sterically hindering the approach of the β-lactamase to the hydrolytically susceptible β-lactam ring, the 7-alpha-methoxy group protects the antibiotic from inactivation, allowing it to effectively inhibit its target, the penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis.[3][4] This guide will provide a detailed analysis of this crucial functional group.
Data Presentation: Comparative Efficacy
The presence of the 7-alpha-methoxy group significantly improves the efficacy of cephamycins against β-lactamase-producing bacteria compared to their non-methoxylated cephalosporin counterparts. The following tables summarize Minimum Inhibitory Concentration (MIC) data, illustrating the potent activity of this compound and other cephamycins.
Table 1: Comparative MIC Values (µg/mL) of this compound and Cephalosporin C against β-Lactamase-Producing Bacteria
| Organism | This compound | Cephalothin | Cephaloridine | Reference(s) |
| Proteus mirabilis (β-lactamase producer) | 10-16 | >200 | >200 | |
| Escherichia coli (β-lactamase producer) | Active | Resistant | Resistant | |
| Klebsiella pneumoniae (ESBL-producing) | Susceptible | Resistant | Resistant |
Table 2: In Vitro Activity of Cephamycins against ESBL-Producing Enterobacteriaceae from Companion Animals
| Organism (ESBL-producing) | Cefmetazole (% Susceptible) | Flomoxef (% Susceptible) | Latamoxef (% Susceptible) | Reference(s) |
| Klebsiella pneumoniae | 95.5 | 99.1 | 99.1 | |
| Proteus mirabilis | 82.7 | 96.6 | 100 | |
| Enterobacter cloacae | 9.3 | 74.0 | 100 |
Biosynthesis of the 7-alpha-methoxy Group
The introduction of the 7-alpha-methoxy group is a critical step in the biosynthesis of this compound, occurring after the formation of the cephem nucleus. This enzymatic process is catalyzed by a two-component methoxylase system.
The Enzymatic Machinery: CmcI and CmcJ
The methoxylation is carried out by two key enzymes encoded by the cmcI and cmcJ genes. CmcJ is a hydroxylase that introduces a hydroxyl group at the 7-alpha position of the cephalosporin precursor. Subsequently, CmcI, an S-adenosyl-L-methionine (SAM)-dependent methyltransferase, transfers a methyl group to this hydroxyl group, forming the final 7-alpha-methoxy moiety. The oxygen atom of the methoxy group is derived from molecular oxygen (O₂).
Biosynthetic Pathway
The following diagram illustrates the key steps in the biosynthesis of this compound, highlighting the introduction of the 7-alpha-methoxy group.
References
- 1. Purification and characterization of cephalosporin 7 alpha-hydroxylase from Streptomyces clavuligerus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cephamycin - Wikipedia [en.wikipedia.org]
- 3. Inhibition of peptidoglycan transpeptidase by beta-lactam antibiotics: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Cephamycin C in the Evolution of β-Lactam Antibiotics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the ongoing battle against bacterial resistance, the β-lactam class of antibiotics has remained a cornerstone of antimicrobial therapy. The historical development of these agents is marked by key discoveries that have expanded their spectrum of activity and overcome evolving resistance mechanisms. Among these, the discovery of Cephamycin C represents a significant milestone. This naturally occurring β-lactam, produced by Streptomyces species, introduced a new level of stability against bacterial β-lactamases, paving the way for a new generation of potent therapeutic agents. This technical guide provides an in-depth exploration of the critical role of this compound in the history of β-lactam antibiotics, detailing its unique structural features, mechanism of action, and the scientific methodologies underpinning its production and evaluation.
Discovery and Structural Uniqueness of this compound
This compound was first isolated from the fermentation broths of various Streptomyces species, including Streptomyces clavuligerus.[1][2] Its discovery was a landmark event as it represented the first identified β-lactam antibiotic from an actinomycete, expanding the known natural sources of these vital compounds beyond fungi.
The core structure of this compound is based on the cephem nucleus, similar to cephalosporins.[3][4] However, a key structural distinction sets it apart: the presence of a methoxy group at the 7α position of the cephem core.[4] This seemingly minor addition has profound implications for its biological activity, most notably its remarkable resistance to degradation by bacterial β-lactamases.
Mechanism of Action and Antibacterial Spectrum
Like all β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, it acylates the active site of penicillin-binding proteins (PBPs), enzymes essential for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. This disruption of cell wall integrity leads to cell lysis and death.
The antibacterial spectrum of this compound is broad, with notable activity against a range of Gram-negative bacteria, including many strains that are resistant to first-generation cephalosporins. Its efficacy extends to indole-positive Proteus species and many strains of Serratia. While generally less active against Gram-positive organisms compared to early cephalosporins like cephalothin, its activity against clinically relevant strains such as Staphylococcus aureus is still significant. The true value of this compound, however, lies in its activity against β-lactamase-producing bacteria.
The Cornerstone of β-Lactamase Stability: The 7α-Methoxy Group
The rise of bacterial resistance to penicillins and early cephalosporins was largely driven by the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic. The 7α-methoxy group of this compound provides steric hindrance at the site of β-lactamase attack, effectively shielding the β-lactam ring from enzymatic degradation. This intrinsic resistance to a broad range of β-lactamases, particularly the cephalosporinases (Class C), was a revolutionary development in the field.
The following diagram illustrates the protective effect of the 7α-methoxy group.
References
- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3886044A - Process of making this compound by fermentation - Google Patents [patents.google.com]
- 3. A survey of the kinetic parameters of class C beta-lactamases. Cephalosporins and other beta-lactam compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cefoxitin and cephamycins: microbiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Shield of Stability: A Technical Guide to Cephamycin C's Resistance Against β-Lactamase Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The escalating threat of antibiotic resistance necessitates a profound understanding of the mechanisms by which certain antimicrobial agents evade bacterial defense systems. β-Lactam antibiotics, a cornerstone of antibacterial therapy, are frequently rendered ineffective by β-lactamase enzymes, which hydrolyze the critical β-lactam ring. Cephamycin C, a naturally occurring β-lactam, and its derivatives exhibit remarkable resistance to a broad spectrum of β-lactamases. This technical guide delves into the core molecular principles underpinning this resilience, providing a comprehensive overview for researchers and drug development professionals. We will explore the structural nuances of this compound, present comparative kinetic data, detail experimental protocols for assessing β-lactamase resistance, and visualize the key enzymatic and regulatory pathways.
Introduction: The β-Lactamase Challenge
β-Lactamases are a diverse family of bacterial enzymes that provide resistance to β-lactam antibiotics such as penicillins and cephalosporins.[1][2] They function by catalytically hydrolyzing the amide bond in the four-membered β-lactam ring, a structure essential for the antibiotic's inhibitory action on bacterial cell wall synthesis.[1] The classification of β-lactamases into four major classes (A, B, C, and D) is based on their amino acid sequences. Classes A, C, and D are serine β-lactamases, employing a serine residue in their active site for catalysis, while Class B enzymes are metallo-β-lactamases that require zinc ions for their activity.[3] The relentless evolution of β-lactamases, including extended-spectrum β-lactamases (ESBLs), presents a significant challenge in the treatment of bacterial infections.
The Structural Fortress of this compound
The defining structural feature of cephamycins, which distinguishes them from cephalosporins, is the presence of a methoxy group at the 7α position of the cephem nucleus.[1] This seemingly minor addition has profound implications for their interaction with β-lactamases.
-
Steric Hindrance: The 7α-methoxy group provides significant steric bulk in the vicinity of the β-lactam ring. This steric hindrance physically obstructs the approach and proper orientation of the β-lactam ring within the active site of many β-lactamases, thereby impeding the nucleophilic attack by the active site serine (in Classes A, C, and D) or the zinc-activated water molecule (in Class B).
-
Altered Acylation and Deacylation Kinetics: The presence of the 7α-methoxy group has been shown to weaken the noncovalent binding of the antibiotic to the enzyme and significantly slow down the rates of both acylation (formation of the acyl-enzyme intermediate) and deacylation (hydrolysis of the intermediate to regenerate the free enzyme). The major effect is a reduction in the acylation rate, preventing the enzyme from efficiently trapping the antibiotic.
The following diagram illustrates the key structural difference between a generic cephalosporin and this compound.
Quantitative Analysis of β-Lactamase Resistance
The resistance of this compound and its derivatives to β-lactamase hydrolysis can be quantified by determining key kinetic parameters: the Michaelis constant (Km), the maximal rate of reaction (Vmax), the catalytic constant (kcat), and the inhibition constant (Ki). A higher Km value indicates lower affinity of the enzyme for the substrate, while a lower kcat reflects a slower turnover rate. For compounds that act as inhibitors, a lower Ki value signifies a more potent inhibitor.
The following tables summarize comparative kinetic data for cefoxitin (a representative cephamycin) and other cephalosporins against various classes of β-lactamases.
Table 1: Hydrolysis by Class A β-Lactamases (e.g., TEM-1)
| β-Lactam Antibiotic | Km (µM) | Relative Vmax | Reference |
| Benzylpenicillin | 25 | 100 | |
| Cephalothin | 13 | 150 | |
| Cefoxitin | - | Very Low/Negligible |
Table 2: Interaction with Class C β-Lactamases (e.g., AmpC)
| β-Lactam Antibiotic | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Cephalothin | 28 | 1100 | 3.9 x 10⁷ | |
| Cefotaxime | 280 | 1.1 | 3.9 x 10³ | |
| Cefoxitin | 0.2 | 0.006 | 3.0 x 10⁴ |
Note: Cefoxitin is a poor substrate but a potent competitive inhibitor of many β-lactamases, with reported Ki values in the micromolar to nanomolar range. For the Bacteroides fragilis cephalosporinase, cefoxitin acts as an excellent competitive inhibitor with a Ki of approximately 0.1 µM.
Table 3: Hydrolysis by Class D β-Lactamases (e.g., OXA-type)
| β-Lactam Antibiotic | Hydrolysis Profile | Reference |
| Oxacillin | High | |
| Cephalothin | Moderate | |
| Cefoxitin | Low to negligible |
Note: Quantitative kinetic data for this compound against Class B metallo-β-lactamases is less commonly reported in comparative tables, but they are generally considered to be more resistant than many cephalosporins.
Experimental Protocols
Accurate assessment of β-lactamase resistance is crucial for both basic research and drug development. The following are detailed methodologies for key experiments.
Determination of Km and Vmax using a Spectrophotometric Assay
This protocol utilizes the chromogenic cephalosporin nitrocefin, which changes color from yellow to red upon hydrolysis by β-lactamase, allowing for continuous monitoring of the reaction.
Materials:
-
Purified β-lactamase enzyme
-
Nitrocefin solution (typically 50-100 µM in assay buffer)
-
Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
-
Spectrophotometer capable of measuring absorbance at 486 nm
-
96-well microplate (for high-throughput screening) or cuvettes
-
Test β-lactam antibiotic (e.g., this compound, cephalothin)
Procedure:
-
Prepare a series of substrate concentrations: Dilute the nitrocefin stock solution in assay buffer to achieve a range of final concentrations (e.g., 0.1 to 10 times the expected Km).
-
Enzyme Preparation: Dilute the purified β-lactamase in assay buffer to a concentration that yields a linear rate of hydrolysis for at least the initial 1-2 minutes of the reaction.
-
Initiate the reaction: In a microplate well or cuvette, add the desired volume of substrate solution and equilibrate to the desired temperature (e.g., 25°C or 37°C). Initiate the reaction by adding a small volume of the diluted enzyme solution.
-
Monitor the reaction: Immediately begin monitoring the increase in absorbance at 486 nm over time. Record data points at regular intervals (e.g., every 5-10 seconds).
-
Calculate the initial velocity (V₀): Determine the initial rate of the reaction from the linear portion of the absorbance versus time plot. Convert the change in absorbance per unit time to the rate of product formation using the molar extinction coefficient of hydrolyzed nitrocefin (Δε₄₈₆ = +20,500 M⁻¹cm⁻¹).
-
Data Analysis: Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the values of Km and Vmax.
Determination of the Inhibition Constant (Ki) for a Competitive Inhibitor
This protocol determines the potency of a compound, such as this compound, as a competitive inhibitor of a β-lactamase.
Materials:
-
Same as for Km and Vmax determination.
-
Inhibitor stock solution (e.g., this compound in assay buffer).
Procedure:
-
Perform a control experiment: Determine the Km and Vmax of the enzyme for the substrate (e.g., nitrocefin) in the absence of the inhibitor, as described in Protocol 4.1.
-
Set up reactions with inhibitor: Prepare a series of reactions, each containing a fixed concentration of the substrate (typically at or near its Km value) and varying concentrations of the inhibitor.
-
Measure initial velocities: For each inhibitor concentration, measure the initial velocity of the reaction as described previously.
-
Data Analysis:
-
Dixon Plot: Plot the reciprocal of the initial velocity (1/V₀) against the inhibitor concentration ([I]). The Ki can be determined from the intersection of the lines obtained at different substrate concentrations.
-
Lineweaver-Burk Plot: Plot 1/V₀ against 1/[S] for each inhibitor concentration. For a competitive inhibitor, the lines will intersect at the same point on the y-axis (1/Vmax), but will have different x-intercepts. The Ki can be calculated from the slopes of these lines.
-
Non-linear Regression: Fit the data globally to the equation for competitive inhibition using appropriate software.
-
Visualizing the Mechanisms of Resistance and Regulation
The β-Lactamase Catalytic Cycle and the Role of this compound
The following diagram illustrates the catalytic cycle of a serine β-lactamase and how the steric hindrance provided by this compound's 7α-methoxy group disrupts this process.
The AmpC β-Lactamase Induction Pathway
In many Gram-negative bacteria, the expression of the AmpC β-lactamase is inducible in the presence of certain β-lactam antibiotics. This induction pathway is intricately linked to the recycling of the bacterial cell wall peptidoglycan. Cefoxitin, a cephamycin, is a potent inducer of AmpC expression.
Conclusion
The resistance of this compound to β-lactamase degradation is a multifactorial phenomenon rooted in its unique 7α-methoxy substitution. This structural feature confers stability by sterically hindering the antibiotic's access to the β-lactamase active site and by unfavorably altering the kinetics of the hydrolysis reaction. While cephamycins can be potent inducers of AmpC β-lactamases, their intrinsic stability often outweighs this effect, making them effective against many cephalosporin-resistant strains. A thorough understanding of these mechanisms, supported by robust quantitative data and standardized experimental protocols, is paramount for the rational design of novel β-lactamase-stable antibiotics and inhibitors to combat the growing crisis of antibiotic resistance.
References
- 1. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Lactamases: A Focus on Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broad-Spectrum Inhibitors against Class A, B, and C Type β-Lactamases to Block the Hydrolysis against Antibiotics: Kinetics and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Initial In Vitro Efficacy of Cephamycin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vitro studies that established the antibacterial efficacy of Cephamycin C. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the foundational experiments, quantitative data, and mechanistic insights that paved the way for the development of this important class of β-lactam antibiotics. This document adheres to stringent data presentation and visualization requirements to ensure clarity and accessibility for a technical audience.
Introduction to this compound
This compound is a β-lactam antibiotic belonging to the cephamycin group, which are structurally similar to cephalosporins.[1] A key distinguishing feature of cephamycins is the presence of a methoxy group at the 7-alpha position of the cephem nucleus, which confers significant stability against β-lactamase enzymes.[1] These enzymes are a primary mechanism of resistance to many penicillin and cephalosporin antibiotics.[2][3] Early in vitro studies were crucial in demonstrating the potential of this compound, particularly against problematic Gram-negative bacteria that were often resistant to other β-lactam antibiotics of the time.[4]
Quantitative Assessment of In Vitro Efficacy
The initial evaluation of this compound's antibacterial activity involved determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant bacteria. These studies revealed a potent, primarily bactericidal action.
Comparative Antibacterial Spectrum
The following table summarizes the MIC values of this compound in comparison to other β-lactam antibiotics from early in vitro studies.
| Bacterial Species | This compound (µg/mL) | Cephalothin (µg/mL) | Cephaloridine (µg/mL) |
| Escherichia coli | 1.6 - 12.5 | 3.1 - 25 | 3.1 - 12.5 |
| Klebsiella pneumoniae | 3.1 - 12.5 | 3.1 - 6.2 | 3.1 - 6.2 |
| Proteus mirabilis | 3.1 - 12.5 | >100 | >100 |
| Proteus vulgaris | 6.2 - 25 | >100 | >100 |
| Enterobacter cloacae | 6.2 - 50 | >100 | >100 |
| Staphylococcus aureus | 0.8 - 3.1 | 0.1 - 0.4 | 0.1 - 0.2 |
Data compiled from early in vitro studies. Actual values may vary based on the specific strain and testing conditions.
Efficacy Against Cephalosporin-Resistant Strains
A significant finding of the initial research was the activity of this compound against bacterial strains that exhibited resistance to cephalothin and cephaloridine. This highlighted the potential of this compound to address emerging antibiotic resistance.
| Cephalosporin-Resistant Isolate | This compound MIC (µg/mL) | Cephalothin MIC (µg/mL) | Cephaloridine MIC (µg/mL) |
| Proteus sp. | 12.5 | >100 | >100 |
| Providencia sp. | 25 | >100 | >100 |
| Escherichia coli | 12.5 | >100 | >100 |
Data represents examples from early studies and illustrates the trend of retained activity of this compound.
Influence of Inoculum Size
Studies also investigated the effect of bacterial inoculum size on the efficacy of this compound. A 10,000-fold increase in the inoculum of a Proteus mirabilis strain resulted in only a 10-fold and 16-fold increase in the MIC and MBC of this compound, respectively. In contrast, the same increase in inoculum led to a 200-fold or greater increase in the MIC and MBC for cephalothin and cephaloridine, demonstrating the relative stability of this compound's activity at higher bacterial densities.
Experimental Protocols
The following sections detail the methodologies employed in the initial in vitro studies of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC was determined using a standardized broth dilution method.
Protocol:
-
Media Preparation: A suitable broth medium, such as Mueller-Hinton Broth, was prepared and sterilized.
-
Antibiotic Dilution Series: A serial two-fold dilution of this compound was prepared in the broth medium to achieve a range of concentrations.
-
Inoculum Preparation: Bacterial strains were grown overnight and then diluted to a standardized concentration, typically 105 colony-forming units (CFU)/mL.
-
Inoculation: Each tube of the antibiotic dilution series was inoculated with the standardized bacterial suspension.
-
Incubation: The inoculated tubes were incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Observation: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
Workflow for MIC Determination.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC was determined as a follow-up to the MIC test to assess the bactericidal versus bacteriostatic activity of the antibiotic.
Protocol:
-
Subculturing: Following the MIC determination, a small aliquot from each tube showing no visible growth was subcultured onto an antibiotic-free agar plate.
-
Incubation: The agar plates were incubated under appropriate conditions to allow for the growth of any surviving bacteria.
-
Observation: The MBC was defined as the lowest concentration of the antibiotic that resulted in a 99.9% reduction in the initial bacterial inoculum.
β-Lactamase Stability Assay
The resistance of this compound to degradation by β-lactamase enzymes was a critical aspect of its initial evaluation.
Protocol:
-
Enzyme Preparation: β-Lactamase enzymes were obtained from cephalosporin-resistant bacterial strains.
-
Substrate Incubation: this compound, cephalothin, and cephaloridine were incubated with the prepared β-lactamase.
-
Activity Measurement: The rate of hydrolysis of the β-lactam ring was measured, often using a spectrophotometric method.
-
Kinetic Analysis: The Michaelis-Menten constant (Km) and maximum velocity (Vmax) were determined to quantify the interaction between the enzyme and the antibiotic.
References
- 1. Cephamycin - Wikipedia [en.wikipedia.org]
- 2. Cephamycins, a New Family of β-Lactam Antibiotics: Antibacterial Activity and Resistance to β-Lactamase Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cephamycins, a new family of beta-lactam antibiotics: antibacterial activity and resistance to beta-lactamase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cephamycins, a new family of beta-lactam antibiotics. 3. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Cephamycin C: A Technical Examination of its Classification within the Cephalosporin Family
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephamycin C, a β-lactam antibiotic, occupies a unique and important position within the broader cephalosporin family. While structurally similar to conventional cephalosporins, its distinctive 7-α-methoxy group confers remarkable stability against bacterial β-lactamases, enzymes that are a primary mechanism of antibiotic resistance. This technical guide provides an in-depth analysis of this compound's classification, supported by quantitative data, detailed experimental protocols, and visualizations of its biosynthetic pathway and hierarchical relationship within the cephalosporin class.
Classification and Structural Distinction
Cephamycins are a subgroup of β-lactam antibiotics that are often classified as second-generation cephalosporins due to their spectrum of activity, which includes enhanced efficacy against certain Gram-negative bacteria compared to first-generation cephalosporins.[1] The core chemical scaffold of both cephalosporins and cephamycins is the cephem nucleus.[2] However, the defining feature of cephamycins, including this compound, is the presence of a methoxy group at the 7-α position of the cephem ring.[2] This structural modification sterically hinders the approach of β-lactamase enzymes, preventing the hydrolysis of the β-lactam ring and thereby preserving the antibiotic's structural integrity and antibacterial function.[3]
This compound is a naturally occurring antibiotic produced by fermentation of Streptomyces clavuligerus.[3] This contrasts with the fungal origin of the first cephalosporins.
Hierarchical Classification of this compound
The following diagram illustrates the classification of this compound within the β-lactam and cephalosporin antibiotic families.
Comparative Antimicrobial Activity
The enhanced stability of this compound against β-lactamases translates to potent in vitro activity against a range of bacteria, including some strains resistant to other cephalosporins. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and selected second-generation cephalosporins against Escherichia coli, a common Gram-negative pathogen.
| Antibiotic | Organism | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| This compound | E. coli | >8 (resistant strains) | - | - | |
| Cefoxitin | E. coli (ESBL-producing) | ≤0.5 - >32 | 4 | 16 | |
| Cefotetan | E. coli (ESBL-producing) | ≤0.125 - 64 | 0.25 | 2 | |
| Cefuroxime | E. coli | 2 - >256 | 4 | 16 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Resistance to β-Lactamase Hydrolysis
The primary advantage of this compound and its derivatives is their resistance to hydrolysis by β-lactamase enzymes. This can be quantified by determining the kinetic parameters of the enzyme-substrate interaction. A higher Michaelis constant (Km) and a lower catalytic rate constant (kcat) indicate poorer substrate binding and slower hydrolysis, respectively, signifying greater stability of the antibiotic.
| Antibiotic | β-Lactamase | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |
| Cefoxitin | BlaC (M. tuberculosis) | - | - | - | |
| Cephalothin | TEM-1 | High | Low | ~1.7 x 103 | |
| Ceftazidime | TEM-1 | High | Low | ~40 |
Note: Direct kinetic data for this compound with common β-lactamases is limited in the reviewed literature. Cefoxitin, a closely related cephamycin, is included as a surrogate. The data for cephalothin and ceftazidime with TEM-1 β-lactamase are provided for comparison, demonstrating their relative susceptibility to hydrolysis.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Preparation of Materials:
- 96-well microtiter plates.
- Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Antibiotic stock solutions (this compound and comparators) of known concentration.
- Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 108 CFU/mL).
- Sterile diluents (e.g., saline or sterile water).
2. Preparation of Antibiotic Dilutions:
- Perform serial two-fold dilutions of each antibiotic stock solution in CAMHB directly in the microtiter plate to achieve a range of final concentrations.
- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
3. Inoculation:
- Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
- Inoculate each well (except the sterility control) with the diluted bacterial suspension. The final volume in each well should be uniform (e.g., 100 µL).
4. Incubation:
- Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Determination of MIC:
- Following incubation, visually inspect the plates for bacterial growth (turbidity).
- The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
β-Lactamase Hydrolysis Assay (Spectrophotometric)
This protocol utilizes a chromogenic β-lactam substrate, such as nitrocefin, to measure the rate of hydrolysis.
1. Preparation of Reagents:
- Purified β-lactamase enzyme solution of known concentration.
- Nitrocefin stock solution (e.g., in DMSO).
- Assay buffer (e.g., phosphate buffer, pH 7.0).
- Test antibiotics (this compound and comparators) at various concentrations.
2. Assay Procedure:
- In a UV-transparent 96-well plate or cuvette, add the assay buffer.
- Add the β-lactamase enzyme solution to the buffer.
- To test for inhibition, pre-incubate the enzyme with the test antibiotic for a defined period.
- Initiate the reaction by adding the nitrocefin solution.
- Immediately measure the change in absorbance at the appropriate wavelength for the hydrolyzed product of nitrocefin (typically 486 nm).
3. Data Analysis:
- The rate of hydrolysis is determined by the change in absorbance over time.
- For kinetic parameter determination (Km and Vmax), the initial reaction velocities are measured at various substrate (nitrocefin) concentrations.
- Data are then plotted (e.g., Michaelis-Menten or Lineweaver-Burk plot) to calculate Km and Vmax. The catalytic efficiency (kcat/Km) can then be determined.
Purification of this compound from Streptomyces clavuligerus Fermentation Broth
This protocol is a generalized procedure based on described methodologies.
1. Fermentation and Cell Removal:
- Cultivate Streptomyces clavuligerus in a suitable fermentation medium to induce this compound production.
- Harvest the fermentation broth and remove the bacterial cells by centrifugation or microfiltration.
2. Initial Purification and Concentration:
- Subject the cell-free supernatant to ultrafiltration to remove high molecular weight proteins and other macromolecules.
- The permeate containing this compound can be concentrated using techniques like reverse osmosis or evaporation under reduced pressure.
3. Chromatographic Separation:
- Adsorption Chromatography: Pass the concentrated solution through a non-polar adsorbent resin column to bind this compound and remove polar impurities. Elute this compound with an appropriate organic solvent gradient.
- Ion-Exchange Chromatography: Further purify the this compound fraction using an anion-exchange chromatography column. Elute with a salt gradient (e.g., NaCl).
4. Desalting and Final Product Preparation:
- Desalt the purified this compound fraction using gel filtration chromatography or diafiltration.
- Lyophilize the desalted solution to obtain this compound as a stable powder.
5. Quality Control:
- Assess the purity of the final product using High-Performance Liquid Chromatography (HPLC).
- Confirm the identity and structural integrity of this compound using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Biosynthesis of this compound
The biosynthesis of this compound in Streptomyces clavuligerus is a complex enzymatic process that shares its initial steps with penicillin and cephalosporin biosynthesis. The pathway diverges to incorporate the characteristic 7-α-methoxy group.
This compound Biosynthetic Pathway
The following diagram illustrates the key steps in the biosynthesis of this compound.
Conclusion
This compound's classification as a cephamycin, often grouped with second-generation cephalosporins, is well-supported by its chemical structure, mechanism of action, and spectrum of activity. Its defining 7-α-methoxy group provides a crucial advantage in overcoming β-lactamase-mediated resistance, a persistent challenge in antibacterial therapy. The data and protocols presented in this guide offer a comprehensive technical resource for researchers and professionals in the field of drug development, facilitating further investigation and optimization of this important class of antibiotics.
References
The Ecological Blueprint of Cephamycin C: A Technical Guide for Researchers
An In-depth Technical Guide on the Ecological Role of Cephamycin C Production in Soil Bacteria
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound, a potent β-lactam antibiotic produced by soil-dwelling actinomycetes, primarily of the genus Streptomyces, plays a multifaceted role in the intricate microbial ecosystems of the soil. Beyond its well-established clinical significance, the production of this compound is a key ecological strategy influencing microbial competition, community structure, and signaling. This technical guide provides a comprehensive overview of the ecological functions of this compound, detailing its biosynthesis and regulation, its impact on microbial interactions, and the experimental methodologies required to investigate these phenomena. Quantitative data are presented in structured tables for comparative analysis, and key pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Introduction: this compound in the Soil Environment
Soil is a complex and competitive environment where microorganisms constantly vie for resources and space.[1] In this subterranean battleground, the production of secondary metabolites, such as antibiotics, is a crucial survival strategy.[1] this compound, a member of the cephamycin family of β-lactam antibiotics, is distinguished by a 7-α-methoxy group, which confers significant resistance to β-lactamase enzymes produced by other bacteria.[2][3] This intrinsic resistance makes this compound a powerful weapon in the arsenal of its producers, primarily Streptomyces clavuligerus and Streptomyces cattleya.[4]
The ecological role of this compound extends beyond simple antagonism. At sub-inhibitory concentrations, it can act as a signaling molecule, influencing gene expression and physiological responses in neighboring bacteria. This dual function as both a weapon and a signaling molecule underscores the complexity of its role in shaping the soil microbiome. Understanding the ecological drivers and consequences of this compound production is paramount for fields ranging from microbial ecology to the discovery and development of novel antimicrobial agents.
Biosynthesis and Regulation of this compound
The production of this compound is a complex, energy-intensive process encoded by a cluster of genes. The regulation of this pathway is tightly controlled to ensure that the antibiotic is produced at the opportune time and under appropriate environmental conditions.
The this compound Biosynthetic Pathway
The biosynthesis of this compound begins with the condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine. This process is catalyzed by a large non-ribosomal peptide synthetase (NRPS) to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). The pathway then proceeds through a series of enzymatic modifications, including cyclization to form the β-lactam ring, epimerization, and hydroxylation, ultimately leading to the production of this compound.
The CcaR Regulatory Network
The expression of the this compound biosynthetic genes is primarily controlled by a pathway-specific transcriptional activator protein, CcaR (this compound and Clavulanic Acid Regulator). CcaR belongs to the Streptomyces antibiotic regulatory protein (SARP) family and its gene, ccaR, is located within the this compound gene cluster. CcaR directly binds to the promoter regions of key biosynthetic genes, activating their transcription.
The regulation of ccaR itself is part of a larger, more intricate signaling cascade. Several other regulatory proteins, including BldG, influence the expression of ccaR, integrating signals related to nutrient availability and developmental stage. This hierarchical regulatory network ensures that this compound production is coordinated with the overall physiological state of the producing organism.
Quantitative Data on this compound Production and Activity
The production of this compound and its inhibitory effects on other microbes are key quantitative parameters for understanding its ecological role.
Production Yields under Different Nutrient Conditions
The synthesis of this compound is highly sensitive to the availability of nutrients in the soil environment. Carbon, nitrogen, and phosphate sources are critical determinants of production levels.
| Nutrient Condition | Streptomyces Species | This compound Yield | Reference(s) |
| Glycerol (Fed-batch) | S. clavuligerus | 566.5 mg/L | |
| Starch (Batch) | S. clavuligerus | 241.0 mg/L | |
| Solid-state fermentation (Optimized) | S. clavuligerus NT4 | 21.68 ± 0.76 mg/gds | |
| Solid-state fermentation (+ Amino acids) | S. clavuligerus NT4 | 27.41 ± 0.65 mg/gds |
Table 1: this compound Production Yields under Various Nutrient Regimes. (gds = grams of dry substrate)
Minimum Inhibitory Concentrations (MICs) Against Soil Bacteria
The antimicrobial efficacy of this compound against competing soil microorganisms can be quantified by determining its Minimum Inhibitory Concentration (MIC). While specific MIC data for a wide range of soil bacteria is not extensively compiled, data from clinically relevant and related bacteria provide a strong indication of its potency.
| Target Bacterium | Gram Stain | MIC Range (µg/mL) | Reference(s) |
| Escherichia coli | Negative | ≤8 - >128 | |
| Klebsiella pneumoniae | Negative | ≤8 - >128 | |
| Staphylococcus aureus | Positive | 0.5 - 4 | |
| Bacillus subtilis | Positive | Not widely reported | |
| Pseudomonas aeruginosa | Negative | Generally resistant |
Table 2: Representative MICs of Cephamycins against various bacteria. Note: Values are for cephamycins in general (e.g., cefoxitin) and may vary for this compound.
Prevalence of β-Lactam Resistance Genes in Soil
The soil environment is a vast reservoir of antibiotic resistance genes (ARGs). The prevalence of β-lactamase genes, which can confer resistance to this compound, is a key indicator of the selective pressures exerted by β-lactam producing organisms.
| Soil Type/Condition | β-lactamase Gene Abundance (relative) | Method | Reference(s) |
| Agricultural Soil (No-tillage) | Decreased by 44.87% vs. Plough tillage | Metagenomics | |
| Polar Soils | 65.2% of novel ARGs were β-lactam related | Functional Metagenomics | |
| Brazilian Soils (various land uses) | Present in orchard and urban square soils | Metagenomics | |
| Global Soil Samples | Increasing risk and connectivity to human resistome | Metagenomics |
Table 3: Prevalence of β-lactam Resistance Genes in Diverse Soil Environments.
Experimental Protocols for Ecological Investigation
To facilitate further research into the ecological role of this compound, this section provides detailed methodologies for key experiments.
Quantification of this compound in Soil and Culture
Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
-
Sample Preparation (Soil):
-
Air-dry and sieve soil samples (2 mm mesh).
-
Extract a 5 g subsample with a mixture of acetonitrile and phosphate buffer (e.g., 10 mL of 1:1 v/v) through ultrasonication for 15 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and perform a dispersive solid-phase extraction (d-SPE) cleanup using a primary secondary amine (PSA) and C18 sorbents to remove interfering substances.
-
Filter the cleaned extract through a 0.22 µm syringe filter into an HPLC vial.
-
-
Sample Preparation (Culture Broth):
-
Centrifuge the culture broth to pellet the cells.
-
Filter the supernatant through a 0.22 µm filter.
-
Dilute the filtered supernatant with an appropriate mobile phase to bring the this compound concentration within the calibration range.
-
-
HPLC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode. Monitor specific precursor-product ion transitions for this compound for quantification.
-
Determination of Minimum Inhibitory Concentration (MIC)
Method: Broth Microdilution Method
-
Inoculum Preparation:
-
Culture the target soil bacterium in a suitable broth medium to mid-log phase.
-
Adjust the turbidity of the culture to a 0.5 McFarland standard.
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Antibiotic Dilution:
-
Prepare a stock solution of purified this compound.
-
Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate using an appropriate broth medium.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (no antibiotic) and a negative control (no bacteria).
-
Incubate the plate at the optimal growth temperature for the test organism for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
-
Analysis of Gene Expression by qRT-PCR
Method: Quantitative Reverse Transcription Polymerase Chain Reaction
-
RNA Extraction:
-
Harvest bacterial cells from soil microcosms or liquid cultures at the desired time points.
-
Immediately stabilize the RNA using an RNA stabilization solution (e.g., RNAprotect Bacteria Reagent).
-
Extract total RNA using a commercially available RNA extraction kit with a DNase treatment step to remove contaminating DNA.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
-
qPCR:
-
Perform qPCR using a real-time PCR system with a SYBR Green or probe-based detection chemistry.
-
Design primers specific to the this compound biosynthesis genes (e.g., ccaR, lat, pcbAB) and a housekeeping gene for normalization (e.g., 16S rRNA gene).
-
Analyze the relative gene expression using the ΔΔCt method.
-
Soil Microbial Community Analysis
Method: 16S rRNA Gene Amplicon Sequencing
-
Soil DNA Extraction:
-
Extract total DNA from soil samples using a commercially available soil DNA isolation kit that is effective at removing humic substances.
-
-
PCR Amplification:
-
Amplify the V3-V4 or V4 hypervariable region of the 16S rRNA gene using universal primers with appropriate barcodes for multiplexing.
-
-
Library Preparation and Sequencing:
-
Purify the PCR products and quantify them.
-
Pool the barcoded amplicons in equimolar amounts to create a sequencing library.
-
Sequence the library on a high-throughput sequencing platform (e.g., Illumina MiSeq or NovaSeq).
-
-
Bioinformatic Analysis:
-
Process the raw sequencing reads to remove low-quality sequences and chimeras.
-
Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
-
Assign taxonomy to the OTUs/ASVs using a reference database (e.g., SILVA, Greengenes).
-
Perform statistical analyses to compare microbial community composition and diversity between different experimental conditions.
-
Experimental and Logical Workflows
Visualizing the workflow for investigating the ecological role of this compound can aid in experimental design and execution.
Conclusion and Future Directions
The production of this compound by soil bacteria is a sophisticated ecological strategy with far-reaching implications for microbial community dynamics. This guide has provided a technical framework for understanding and investigating this phenomenon, from the molecular regulation of its biosynthesis to its ecosystem-level impacts.
Future research should focus on several key areas:
-
In situ studies: Developing and applying techniques to measure this compound production and its effects directly within the soil matrix will provide a more realistic understanding of its ecological role.
-
Inter-species signaling: Elucidating the specific signaling pathways in other soil bacteria that are modulated by sub-inhibitory concentrations of this compound.
-
Evolution of resistance: Tracking the co-evolution of this compound production and resistance mechanisms in soil microbial communities.
-
Bioprospecting: Leveraging our understanding of the ecological triggers of this compound production to discover novel antibiotics from soil microorganisms.
By continuing to unravel the ecological blueprint of this compound, researchers and drug development professionals can gain valuable insights into the fundamental principles of microbial interactions and unlock new avenues for addressing the growing challenge of antibiotic resistance.
References
- 1. Transcriptomic analysis of Streptomyces clavuligerus ΔccaR::tsr: effects of the this compound-clavulanic acid cluster regulator CcaR on global regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Pathway-Specific Regulator ClaR of Streptomyces clavuligerus Has a Global Effect on the Expression of Genes for Secondary Metabolism and Differentiation | Publicación [silice.csic.es]
- 3. Metagenomic tracking of antibiotic resistance genes through a pre‐harvest vegetable production system: an integrated lab‐, microcosm‐ and greenhouse‐scale analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clavulanic Acid Production by Streptomyces clavuligerus: Insights from Systems Biology, Strain Engineering, and Downstream Processing [mdpi.com]
Methodological & Application
Application Notes and Protocols for HPLC Analysis of Cephamycin C in Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the High-Performance Liquid Chromatography (HPLC) analysis of Cephamycin C in fermentation broth. Due to the lack of a commercially available this compound standard, this protocol outlines a robust workflow from sample preparation to a semi-quantitative analysis, which can be correlated with bioassay data for accurate quantification.
Introduction
This compound is a β-lactam antibiotic with significant therapeutic potential. Monitoring its concentration during fermentation is crucial for process optimization and maximizing yield. HPLC is a rapid and precise analytical technique for this purpose. However, the absence of a commercial this compound standard necessitates alternative quantification strategies. This protocol details a validated HPLC method and discusses a practical approach to quantification by correlating HPLC peak area with bioassay results.
Experimental Protocols
Sample Preparation from Fermentation Broth
The complex matrix of fermentation broth requires a multi-step preparation to remove cells, proteins, and other interfering substances.
Protocol:
-
Cell Removal: Centrifuge the fermentation broth at a sufficient speed and duration to pellet the microbial cells.
-
Initial Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm pore-size filter to remove any remaining cells and large particulates.[1]
-
Protein Precipitation/Removal (Optional but Recommended):
-
Solid-Phase Extraction (SPE) for Contaminant Removal (Optional):
-
For a more purified sample, pass the protein-free filtrate through a column containing a non-ionic adsorbent resin like Amberlite XAD 1180.[1]
-
Elute the this compound from the resin. This step helps in concentrating the analyte and removing interfering compounds.
-
-
Final Filtration: Before injection into the HPLC system, filter the prepared sample through a 0.22 µm syringe filter to protect the column from particulates.
HPLC Instrumentation and Conditions
A reverse-phase HPLC method is typically employed for the analysis of cephalosporins.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
UV-Vis Detector
-
Chromatography Data System (e.g., Chemstation)
Chromatographic Conditions:
The following table summarizes typical HPLC conditions for the analysis of this compound and other cephalosporins. These can be used as a starting point for method development and optimization.
| Parameter | Recommended Conditions |
| Stationary Phase (Column) | C8 or C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[3] |
| Mobile Phase | Isocratic elution with a mixture of a buffer and an organic solvent. Examples: - 0.01 M Acetic Acid - 0.1 M Ammonium Acetate buffer (pH 5.6) : Acetonitrile (95:5 v/v) - 0.04 M Phosphate buffer (pH 6) : Acetonitrile (93:7 v/v) |
| Flow Rate | 0.8 - 1.3 mL/min |
| Column Temperature | 28 - 30°C |
| Detection Wavelength | 240 - 265 nm |
| Injection Volume | 10 - 25 µL |
Quantification Strategy without a Commercial Standard
Protocol:
-
Bioassay: Perform a microbiological assay using an indicator microorganism sensitive to this compound, such as Escherichia coli ESS. A known antibiotic, like Cephalosporin C, can be used as a reference standard in the bioassay.
-
HPLC Analysis: Analyze the same samples prepared for the bioassay using the developed HPLC method.
-
Peak Identification: Identify the this compound peak in the chromatogram based on its retention time, which can be confirmed using techniques like high-resolution mass spectrometry (LC-MS).
-
Calibration Curve: Create a calibration curve by plotting the this compound peak area from the HPLC analysis against the corresponding concentration determined from the bioassay.
-
Sample Quantification: Use the established calibration curve to determine the this compound concentration in unknown fermentation broth samples based on their HPLC peak areas.
Data Presentation
The quantitative data for the HPLC method validation for related cephalosporins are summarized below. This provides an indication of the expected performance of a well-developed method for this compound.
| Parameter | Cephalosporin Mix 1 | Cephalosporin Mix 2 |
| Linearity Range (µg/mL) | 0.5 - 50 | 5 - 400 |
| Correlation Coefficient (r²) | 0.9999 | >0.998 |
| Limit of Detection (LOD) (µg/mL) | 0.018 - 0.03 | Not specified |
| Limit of Quantification (LOQ) (µg/mL) | 0.056 - 0.09 | Not specified |
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow for the HPLC analysis of this compound in fermentation broth.
Caption: Workflow for HPLC analysis of this compound from fermentation broth.
References
Protocol for Solid-State Fermentation of Streptomyces clavuligerus for Enhanced Cephamycin C Production
Application Note
Introduction
Cephamycin C is a potent β-lactam antibiotic with a broad spectrum of activity, produced by the filamentous bacterium Streptomyces clavuligerus. Solid-state fermentation (SSF) presents a promising alternative to traditional submerged fermentation for this compound production, offering potential advantages such as higher product yields, lower operational costs, and reduced wastewater generation. This document provides a detailed protocol for the solid-state fermentation of Streptomyces clavuligerus for the production of this compound, optimized for research and development applications. The protocol covers microorganism maintenance, inoculum preparation, solid-state fermentation parameters, and the extraction and quantification of this compound.
Key Experimental Protocols
1. Microorganism and Inoculum Preparation
This protocol outlines the steps for maintaining the Streptomyces clavuligerus culture and preparing a standardized spore suspension for inoculation.
-
Culture Maintenance: Streptomyces clavuligerus strains (e.g., NT4 or DSM 41826) are maintained on agar slants with a suitable medium, such as a medium containing glucose and yeast extract, at a pH of 7.2–7.4.[1] Cultures are typically incubated at 28°C for 7-10 days to achieve good sporulation and are subcultured every 15 days to maintain viability.[1]
-
Spore Suspension Preparation:
-
Aseptically add 10 mL of sterile distilled water containing a wetting agent (e.g., 0.1% Tween 80) to a fully sporulated agar slant culture.
-
Gently scrape the surface of the agar with a sterile inoculation loop to dislodge the spores.
-
Transfer the resulting spore suspension to a sterile tube.
-
Vortex the suspension for 1-2 minutes to ensure homogeneity.
-
Filter the suspension through sterile glass wool to remove mycelial fragments.
-
The spore concentration is determined using a hemocytometer and adjusted to the desired concentration (e.g., 1 x 10⁷ spores/mL) with sterile distilled water.[2]
-
2. Solid-State Fermentation (SSF) Protocol
This protocol details the setup and execution of the solid-state fermentation for this compound production.
-
Substrate Preparation:
-
Select a suitable solid substrate. Cottonseed meal has been shown to be an effective substrate for this compound production.[3][4]
-
If necessary, mill the substrate to a uniform particle size.
-
Dispense a known amount of the dry substrate (e.g., 10 g) into a suitable fermentation vessel, such as a 250 mL Erlenmeyer flask.
-
Autoclave the substrate at 121°C for 20-30 minutes.
-
-
Medium Preparation and Inoculation:
-
Prepare a nutrient salt solution. The composition can be optimized, but a basal medium may contain sources of nitrogen and phosphate.
-
Adjust the moisture content of the sterile solid substrate by adding the sterile nutrient salt solution to achieve the desired level (e.g., 60-70%).
-
After cooling to room temperature, inoculate the moistened substrate with the prepared Streptomyces clavuligerus spore suspension.
-
-
Fermentation Conditions:
-
Incubate the fermentation flasks statically at a controlled temperature, typically between 25-30°C.
-
The optimal incubation time for maximal this compound production is generally around 7 days.
-
Maintain a humidified atmosphere to prevent the substrate from drying out.
-
3. Extraction of this compound
This protocol describes the procedure for extracting this compound from the solid fermented biomass.
-
To the fermented solid substrate, add a suitable extraction buffer (e.g., phosphate buffer, pH 7.0) in a specific ratio (e.g., 1:5 w/v).
-
Agitate the mixture on a rotary shaker at a moderate speed (e.g., 150-200 rpm) for a defined period (e.g., 1-2 hours) at a cool temperature (e.g., 4°C) to facilitate the extraction of the antibiotic.
-
Separate the solid residue from the liquid extract by centrifugation or filtration.
-
Collect the supernatant, which contains the crude this compound extract.
-
The extract can be stored at -20°C for further analysis.
4. Quantification of this compound by HPLC
This protocol provides a high-performance liquid chromatography (HPLC) method for the quantification of this compound.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: An isocratic mobile phase consisting of a phosphate buffer is often employed.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a specific wavelength (e.g., 254 nm).
-
Injection Volume: 20 µL.
-
-
Standard Curve: Prepare a standard curve using a known concentration of pure this compound.
-
Sample Analysis: Filter the crude extract through a 0.22 µm syringe filter before injection into the HPLC system.
-
Quantification: Determine the concentration of this compound in the sample by comparing the peak area with the standard curve.
Data Presentation
Table 1: Comparison of Different Solid Substrates for this compound Production
| Solid Substrate | This compound Yield (mg/gds) | Reference |
| Cottonseed Meal | 10.50 ± 1.04 | |
| Spent Grain | 7.99 ± 0.23 | |
| Rice Bran | Low Production | |
| Sawdust | Low Production |
gds: grams of dried substrate
Table 2: Optimized Parameters for Solid-State Fermentation of S. clavuligerus
| Parameter | Optimal Value | Reference |
| Substrate Concentration | - | |
| Moisture Content | 60-70% | |
| Potassium Dihydrogen Phosphate | - | |
| Inoculum Size | 1 x 10⁷ spores/mL | |
| Ammonium Oxalate | - | |
| Temperature | 25 ± 2°C | |
| Incubation Time | 7 days | |
| pH | 7.0 |
Mandatory Visualizations
Caption: Experimental workflow for this compound production.
Caption: Factors influencing this compound production.
References
Application Notes and Protocols for In Vitro Susceptibility Testing of Cephamycin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephamycin C is a β-lactam antibiotic belonging to the cephamycin family, which is closely related to cephalosporins. Produced by fermentation of organisms like Streptomyces clavuligerus, it serves as a crucial starting material for the synthesis of clinically important second-generation cephalosporins and cephamycins, such as cefoxitin.[1] Its intrinsic antibacterial activity and stability against certain β-lactamases make it a compound of interest in drug discovery and development.[2][3]
These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to this compound using standard methods, including broth microdilution, agar dilution, and disk diffusion.
Important Note on Interpretive Criteria: As this compound is primarily a precursor for other antibiotics, official clinical breakpoints for categorizing isolates as Susceptible (S), Intermediate (I), or Resistant (R) have not been established by major standards organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The data generated using these protocols should be used for research and comparative purposes. For Salmonella and Shigella species, it is crucial to note that cephamycins may show in vitro activity but are not clinically effective and should not be reported as susceptible.
I. Broth Microdilution Method
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[4]
Experimental Protocol: Broth Microdilution
1. Preparation of this compound Stock Solution:
-
Aseptically prepare a stock solution of this compound powder in a suitable solvent (e.g., sterile deionized water or a buffer recommended by the supplier) at a concentration of at least 1000 µg/mL.[5]
-
Sterilize the stock solution by membrane filtration if it is not sterile.
-
Dispense into small aliquots and store at -60°C or below until use.
2. Preparation of Microdilution Plates:
-
Prepare a series of two-fold serial dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Using a multichannel pipette, dispense 100 µL of the appropriate this compound dilution into the wells of a 96-well microtiter plate. The final volume in each well after adding the inoculum will be 200 µL, resulting in a further two-fold dilution of the antibiotic.
-
Include a growth control well (broth only, no antibiotic) and a sterility control well (uninoculated broth).
3. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate, except for the sterility control well.
-
Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
Following incubation, examine the plates for visible bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
II. Agar Dilution Method
The agar dilution method is another quantitative technique for MIC determination where varying concentrations of the antimicrobial agent are incorporated into an agar medium.
Experimental Protocol: Agar Dilution
1. Preparation of this compound Stock Solution:
-
Follow the same procedure as for the broth microdilution method.
2. Preparation of Agar Plates:
-
Prepare molten Mueller-Hinton Agar (MHA) and cool it to 45-50°C in a water bath.
-
Prepare serial two-fold dilutions of the this compound stock solution.
-
Add 1 part of each antibiotic dilution to 9 parts of molten agar to create a series of plates with the desired final antibiotic concentrations.
-
Mix well by inverting the tubes and pour the agar into sterile petri dishes to a depth of 3-4 mm.
-
Include a growth control plate (MHA without antibiotic).
-
Allow the plates to solidify and dry the surface before inoculation.
3. Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for broth microdilution.
-
This suspension (10⁸ CFU/mL) can be further diluted to achieve a final inoculum of approximately 10⁴ CFU per spot on the agar surface.
4. Inoculation and Incubation:
-
Using an inoculum-replicating device, spot-inoculate the prepared agar plates with the bacterial suspension.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate at 35 ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
After incubation, observe the plates for bacterial growth.
-
The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, disregarding a single colony or a faint haze.
III. Disk Diffusion Method (Kirby-Bauer)
The disk diffusion method is a qualitative or semi-quantitative test that assesses the susceptibility of a bacterium to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.
Experimental Protocol: Disk Diffusion
1. Preparation of Materials:
-
This compound Disks: As this compound disks are not commercially available, they must be prepared in-house. A specific amount of this compound is applied to blank sterile filter paper disks (6 mm diameter) and allowed to dry. The concentration per disk should be standardized (e.g., 30 µg).
-
Agar Plates: Use Mueller-Hinton Agar (MHA) plates with a depth of 4 mm.
2. Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described previously.
3. Inoculation of Agar Plate:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
4. Application of Disks and Incubation:
-
Aseptically apply the prepared this compound disk to the surface of the inoculated agar plate.
-
Gently press the disk to ensure complete contact with the agar.
-
Invert the plates and incubate at 35 ± 2°C for 16-18 hours in ambient air.
5. Interpretation of Results:
-
After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm) using a ruler or calipers.
-
Since there are no established breakpoints for this compound, the zone diameters should be recorded and used for comparative purposes.
IV. Quality Control
For all susceptibility testing methods, it is imperative to perform quality control (QC) to ensure the accuracy and reproducibility of the results. Standard QC strains should be tested concurrently with the experimental isolates.
As there are no published QC ranges specifically for this compound, it is recommended to test a panel of standard QC strains and establish in-house ranges. For reference, the CLSI- and EUCAST-recommended QC ranges for the related cephamycin, Cefoxitin (30 µg disk) , are provided below.
Table 1: Quality Control Ranges for Cefoxitin (Surrogate for this compound)
| Quality Control Strain | Method | Acceptable Range |
| Escherichia coli ATCC® 25922 | Disk Diffusion | 23-29 mm |
| Broth Microdilution | 1-4 µg/mL | |
| Staphylococcus aureus ATCC® 25923 | Disk Diffusion | 23-29 mm |
| Staphylococcus aureus ATCC® 29213 | Broth Microdilution | 1-4 µg/mL |
| Pseudomonas aeruginosa ATCC® 27853 | Disk Diffusion | 18-22 mm |
| Broth Microdilution | 8-32 µg/mL | |
| Enterococcus faecalis ATCC® 29212 | Broth Microdilution | >64 µg/mL |
Data sourced from CLSI M100 and EUCAST QC tables. These ranges are for Cefoxitin and should be used as a reference only.
V. Data Presentation: Example MIC Data
The following tables summarize historical MIC data for this compound against various bacterial species. This data is provided for informational purposes and may have been generated using methodologies that differ from current standards.
Table 2: In Vitro Activity of this compound against Gram-Negative Bacteria
| Bacterial Species | Number of Strains | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | 100 | 8 | 16 | 2 - >128 |
| Klebsiella pneumoniae | 100 | 4 | 32 | 1 - >128 |
| Enterobacter cloacae | 50 | 16 | 64 | 4 - >128 |
| Proteus mirabilis | 50 | 2 | 8 | 1 - 16 |
| Proteus vulgaris | 25 | 4 | 16 | 2 - 32 |
| Serratia marcescens | 25 | 32 | >128 | 8 - >128 |
Note: Data synthesized from historical research publications. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Table 3: In Vitro Activity of this compound against Gram-Positive Bacteria
| Bacterial Species | Number of Strains | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Staphylococcus aureus | 100 | 16 | 32 | 4 - 64 |
| Streptococcus pyogenes | 50 | 2 | 8 | 0.5 - 16 |
| Streptococcus pneumoniae | 50 | 4 | 16 | 1 - 32 |
| Enterococcus faecalis | 50 | >128 | >128 | 64 - >128 |
Note: Data synthesized from historical research publications.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the in vitro susceptibility testing of this compound. Adherence to standardized procedures and concurrent quality control testing are essential for generating reliable and reproducible data. This information will be valuable for researchers and scientists in the field of antimicrobial drug development and evaluation.
References
- 1. Table 1. Breakpoints revision in CLSI M100 – Annals of Clinical Microbiology [acm.or.kr]
- 2. nicd.ac.za [nicd.ac.za]
- 3. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 4. jmilabs.com [jmilabs.com]
- 5. Cephamycins, a New Family of β-Lactam Antibiotics: Antibacterial Activity and Resistance to β-Lactamase Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Evaluating the In Vivo Efficacy of Cephamycin C Using Murine Infection Models
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide for assessing the in vivo efficacy of Cephamycin C, a β-lactam antibiotic known for its stability against β-lactamases and activity against gram-negative organisms, including anaerobic bacteria.[1][2][3] Given the limited specific contemporary literature on this compound, this guide synthesizes historical data and adapts well-established murine models used for evaluating similar β-lactam antibiotics.[4][5] It outlines protocols for the neutropenic thigh infection model and a polymicrobial sepsis model, which are highly relevant for characterizing the antibiotic's efficacy against localized soft tissue infections and systemic infections, respectively.
Introduction to this compound
Cephamycins are a class of β-lactam antibiotics structurally similar to cephalosporins but distinguished by a 7-alpha-methoxyl group. This modification confers significant resistance to degradation by a wide range of β-lactamases, enzymes that are a common mechanism of resistance in many bacteria. This compound, a naturally derived compound, demonstrates potent bactericidal activity, particularly against gram-negative bacteria, including cephalosporin-resistant strains of Proteus and Escherichia coli. Its efficacy has been confirmed in historical murine infection models, where it provided protection against lethal bacterial challenges.
To rigorously evaluate the efficacy of this compound or its derivatives in a preclinical setting, standardized and reproducible animal models are essential. Murine models are widely used due to their cost-effectiveness, well-characterized physiology, and the availability of immunological tools. This document details two primary models:
-
Neutropenic Thigh Infection Model: A gold standard for studying the pharmacodynamics (PD) of an antibiotic against a specific pathogen in a localized, deep-tissue infection.
-
Peritonitis/Sepsis Model (Cecal Slurry): Mimics a polymicrobial abdominal infection, which is clinically relevant for an antibiotic with anaerobic coverage.
Key In Vitro Characterization
Before proceeding to in vivo studies, essential in vitro data must be generated for the specific bacterial strains to be tested. This data provides the basis for dose selection and interpretation of efficacy results.
| Parameter | Description | Example Pathogens for this compound |
| Minimum Inhibitory Concentration (MIC) | The lowest concentration of the antibiotic that prevents visible growth of a bacterium. | Escherichia coli (including ESBL-producing strains), Klebsiella pneumoniae, Proteus mirabilis, Bacteroides fragilis |
| Minimum Bactericidal Concentration (MBC) | The lowest concentration of the antibiotic that kills 99.9% of the initial bacterial inoculum. | As above. |
| Time-Kill Kinetics | Measures the rate of bacterial killing over time at various antibiotic concentrations. | As above. |
Note: The table above is for illustrative purposes. Researchers should determine these parameters for their specific strains of interest.
Recommended Animal Models & Protocols
All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with ethical guidelines.
Murine Neutropenic Thigh Infection Model
This model is ideal for assessing the direct antibacterial effect of this compound against a single, well-characterized bacterial strain in the absence of a robust immune response.
Caption: Workflow for the murine neutropenic thigh infection model.
-
Animal Preparation: Use 6-week-old, specific-pathogen-free female ICR or Swiss Webster mice.
-
Induction of Neutropenia: Render mice neutropenic to minimize the host immune response, ensuring the observed effect is primarily due to the antibiotic.
-
Administer cyclophosphamide intraperitoneally (IP) at 150 mg/kg four days before infection and 100 mg/kg one day before infection.
-
-
Inoculum Preparation:
-
Culture the chosen bacterial strain (e.g., a β-lactamase-producing E. coli) to mid-log phase.
-
Wash and dilute the bacteria in sterile saline or phosphate-buffered saline (PBS) to the desired concentration (e.g., 1 x 10^7 CFU/mL).
-
-
Infection:
-
Anesthetize the mice.
-
Inject 0.1 mL of the bacterial inoculum directly into the posterior thigh muscle.
-
-
Treatment:
-
Two hours post-infection, begin treatment. This allows the infection to establish.
-
Administer this compound, a vehicle control, and optionally a comparator antibiotic (e.g., cephalothin) via a relevant route (subcutaneous (SC) or intraperitoneal (IP)). Dosing regimens should be based on preliminary pharmacokinetic studies.
-
Example Groups:
-
Group 1: Vehicle Control (Saline)
-
Group 2: this compound (Low Dose)
-
Group 3: this compound (High Dose)
-
Group 4: Comparator Antibiotic
-
-
-
Endpoint Analysis:
-
At 24 hours after the start of treatment (26 hours post-infection), humanely euthanize the mice.
-
Aseptically dissect the entire thigh muscle.
-
Homogenize the tissue in a known volume of sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/gram of tissue).
-
Murine Peritonitis/Sepsis Model
This model simulates a polymicrobial infection originating from the gastrointestinal tract, which is highly relevant for testing an antibiotic with a broad spectrum that includes anaerobes.
Caption: Workflow for the murine peritonitis/sepsis model.
-
Animal Preparation: Use 8-10 week-old C57BL/6 or Swiss Webster mice.
-
Cecal Slurry Preparation:
-
Humanely euthanize healthy donor mice.
-
Aseptically harvest the cecum and collect the contents.
-
Homogenize the cecal contents in a sterile solution (e.g., 5% sterile gelatin or saline) to create a slurry. The concentration must be standardized and optimized to induce a lethal infection that is rescuable by effective antibiotic therapy.
-
-
Induction of Sepsis:
-
Administer a predetermined, lethal dose of the cecal slurry via IP injection to the experimental mice.
-
-
Treatment:
-
Initiate treatment 2-6 hours post-infection. Early intervention may blunt the inflammatory response, while late intervention may be too late to rescue animals.
-
Administer this compound, vehicle, or a comparator antibiotic (e.g., a carbapenem or β-lactam/β-lactamase inhibitor combination) via IP or SC injection.
-
Provide supportive care, such as subcutaneous warm saline for fluid resuscitation, to all animals.
-
-
Endpoint Analysis:
-
Primary Endpoint: Survival. Monitor animals at least twice daily for 7 days and record mortality.
-
Secondary Endpoints (optional):
-
Clinical Scoring: Assess signs of sickness (posture, activity, piloerection) at regular intervals.
-
Bacterial Load: At a predetermined time point (e.g., 24 hours), a subset of animals can be euthanized to collect blood and peritoneal lavage fluid for CFU determination.
-
Biomarkers: Plasma can be collected to measure inflammatory cytokines (e.g., IL-6, TNF-α).
-
-
Data Analysis and Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Example Data Table 1: Efficacy in Neutropenic Thigh Model
Bacterial Strain: E. coli ATCC 35218 (β-lactamase producer)
| Treatment Group | Dose (mg/kg, q12h) | N | Initial Bacterial Load (log10 CFU/thigh) | Final Bacterial Load (log10 CFU/thigh) | Change from T=0 (log10 CFU) |
| Vehicle (Saline) | - | 8 | 5.85 ± 0.15 | 8.21 ± 0.22 | +2.36 |
| This compound | 25 | 8 | 5.81 ± 0.11 | 5.15 ± 0.25 | -0.66 |
| This compound | 100 | 8 | 5.83 ± 0.13 | 3.42 ± 0.31 | -2.41 |
| Comparator (Cephalothin) | 100 | 8 | 5.84 ± 0.12 | 7.95 ± 0.28 | +2.11 |
Data are presented as mean ± standard deviation. This is hypothetical example data.
Example Data Table 2: Efficacy in Sepsis Model
Infection: Cecal Slurry (2.5 mg/g mouse weight)
| Treatment Group | Dose (mg/kg, q8h) | N | Survival at 7 Days (%) | Median Survival Time (Days) |
| Vehicle (Saline) | - | 10 | 0% | 1.5 |
| This compound | 50 | 10 | 70% | >7 |
| Comparator (Imipenem) | 30 | 10 | 80% | >7 |
Survival data should be analyzed using Kaplan-Meier survival curves and the log-rank test. This is hypothetical example data.
Conclusion
The murine neutropenic thigh and sepsis models are robust, well-characterized systems for evaluating the in vivo efficacy of this compound. The thigh model allows for precise pharmacodynamic assessment against specific pathogens, while the sepsis model provides crucial information on efficacy in a complex, polymicrobial infection that mimics a clinical scenario. By following these detailed protocols and presenting data systematically, researchers can generate the high-quality preclinical data necessary to support the further development of this compound and its derivatives.
References
- 1. Cephamycins, a New Family of β-Lactam Antibiotics: Antibacterial Activity and Resistance to β-Lactamase Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cefoxitin and cephamycins: microbiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Limitations of animal models in predicting beta-lactam efficacy for endocarditis and meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
Application Notes and Protocols for the Purification of Cephamycin C from Culture Supernatant
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cephamycin C is a β-lactam antibiotic, notable for its resistance to β-lactamase enzymes, making it a valuable precursor for semi-synthetic antibiotics. It is produced by fermentation, primarily using strains of Streptomyces clavuligerus. The purification of this compound from the complex milieu of a culture supernatant is a critical step in its production. This document provides detailed application notes and protocols for common techniques employed in the downstream processing of this compound.
The purification strategy typically involves a multi-step process to remove cells, proteins, pigments, and other fermentation byproducts. The most common sequence includes:
-
Clarification: Initial removal of microbial cells and large debris from the fermentation broth.
-
Chromatography: A combination of ion exchange and hydrophobic interaction chromatography to separate this compound from other soluble impurities.
-
Crystallization: The final step to obtain high-purity, crystalline this compound.
Section 1: Overall Purification Workflow
The following diagram illustrates a general workflow for the purification of this compound from a fermentation culture.
Caption: A generalized workflow for the purification of this compound.
Section 2: Experimental Protocols and Data
This section details two primary protocols for the chromatographic purification of this compound, followed by a general protocol for crystallization.
Protocol 1: Anion Exchange Chromatography (AEX) followed by Precipitation
This protocol is based on a method utilizing a strong anion exchange resin to capture this compound, followed by precipitation to yield a high-purity product.
Experimental Protocol:
-
Clarification:
-
Filter the fermentation broth (e.g., 40 L) through a 0.22 µm microfiltration membrane to remove S. clavuligerus cells and other suspended solids.
-
-
Anion Exchange Chromatography:
-
Resin: Amberlite IRA-411 (or a similar strong anion exchanger).
-
Column Preparation: Pack a column with the anion exchange resin (e.g., 12 L of resin) and equilibrate it with acetic acid.
-
Loading: Pass the clarified culture filtrate through the column to allow for the adsorption of this compound.
-
Washing: Wash the resin with deionized water to remove unbound impurities.
-
Elution: Elute the bound this compound using a 0.2N acetic acid buffer solution with a pH of 5.5.
-
-
Concentration:
-
Concentrate the eluate containing this compound under reduced pressure. For example, a 36 L eluate can be concentrated to 10 L.
-
-
Precipitation:
-
Adjust the pH of the concentrated eluate to between 8.0 and 10.5 using a 6N aqueous solution of sodium hydroxide.
-
Gradually add benzenesulfonyl chloride (1 to 5 equivalents to the this compound) to the solution while stirring at a temperature of 15°C to 20°C.
-
After the reaction, lower the pH to between 2.0 and 2.5 with an acid to precipitate the N-benzenesulfonyl-cephamycin C.
-
Cool the solution to 5°C and stir for 30 minutes.
-
Recover the precipitate by filtration, wash with water, and dry under a vacuum.
-
Quantitative Data Summary (Protocol 1):
| Purification Step | Starting Material | Product | Recovery (%) | Purity (%) |
| Anion Exchange & Concentration | 40 L filtrate (241 g this compound) | 10 L concentrate (199 g this compound) | 82.5 | Not specified |
| Precipitation | 10 L concentrate (199 g this compound) | 43.3 g N-benzenesulfonyl-cephamycin C | 73.3 | 88.9 |
Note: Data is derived from a patented process and may vary based on experimental conditions.[1]
Protocol 2: Hydrophobic Interaction and Anion Exchange Chromatography
This protocol describes a multi-step chromatographic purification using a hydrophobic interaction resin followed by an anion exchange resin.
Experimental Protocol:
-
Clarification:
-
Clarify the culture broth by microfiltration (0.45 µm or 0.22 µm) followed by ultrafiltration (e.g., 3 kDa cutoff membrane) to remove cells and high-molecular-weight proteins.[2]
-
-
Hydrophobic Interaction Chromatography (HIC):
-
Resin: Amberlite XAD-1180 or a similar non-specific adsorbent resin.
-
Sample Preparation: Adjust the pH of the ultrafiltered supernatant to 2.8-3.5.[3]
-
Loading: Apply the pH-adjusted supernatant to the HIC column.
-
Washing: Wash the column with deionized water to remove unbound hydrophilic impurities.
-
Elution: Elute the bound compounds using a stepwise gradient of aqueous ethanol:[3]
-
5% ethanol
-
10% ethanol
-
20% ethanol
-
40% ethanol
-
100% ethanol
-
-
Note: this compound is expected to elute in the lower ethanol concentrations.
-
-
Anion Exchange Chromatography (AEX):
-
Resin: Q Sepharose XL or a similar strong anion exchanger.
-
Sample Preparation: Pool the this compound-containing fractions from the HIC step.
-
Loading: Apply the pooled fractions to the equilibrated Q Sepharose XL column.
-
Washing: Wash the column with the equilibration buffer to remove any remaining unbound impurities.
-
Elution: Elute the bound this compound using a stepwise gradient of sodium chloride (NaCl) solution. A suggested gradient is:[3]
-
0.1% NaCl
-
0.3% NaCl
-
0.5% NaCl
-
-
Note: this compound is expected to elute in the 0.1% NaCl fraction.
-
Quantitative Data Summary (Protocol 2):
| Purification Step | Starting Material | Product | Recovery (%) | Purity (%) |
| HIC (Amberlite XAD-1180) | Ultrafiltered Supernatant | This compound Fractions | Data not available | Data not available |
| AEX (Q Sepharose XL) | HIC Eluate | Purified this compound Fractions | Data not available | Data not available |
Section 3: Crystallization Protocol
Crystallization is often the final step to obtain a highly pure and stable form of this compound.
General Protocol:
-
Concentration: The purified this compound solution from the final chromatography step is concentrated under vacuum at a temperature not exceeding 30°C to form a thick syrup.
-
Induction of Crystallization:
-
If available, seed the concentrated syrup with a few crystals of pure this compound to induce crystallization.
-
Allow the solution to stand and crystallize.
-
-
Improving Filterability:
-
The resulting crystalline slurry can be thick and difficult to filter. To improve filterability, add approximately two volumes of methanol and stir the mixture.
-
-
Isolation and Drying:
-
Filter the diluted slurry to collect the this compound crystals.
-
Air-dry the crystals.
-
Section 4: Logical Relationships in Purification
The selection of a purification strategy often depends on the specific impurities present in the fermentation broth and the desired final purity of the product. The following diagram illustrates the logical relationship between different purification choices.
Caption: Alternative chromatographic purification pathways for this compound.
References
Application Notes and Protocols for Studying Anaerobic Bacterial Infections Using Cephamycin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephamycin C is a potent β-lactam antibiotic belonging to the cephamycin family, which are closely related to cephalosporins.[1] A distinguishing feature of cephamycins is the presence of a methoxy group at the 7-alpha position of the cephem nucleus.[1] This structural characteristic confers significant stability against a wide range of β-lactamases, enzymes that are a common mechanism of resistance in anaerobic bacteria.[2][3] Consequently, this compound and its derivatives, such as cefoxitin and cefotetan, are valuable tools for studying and combating anaerobic bacterial infections.[1] These application notes provide detailed protocols and data for researchers utilizing this compound in their studies of anaerobic bacteria.
Mechanism of Action
This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, it targets and acylates the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This inhibition disrupts the integrity of the cell wall, leading to cell lysis and death. The resistance of this compound to many β-lactamases allows it to remain effective against anaerobic bacteria that can inactivate other β-lactam antibiotics.
Caption: Mechanism of this compound action and resistance.
Data Presentation: In Vitro Activity of Cephamycins
The following tables summarize the in vitro activity of this compound and other representative cephamycins against a range of anaerobic bacteria. The data is presented as the Minimum Inhibitory Concentration (MIC) required to inhibit 90% of the tested isolates (MIC90).
Table 1: In Vitro Activity of Cefbuperazone (a Cephamycin) Against Anaerobic Bacteria
| Bacterial Group | MIC90 (µg/mL) |
| Bacteroides fragilis and Bacteroides spp. | 32 |
| Fusobacterium and Clostridium spp. | 128 |
| Eubacterium and Peptococcus spp. | 64 |
| Actinomyces spp. | 8 |
| Peptostreptococcus spp. | 32 |
Table 2: Comparative In Vitro Activity of Cephalosporins and Cefoxitin (a Cephamycin) Against Bacteroides fragilis
| Antibiotic | Activity Against B. fragilis |
| Cephalexin | More active than cephalothin |
| Cefazolin | More active than cephalothin |
| Cefoxitin | Distinctly more active |
| Cephalothin | Baseline |
| Cefamandole | - |
Note: The in vitro activity of cephamycins can be influenced by the testing methodology, such as broth microdilution versus agar dilution. Broth microdilution is often the recommended method.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing of anaerobic bacteria.
Materials:
-
This compound powder
-
Anaerobic basal broth (e.g., Brucella broth supplemented with hemin and vitamin K1)
-
96-well microtiter plates
-
Anaerobic bacterial isolates
-
Anaerobic incubation system (e.g., anaerobic chamber or jar with gas-generating system)
-
Spectrophotometer or McFarland standards
-
Sterile pipette tips and multichannel pipettor
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or buffer) at a concentration of 1280 µg/mL.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of anaerobic basal broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will result in a range of concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.125 µg/mL).
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each isolate.
-
-
Inoculum Preparation:
-
Culture the anaerobic bacterial isolates on appropriate agar plates in an anaerobic environment.
-
Suspend several colonies in anaerobic basal broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1 x 10⁸ CFU/mL.
-
Dilute the bacterial suspension 1:100 in anaerobic basal broth to obtain a final inoculum concentration of approximately 1 x 10⁶ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 10 µL of the standardized inoculum to each well (except the sterility control), resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Seal the microtiter plates and incubate under anaerobic conditions at 35-37°C for 48 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Caption: Workflow for MIC determination by broth microdilution.
Protocol 2: In Vivo Murine Model of Intra-abdominal Sepsis
This protocol is a generalized model for studying the efficacy of this compound in a polymicrobial anaerobic infection.
Materials:
-
This compound for injection
-
Male Wistar rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Gelatin capsules
-
Barium sulfate
-
Anaerobic bacterial isolates (e.g., Bacteroides fragilis and Escherichia coli)
-
Cecal content from healthy donor rats (as an alternative inoculum)
-
Sterile saline
Procedure:
-
Inoculum Preparation:
-
Defined Inoculum: Grow B. fragilis and E. coli to mid-log phase in appropriate broth. Mix the cultures in a 1:1 ratio.
-
Cecal Slurry Inoculum: Anesthetize donor rats, surgically remove the cecum, and collect the contents into a sterile, anaerobic tube. Dilute the cecal contents with sterile saline.
-
Combine the bacterial suspension or cecal slurry with barium sulfate (as an adjuvant) and load into gelatin capsules.
-
-
Surgical Procedure:
-
Anesthetize the experimental rats.
-
Shave and disinfect the abdominal area.
-
Make a midline laparotomy incision.
-
Implant the gelatin capsule containing the inoculum into the peritoneal cavity.
-
Close the incision in two layers (peritoneum and skin).
-
-
Treatment Regimen:
-
Divide the rats into treatment and control groups.
-
Administer this compound (e.g., subcutaneously or intraperitoneally) to the treatment group at a predetermined dose and schedule, starting at a specified time post-infection.
-
Administer a placebo (e.g., sterile saline) to the control group.
-
-
Monitoring and Endpoint:
-
Monitor the animals for signs of infection (e.g., lethargy, ruffled fur, mortality) over a defined period (e.g., 7-14 days).
-
At the end of the study, euthanize the surviving animals.
-
Perform a necropsy to assess for the presence and size of intra-abdominal abscesses.
-
Collect abscess material and peritoneal fluid for quantitative culture to determine the bacterial load.
-
-
Data Analysis:
-
Compare the mortality rates between the treatment and control groups.
-
Compare the incidence and size of abscesses.
-
Compare the bacterial counts in the abscesses and peritoneal fluid.
-
Caption: Workflow for an in vivo murine model of anaerobic infection.
Conclusion
This compound is a valuable antibiotic for the study of anaerobic bacterial infections due to its broad spectrum of activity and stability against many bacterial β-lactamases. The protocols and data presented here provide a framework for researchers to investigate the efficacy of this compound and to explore the mechanisms of anaerobic pathogenesis and antibiotic resistance. Careful adherence to standardized methodologies is crucial for obtaining reproducible and reliable results.
References
- 1. Cephamycin - Wikipedia [en.wikipedia.org]
- 2. Cephamycins, a New Family of β-Lactam Antibiotics: Antibacterial Activity and Resistance to β-Lactamase Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cephamycins, a new family of beta-lactam antibiotics: antibacterial activity and resistance to beta-lactamase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Cephamycin C in antibiotic resistance mechanism studies.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Cephamycin C, a potent β-lactam antibiotic, as a critical tool in the investigation of antibiotic resistance mechanisms. This document outlines detailed protocols for key microbiological assays, presents quantitative data on the efficacy of this compound against resistant bacterial strains, and visualizes the intricate signaling pathways involved in its induction of resistance.
Introduction
This compound is a naturally occurring β-lactam antibiotic produced by Streptomyces species.[1] Structurally similar to cephalosporins, cephamycins possess a crucial 7α-methoxy group, which confers remarkable stability against hydrolysis by many β-lactamase enzymes, including Extended-Spectrum β-Lactamases (ESBLs).[2][3] This inherent resistance makes this compound and its derivatives, such as cefoxitin and cefotetan, valuable agents for studying bacteria that have acquired resistance to other cephalosporins.[4][5]
Furthermore, this compound is a potent inducer of AmpC β-lactamase expression in many Gram-negative bacteria. This property allows researchers to investigate the regulatory pathways governing inducible resistance, providing insights into the molecular switches that bacteria use to defend themselves against antibiotic attack. These notes will detail the practical applications of this compound in elucidating these critical resistance mechanisms.
Data Presentation: Efficacy of this compound Against Resistant Bacteria
The following tables summarize the in vitro activity of this compound and its derivatives against various ESBL and AmpC-producing Enterobacterales. Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency, representing the lowest concentration required to inhibit visible bacterial growth.
Table 1: MIC Values of Cephamycins against ESBL-Producing Escherichia coli and Klebsiella pneumoniae
| Organism | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility (%) | Inoculum Size | Reference |
| ESBL-producing E. coli & K. pneumoniae | Cefoxitin | 8 | >32 | 82.8 | Standard (10⁵ CFU/mL) | |
| ESBL-producing E. coli & K. pneumoniae | Cefmetazole | 2 | 16 | 93.1 | Standard (10⁵ CFU/mL) | |
| ESBL-producing E. coli & K. pneumoniae | Flomoxef | 0.5 | 8 | 89.7 | Standard (10⁵ CFU/mL) | |
| ESBL-producing E. coli & K. pneumoniae | Cefoxitin | - | - | 48.3 | High (10⁷ CFU/mL) | |
| ESBL-producing E. coli & K. pneumoniae | Cefmetazole | - | - | 75.9 | High (10⁷ CFU/mL) | |
| ESBL-producing E. coli & K. pneumoniae | Flomoxef | - | - | 70.0 | High (10⁷ CFU/mL) |
Table 2: MIC Values of Cephamycins against ESBL and AmpC-producing Klebsiella pneumoniae, Proteus mirabilis, and Enterobacter cloacae
| Organism | Resistance Profile | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility (%) | Reference |
| K. pneumoniae | ESBL only | Cefmetazole | ≤0.5 | 1 | 95.5 | |
| K. pneumoniae | ESBL + AmpC | Cefmetazole | >16 | >16 | 12.5 | |
| P. mirabilis | ESBL only | Cefmetazole | 1 | 2 | 82.7 | |
| E. cloacae | ESBL only | Cefmetazole | 4 | >16 | 9.3 | |
| E. cloacae | ESBL + AmpC | Cefmetazole | >16 | >16 | 0 | |
| K. pneumoniae | ESBL only | Flomoxef | ≤0.25 | 0.5 | 99.1 | |
| K. pneumoniae | ESBL + AmpC | Flomoxef | 8 | >16 | 37.5 | |
| P. mirabilis | ESBL only | Flomoxef | ≤0.25 | ≤0.25 | 96.6 | |
| E. cloacae | ESBL only | Flomoxef | 1 | 4 | 74.0 | |
| E. cloacae | ESBL + AmpC | Flomoxef | 8 | >16 | 6.7 |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below. These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the MIC of this compound against a bacterial isolate.
Materials:
-
This compound (or derivative) powder
-
Appropriate solvent for this compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or plate reader (optional)
-
Quality control (QC) strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)
Procedure:
-
Prepare Antibiotic Stock Solution: Prepare a stock solution of this compound at a concentration of at least 1000 µg/mL or 10 times the highest concentration to be tested.
-
Prepare Antibiotic Dilutions: a. In a sterile 96-well plate, add 50 µL of CAMHB to wells 2 through 12 of a designated row. b. Add 100 µL of the this compound working stock solution to well 1. c. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no antibiotic), and well 12 as the sterility control (no bacteria).
-
Prepare Inoculum: a. From a fresh (18-24 hour) culture, suspend isolated colonies in sterile saline or broth. b. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well (wells 1-11).
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Quality Control: Concurrently test QC strains. The resulting MICs should fall within the acceptable ranges established by CLSI.
Time-Kill Assay
This assay assesses the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
Same as for Broth Microdilution, plus:
-
Sterile culture tubes
-
Tryptic Soy Agar (TSA) plates
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Timer
Procedure:
-
Assay Setup: a. Prepare tubes with CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without the antibiotic. b. Prepare a bacterial inoculum as described for the MIC assay, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in each tube.
-
Incubation and Sampling: a. Incubate the tubes at 35°C ± 2°C, with shaking. b. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting: a. Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS. b. Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto TSA plates.
-
Incubation and Colony Counting: a. Incubate the plates at 35°C ± 2°C for 18-24 hours. b. Count the colonies on plates that have between 30 and 300 colonies.
-
Data Analysis: a. Calculate the CFU/mL for each time point and concentration. b. Plot log10 CFU/mL versus time. A ≥3-log10 reduction in CFU/mL from the initial inoculum is considered bactericidal activity.
AmpC β-Lactamase Induction Assay (Disk Approximation Test)
This qualitative assay is used to phenotypically detect the induction of AmpC β-lactamases by this compound.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile cotton swabs
-
Antibiotic disks: a potent inducer (e.g., cefoxitin, a cephamycin) and a substrate that is hydrolyzed by AmpC but is a weak inducer (e.g., ceftazidime).
Procedure:
-
Inoculation: Inoculate an MHA plate with the test organism to create a lawn of growth, as for a standard disk diffusion test.
-
Disk Placement: a. Place a cefoxitin (30 µg) disk on the agar surface. b. Place a ceftazidime (30 µg) disk approximately 20-30 mm (center to center) from the cefoxitin disk.
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Interpretation: A flattening or "blunting" of the ceftazidime inhibition zone adjacent to the cefoxitin disk indicates inducible AmpC β-lactamase production. The cefoxitin induces the expression of AmpC, which then diffuses and degrades the ceftazidime.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the application of this compound in resistance studies.
References
- 1. Kinetic study on this compound degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of cephamycins and β-lactam/β-lactamase inhibitors against ESBL-producing Escherichia coli and Klebsiella pneumoniae under standard and high bacterial inocula - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Primer on AmpC β-Lactamases: Necessary Knowledge for an Increasingly Multidrug-resistant World - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. gcsmc.org [gcsmc.org]
Application Note & Protocol: Identification and Characterization of Cephamycin C using Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cephamycin C is a β-lactam antibiotic, notable for its resistance to β-lactamase enzymes, which is a common mechanism of bacterial resistance. It serves as a crucial starting material for the synthesis of several commercially important antibiotics.[1] Accurate and efficient methods for the identification and characterization of this compound are essential for production monitoring, purification process optimization, and quality control in drug development. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful and sensitive technique for the analysis of complex mixtures.[2]
Experimental Protocols
This section details the methodologies for sample preparation from fermentation broth and subsequent analysis by LC-MS for the qualitative and quantitative determination of this compound.
Sample Preparation from Fermentation Broth
A multi-step process is employed to purify and concentrate this compound from complex fermentation media.[1]
Materials:
-
Fermentation broth containing this compound
-
Amberlite XAD 1180 resin
-
Q Sepharose XL resin
-
HPLC grade water
-
Acetic acid
-
Methanol (MeOH)
-
Acetonitrile (ACN)
Protocol:
-
Clarification: Begin by clarifying the fermentation broth to remove cells and other particulate matter. This can be achieved through microfiltration and ultrafiltration.[3]
-
Initial Purification (Nonspecific Adsorption):
-
Load the clarified broth onto a column packed with Amberlite XAD 1180 resin.
-
Wash the column to remove unbound impurities.
-
Elute the fraction containing this compound.
-
-
Secondary Purification (Ion-Exchange Chromatography):
-
Load the elute from the previous step onto a column packed with Q Sepharose XL resin.
-
This step further purifies and concentrates the this compound sample, making it suitable for chromatographic analysis.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer with Electrospray Ionization (ESI) source (e.g., Bruker Daltonic Micro TOFF or similar)
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A common mobile phase is a 0.01M solution of acetic acid in HPLC grade water.
-
Flow Rate: The flow rate can be optimized to achieve good separation, with rates around 0.5-1.0 mL/min being common.
-
Detection: UV detection at 254 nm is often used in conjunction with mass spectrometry.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization in the positive mode (ESI+) is effective for this compound.
-
Scan Mode: Full scan mode is used for identification, and tandem MS (MS/MS) is used for structural characterization and quantification.
-
Key Parameters (example):
-
Nebulizer Pressure: 27 psi
-
Dry Gas Flow: 7.0 L/min
-
Dry Gas Temperature: 340°C
-
HV Voltage: 4,000 V
-
Data Presentation: Quantitative Analysis
While a full validation dataset for a specific quantitative assay on this compound is not detailed in the provided search results, the principles of such an analysis are mentioned. A quantitative method would be validated according to regulatory guidelines (e.g., Commission Decision 2002/657/EC) and would assess parameters like trueness, precision, linearity, and stability. The following table illustrates how such data would be presented.
| Parameter | Acceptance Criteria | Example Performance Data |
| Linearity (R²) | > 0.990 | 0.995 |
| Trueness | 80 - 110% | 98.5% |
| Within-Laboratory Reproducibility (RSD) | < 22% | < 15% |
| Limit of Detection (LOD) | Signal-to-Noise > 3 | 0.5 µg/kg |
| Limit of Quantification (LOQ) | Signal-to-Noise > 10 | 1.5 µg/kg |
Note: The "Example Performance Data" is illustrative and based on typical performance for similar antibiotic assays.
Identification and Characterization
Identification by Exact Mass: High-resolution mass spectrometry is used to determine the exact mass of the target compound. The protonated molecule of this compound, [M+H]⁺, has a calculated exact mass of 447.1182. Experimental observation of a peak with an m/z of 447.1189 in the mass spectrum of a chromatographic peak strongly indicates the presence of this compound.
Structural Characterization by Tandem Mass Spectrometry (MS/MS): Tandem mass spectrometry (MS/MS) is used to fragment the parent ion ([M+H]⁺) to produce characteristic product ions, which provides structural information. The fragmentation of cephalosporins, a class of compounds to which this compound belongs, typically involves the cleavage of the β-lactam ring.
Visualizations
Experimental Workflow
Caption: Workflow for this compound analysis.
Logical Relationship for Identification
Caption: Logic for this compound identification.
Conclusion
The combination of liquid chromatography and mass spectrometry provides a robust, sensitive, and specific method for the identification and characterization of this compound. The protocols outlined in this application note offer a solid foundation for researchers, scientists, and drug development professionals to establish reliable analytical workflows for this important antibiotic. The high resolution and accuracy of modern mass spectrometers allow for confident identification, while tandem MS capabilities provide detailed structural information.
References
Cephamycin C: A Powerful Tool for Investigating Penicillin-Binding Proteins
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cephamycin C is a potent β-lactam antibiotic belonging to the cephamycin family, a class of natural products produced by Streptomyces species. Like other β-lactams, this compound exerts its antibacterial effect by inhibiting the final stages of peptidoglycan synthesis, a critical component of the bacterial cell wall. This inhibition is achieved through the covalent modification of Penicillin-Binding Proteins (PBPs), a group of bacterial enzymes essential for the transpeptidation and carboxypeptidation reactions required for cell wall assembly and maintenance. The unique structural features of this compound, including a 7-α-methoxy group, confer resistance to many β-lactamases, making it an effective antibiotic and a valuable research tool for studying PBP function and mechanisms of antibiotic resistance.
These application notes provide a comprehensive guide for utilizing this compound to study PBPs, including detailed experimental protocols, quantitative binding data, and visual representations of the underlying mechanisms and workflows.
Mechanism of Action
This compound, like other β-lactam antibiotics, acts as a structural analog of the D-Ala-D-Ala terminus of the peptidoglycan stem peptide[1][2]. This mimicry allows it to bind to the active site of PBPs. The highly reactive β-lactam ring of this compound is then attacked by the active site serine residue of the PBP, leading to the formation of a stable, covalent acyl-enzyme intermediate[1]. This acylation effectively inactivates the PBP, preventing it from carrying out its essential role in cross-linking the peptidoglycan layer of the bacterial cell wall[3][4]. The disruption of cell wall synthesis ultimately leads to cell lysis and bacterial death.
Data Presentation: Binding Affinity of Cephamycins for PBPs
The efficacy of a β-lactam antibiotic is closely related to its binding affinity for specific PBPs. The following table summarizes the 50% inhibitory concentrations (IC50) for the cephamycin antibiotic CS-1170 against various PBPs from Escherichia coli. Lower IC50 values indicate a higher binding affinity.
| Antibiotic | Organism | PBP Target | IC50 (µg/mL) | Reference |
| CS-1170 | Escherichia coli | PBP-1A | <0.01 | |
| CS-1170 | Escherichia coli | PBP-1Bs | 0.03 | |
| CS-1170 | Escherichia coli | PBP-2 | >100 | |
| CS-1170 | Escherichia coli | PBP-3 | 0.03 | |
| CS-1170 | Escherichia coli | PBP-4 | 0.03 | |
| CS-1170 | Escherichia coli | PBP-5/6 | <0.01 |
Experimental Protocols
Protocol 1: Competitive PBP Binding Assay using Fluorescent Penicillin
This protocol details a competitive binding assay to determine the affinity of this compound for specific PBPs using a fluorescently labeled penicillin derivative, such as Bocillin™ FL.
Materials:
-
Bacterial strain of interest
-
This compound
-
Bocillin™ FL (fluorescent penicillin V)
-
Phosphate-buffered saline (PBS), pH 7.4
-
SDS-PAGE gels and electrophoresis apparatus
-
Fluorescence gel imager
Procedure:
-
Bacterial Culture and Membrane Preparation:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Harvest cells by centrifugation.
-
Wash the cell pellet with cold PBS.
-
Lyse the cells (e.g., by sonication or French press) and isolate the membrane fraction containing the PBPs by ultracentrifugation.
-
Resuspend the membrane pellet in PBS.
-
-
Competitive Inhibition:
-
Prepare a series of dilutions of this compound in PBS.
-
In separate microcentrifuge tubes, add a fixed amount of the membrane preparation to each this compound dilution. Include a control tube with no this compound.
-
Incubate the tubes for a specific time (e.g., 30 minutes) at 37°C to allow this compound to bind to the PBPs.
-
-
Fluorescent Labeling:
-
Add a fixed concentration of Bocillin™ FL to each tube.
-
Incubate for a further 10-15 minutes at 37°C to allow the fluorescent probe to bind to any PBPs not inhibited by this compound.
-
-
SDS-PAGE and Fluorescence Detection:
-
Stop the reaction by adding SDS-PAGE sample buffer and heating the samples.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence gel imager.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of each PBP band in the different this compound concentration lanes relative to the control lane.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in the fluorescent signal.
-
Protocol 2: In Vivo PBP Labeling and Inhibition Assay
This protocol allows for the study of PBP inhibition by this compound in intact bacterial cells.
Materials:
-
Bacterial strain of interest
-
This compound
-
Bocillin™ FL
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell lysis buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Fluorescence gel imager
Procedure:
-
Bacterial Culture and Treatment:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash with PBS.
-
Resuspend the cells in PBS containing various concentrations of this compound. Include a control with no antibiotic.
-
Incubate the cells for a defined period (e.g., 30 minutes) at 37°C.
-
-
Fluorescent Labeling of Intact Cells:
-
Add a fixed concentration of Bocillin™ FL to each cell suspension.
-
Incubate for a further 10-15 minutes at 37°C.
-
Wash the cells with PBS to remove unbound fluorescent probe.
-
-
Cell Lysis and Protein Analysis:
-
Lyse the cells using an appropriate lysis buffer.
-
Separate the protein lysate by SDS-PAGE.
-
Visualize and quantify the fluorescently labeled PBPs as described in Protocol 1.
-
Visualizations
Signaling Pathway of PBP Inhibition by this compound
Caption: Mechanism of PBP inhibition by this compound, disrupting peptidoglycan synthesis.
Experimental Workflow for Competitive PBP Binding Assay
Caption: Workflow for determining this compound binding affinity to PBPs via competition.
References
Application Notes and Protocols for Assessing Cephamycin C Synergy with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) bacteria poses a significant global health threat, necessitating innovative therapeutic strategies. One promising approach is combination therapy, where two or more antibiotics are used synergistically to enhance efficacy, reduce the likelihood of resistance development, and potentially lower required dosages, thereby minimizing toxicity.
Cephamycin C is a β-lactam antibiotic belonging to the cephamycin family. Similar to other β-lactams like cephalosporins, it inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.[1][2][3] A key feature of cephamycins is the presence of a 7-alpha-methoxy group, which confers stability against many β-lactamase enzymes, a common mechanism of bacterial resistance.[4][5]
This document provides detailed experimental protocols for assessing the synergistic potential of this compound with other classes of antibiotics, focusing on the checkerboard assay and the time-kill curve analysis. These methods are foundational for identifying and characterizing antibiotic synergy in vitro.
Key Methodologies
Two primary experimental protocols are described: the checkerboard assay and the time-kill curve analysis. The checkerboard method is ideal for screening multiple combinations and concentrations to identify synergy, while the time-kill assay provides dynamic, time-dependent data on bactericidal or bacteriostatic effects.
Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antimicrobial agents.
Materials
-
This compound (potency-adjusted powder)
-
Second antibiotic of interest (e.g., an aminoglycoside like gentamicin or tobramycin)
-
Appropriate solvent for each antibiotic (e.g., sterile deionized water, DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates (U- or V-bottom)
-
Bacterial inoculum (prepared to 0.5 McFarland standard)
-
Sterile reservoirs and multichannel pipettes
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for spectrophotometric reading)
Experimental Protocol
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and the second antibiotic in a suitable solvent at a concentration at least 10 times the highest concentration to be tested.
-
Preparation of Antibiotic Dilutions:
-
In a sterile 96-well plate, dispense 50 µL of CAMHB into each well.
-
Prepare serial twofold dilutions of this compound along the x-axis (e.g., columns 1-10) and the second antibiotic along the y-axis (e.g., rows A-G).
-
Column 11 should contain only the dilutions of the second antibiotic to determine its Minimum Inhibitory Concentration (MIC).
-
Row H should contain only the dilutions of this compound to determine its MIC.
-
Well H12 should serve as the growth control (broth and inoculum only).
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to all wells containing antibiotic dilutions and the growth control well. The final volume in each well will be 200 µL.
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of an antibiotic that completely inhibits visible growth. Determine the MIC of each antibiotic alone and in combination.
Data Presentation and Interpretation
The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) index.
FIC Index Calculation:
-
FICA = MIC of this compound in combination / MIC of this compound alone
-
FICB = MIC of the second antibiotic in combination / MIC of the second antibiotic alone
-
FIC Index (ΣFIC) = FICA + FICB
The results are interpreted as follows:
-
Synergy: ΣFIC ≤ 0.5
-
Additive/Indifference: 0.5 < ΣFIC ≤ 4.0
-
Antagonism: ΣFIC > 4.0
| Combination | Test Organism | This compound MIC (µg/mL) | Second Antibiotic MIC (µg/mL) | This compound MIC in Combination (µg/mL) | Second Antibiotic MIC in Combination (µg/mL) | FICA | FICB | ΣFIC | Interpretation |
| This compound + Gentamicin | E. coli ATCC 25922 | 8 | 2 | 2 | 0.25 | 0.25 | 0.125 | 0.375 | Synergy |
| This compound + Tobramycin | P. aeruginosa PAO1 | 32 | 4 | 8 | 0.5 | 0.25 | 0.125 | 0.375 | Synergy |
| This compound + Ciprofloxacin | K. pneumoniae BAA-1705 | 16 | 1 | 8 | 0.25 | 0.5 | 0.25 | 0.75 | Additive |
| This compound + Tetracycline | S. aureus ATCC 29213 | 4 | 2 | 2 | 1 | 0.5 | 0.5 | 1.0 | Additive |
Experimental Workflow Diagram
Time-Kill Curve Assay Protocol
The time-kill curve assay provides kinetic information about the bactericidal or bacteriostatic activity of an antibiotic combination over time.
Materials
-
Same as for the checkerboard assay.
-
Sterile culture tubes or flasks.
-
Shaking incubator.
-
Tryptic Soy Agar (TSA) plates.
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions.
Experimental Protocol
-
Preliminary MIC Determination: Determine the MIC of this compound and the second antibiotic against the test organism using a standardized method (e.g., broth microdilution as per CLSI guidelines).
-
Inoculum Preparation: Prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard. Dilute this to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL in the test tubes/flasks.
-
Assay Setup: Prepare tubes/flasks with CAMHB containing:
-
No antibiotic (growth control).
-
This compound at a sub-inhibitory concentration (e.g., 0.5 x MIC).
-
The second antibiotic at a sub-inhibitory concentration (e.g., 0.5 x MIC).
-
The combination of this compound and the second antibiotic at the same sub-inhibitory concentrations.
-
-
Inoculation and Incubation: Inoculate each tube/flask with the prepared bacterial suspension. Incubate at 35°C ± 2°C with shaking.
-
Sampling and Viable Cell Counting: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial tenfold dilutions in sterile saline or PBS.
-
Plate a known volume of each dilution onto TSA plates.
-
Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) for each time point and condition.
Data Presentation and Interpretation
The results are plotted as log₁₀ CFU/mL versus time.
-
Synergy: A ≥ 2-log₁₀ decrease in CFU/mL between the combination and its most active constituent after 24 hours.
-
Indifference: A < 2-log₁₀ increase or decrease in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: A ≥ 2-log₁₀ increase in CFU/mL with the combination compared to the most active single agent.
-
Bactericidal activity: A ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.
| Time (hours) | Growth Control (log₁₀ CFU/mL) | This compound (0.5x MIC) (log₁₀ CFU/mL) | Gentamicin (0.5x MIC) (log₁₀ CFU/mL) | This compound + Gentamicin (log₁₀ CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.2 | 5.6 | 5.5 | 4.8 |
| 4 | 7.1 | 5.4 | 5.2 | 3.9 |
| 6 | 8.0 | 5.3 | 5.0 | 2.8 |
| 8 | 8.5 | 5.2 | 4.8 | <2.0 |
| 12 | 8.8 | 5.1 | 4.5 | <2.0 |
| 24 | 9.0 | 5.0 | 4.3 | <2.0 |
Experimental Workflow Diagram
Mechanisms of Synergy and Signaling Pathways
A well-documented example of synergy is the combination of β-lactams and aminoglycosides. The β-lactam, such as this compound, disrupts the bacterial cell wall, which can increase the uptake of the aminoglycoside into the bacterial cell, allowing it to reach its ribosomal target more effectively. This dual-pronged attack can lead to a potent bactericidal effect.
Cell Wall Stress Response
Inhibition of cell wall synthesis by this compound induces a cell wall stress response in bacteria. This is often mediated by two-component systems (TCSs), which are a primary means for bacteria to sense and respond to environmental changes. These systems typically consist of a sensor histidine kinase and a response regulator. Upon detecting cell wall damage, the sensor kinase autophosphorylates and then transfers the phosphate group to the response regulator, which in turn modulates the expression of genes involved in cell wall repair and synthesis.
Protein Synthesis Inhibition and the Stringent Response
Aminoglycosides inhibit protein synthesis by binding to the bacterial ribosome. This interference with translation can trigger the stringent response, a global stress response in bacteria characterized by the production of the alarmones guanosine tetraphosphate (ppGpp) and guanosine pentaphosphate (pppGpp). The stringent response leads to a downregulation of genes involved in growth, such as those for ribosomal RNA and proteins, and an upregulation of genes for amino acid biosynthesis and stress survival.
Logical Relationship of Synergy
The synergistic effect of this compound and an aminoglycoside can be visualized as a sequence of events where the action of the first drug facilitates the action of the second, leading to enhanced bacterial killing.
Conclusion
The protocols and concepts outlined in this document provide a robust framework for the systematic evaluation of this compound synergy with other antibiotics. By employing the checkerboard and time-kill curve assays, researchers can effectively identify and quantify synergistic interactions. Understanding the underlying mechanisms, such as the interplay between cell wall stress and protein synthesis inhibition, is crucial for the rational design of novel combination therapies to combat multidrug-resistant bacteria.
References
- 1. 抗生素杀灭曲线 [sigmaaldrich.cn]
- 2. Sample-efficient identification of high-dimensional antibiotic synergy with a normalized diagonal sampling design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergy Assessment of Four Antimicrobial Bioactive Compounds for the Combinational Treatment of Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. web.biosci.utexas.edu [web.biosci.utexas.edu]
- 5. Microbial Primer: what is the stringent response and how does it allow bacteria to survive stress? - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Minimum Inhibitory Concentration (MIC) of Cephamycin C: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Cephamycin C, a β-lactam antibiotic. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2] Accurate MIC determination is crucial for antimicrobial susceptibility testing, surveillance studies, and the development of new therapeutic agents.
The following sections detail the most common and standardized methods for MIC determination: Broth Microdilution, Agar Dilution, and Gradient Diffusion (E-test). These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4]
Data Presentation: MIC Interpretation
The interpretation of MIC values is critical for classifying a bacterial isolate as susceptible, intermediate, or resistant to an antimicrobial agent. These interpretations are based on established clinical breakpoints provided by regulatory bodies like CLSI and EUCAST. It is important to consult the latest versions of their documentation for the most current breakpoints for Cephamycins or relevant surrogate drugs.[5]
Table 1: Example MIC Breakpoint Interpretation for a Cephamycin
| MIC (µg/mL) | Interpretation |
| ≤ 8 | Susceptible |
| 16 | Intermediate |
| ≥ 32 | Resistant |
| Note: These are example values. Always refer to the latest CLSI or EUCAST guidelines for specific breakpoints. |
Experimental Protocols
Broth Microdilution Method
The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents. It involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate.
Workflow for Broth Microdilution MIC Testing
Caption: Workflow of the broth microdilution method for MIC determination.
Detailed Protocol:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile deionized water). Ensure complete dissolution.
-
Sterilize the stock solution by filtration through a 0.22 µm filter if not prepared aseptically.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test organism.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
-
Preparation of Microtiter Plates:
-
Perform serial twofold dilutions of the this compound stock solution in MHB directly in a 96-well microtiter plate to achieve final concentrations typically ranging from 128 µg/mL to 0.125 µg/mL.
-
Include a growth control well (MHB with inoculum, no antibiotic) and a sterility control well (MHB only).
-
-
Inoculation:
-
Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the diluted inoculum to each well of the microtiter plate, except for the sterility control.
-
-
Incubation:
-
Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Table 2: Broth Microdilution Experimental Parameters
| Parameter | Recommendation |
| Medium | Cation-adjusted Mueller-Hinton Broth (CAMHB) |
| Inoculum Density | Final concentration of 5 x 10⁵ CFU/mL |
| Incubation Temperature | 35-37°C |
| Incubation Time | 16-20 hours |
| Quality Control Strains | Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213 |
Agar Dilution Method
The agar dilution method is considered a reference method for MIC determination and is particularly useful when testing multiple isolates against a single antimicrobial agent. This method involves incorporating serial twofold dilutions of the antimicrobial agent into molten agar, which is then solidified in Petri dishes.
Workflow for Agar Dilution MIC Testing
Caption: Workflow of the agar dilution method for MIC determination.
Detailed Protocol:
-
Preparation of this compound-Agar Plates:
-
Prepare serial twofold dilutions of this compound in a suitable solvent.
-
Add each dilution to molten Mueller-Hinton Agar (MHA) that has been cooled to 45-50°C to achieve the desired final concentrations.
-
Pour the agar into sterile Petri dishes and allow them to solidify. Include a drug-free control plate.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Further dilute the inoculum to achieve a final concentration that will deliver approximately 10⁴ CFU per spot.
-
-
Inoculation:
-
Using a multipoint inoculator or a micropipette, spot-inoculate the prepared bacterial suspensions onto the surface of the agar plates.
-
-
Incubation:
-
Allow the inocula to dry, then invert the plates and incubate at 35-37°C for 16-20 hours.
-
-
Reading and Interpretation:
-
The MIC is the lowest concentration of this compound that inhibits the visible growth of the organism. A faint haze or a single colony at the inoculation spot is disregarded.
-
Table 3: Agar Dilution Experimental Parameters
| Parameter | Recommendation |
| Medium | Mueller-Hinton Agar (MHA) |
| Inoculum Density | Approximately 10⁴ CFU per spot |
| Incubation Temperature | 35-37°C |
| Incubation Time | 16-20 hours |
| Quality Control Strains | Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213 |
Gradient Diffusion Method (E-test)
The E-test is a convenient method that utilizes a plastic strip impregnated with a predefined gradient of an antimicrobial agent. When placed on an inoculated agar plate, the antibiotic diffuses into the agar, creating a continuous concentration gradient.
Workflow for Gradient Diffusion MIC Testing
Caption: Workflow of the gradient diffusion (E-test) method for MIC determination.
Detailed Protocol:
-
Preparation of Inoculum and Agar Plate:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dip a sterile cotton swab into the suspension and streak the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.
-
-
Application of E-test Strip:
-
Allow the plate to dry for a few minutes.
-
Aseptically apply the this compound E-test strip to the agar surface, ensuring complete contact.
-
-
Incubation:
-
Invert the plate and incubate at 35-37°C for 16-20 hours.
-
-
Reading and Interpretation:
-
After incubation, an elliptical zone of inhibition will be visible around the strip.
-
The MIC is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip. If the intersection falls between two markings, the higher value should be recorded.
-
Table 4: Gradient Diffusion Experimental Parameters
| Parameter | Recommendation |
| Medium | Mueller-Hinton Agar (MHA) |
| Inoculum Density | Confluent lawn from a 0.5 McFarland standard suspension |
| Incubation Temperature | 35-37°C |
| Incubation Time | 16-20 hours |
| Quality Control Strains | Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213 |
This compound Mechanism of Action and Resistance
This compound is a β-lactam antibiotic that inhibits bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs). Resistance to Cephamycins can arise from several mechanisms, most notably the production of AmpC β-lactamases, which can hydrolyze the antibiotic. Alterations in porin channels, reducing drug entry, can also contribute to resistance.
Logical Relationship of this compound Action and Resistance
Caption: Action of this compound and mechanisms of bacterial resistance.
References
- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. When and How to Use MIC in Clinical Practice? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EUCAST: MIC Determination [eucast.org]
- 4. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Cephamycin C in Advancing Antibiotic Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cephamycin C and its derivatives, such as Cefoxitin and Cefotetan, represent a unique subclass of β-lactam antibiotics.[1] Structurally similar to cephalosporins, they are distinguished by a 7-alpha-methoxy group which provides remarkable stability against a wide array of β-lactamase enzymes.[2] This inherent resistance to hydrolysis, particularly by Extended-Spectrum β-Lactamases (ESBLs), makes this compound a critical tool in the development of new antibiotic susceptibility tests (ASTs).[3] Its primary application lies in differentiating clinically significant resistance mechanisms, such as those mediated by ESBL and AmpC β-lactamase enzymes, which is crucial for guiding appropriate therapeutic strategies and developing novel diagnostic platforms.[4][5]
Application Note 1: Phenotypic Differentiation of ESBL and AmpC β-Lactamase Producers
A significant challenge in clinical microbiology is the differentiation between ESBL and AmpC β-lactamase-producing Enterobacteriaceae. While both often confer resistance to third-generation cephalosporins, the therapeutic options can differ significantly. Cephamycins serve as a key differentiator.
Principle:
-
ESBLs: These enzymes readily hydrolyze extended-spectrum cephalosporins (e.g., ceftazidime, cefotaxime) but are inhibited by clavulanic acid. Crucially, they do not effectively hydrolyze cephamycins.
-
AmpC β-Lactamases: These enzymes are resistant to inhibition by clavulanic acid and actively hydrolyze cephamycins.
Therefore, a bacterial isolate that is resistant to a third-generation cephalosporin but susceptible to a cephamycin (like Cefoxitin) is likely an ESBL producer. Conversely, resistance to both suggests the presence of an AmpC enzyme. This differential activity is fundamental for developing logical AST workflows.
References
- 1. Cephamycin - Wikipedia [en.wikipedia.org]
- 2. Cefoxitin and cephamycins: microbiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. journals.asm.org [journals.asm.org]
- 5. A Primer on AmpC β-Lactamases: Necessary Knowledge for an Increasingly Multidrug-resistant World - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Cephamycin C Production in Streptomyces clavuligerus
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Cephamycin C during Streptomyces clavuligerus fermentation.
Troubleshooting Guide
This section addresses common issues encountered during this compound fermentation experiments.
| Issue | Potential Cause | Recommended Solution |
| Low or No this compound Production | Inappropriate carbon source. | Starch is generally more suitable for this compound production than glycerol, which tends to favor clavulanic acid production[1][2][3][4]. Consider using starch as the primary carbon source or implementing a fed-batch strategy with starch. |
| Suboptimal nitrogen source. | Organic nitrogen sources, such as soybean meal or peptone, are more effective than inorganic sources for S. clavuligerus growth and secondary metabolite production[5]. | |
| Phosphate repression. | High phosphate concentrations can inhibit this compound production. Production is often inversely related to the phosphate feed rate. Experiment with phosphate-limiting conditions to induce the stringent response, which is linked to antibiotic production. | |
| Inactive regulatory pathways. | The ccaR and cepRS regulatory systems are crucial for activating the this compound biosynthetic gene cluster. Ensure that the strain has functional copies of these genes. Overexpression of these regulators can be a strategy to boost production. | |
| Inconsistent Yields Between Batches | Variability in inoculum quality. | Standardize the inoculum preparation protocol, including the age and concentration of spores or mycelia. Use a consistent seed medium and growth phase for inoculation. |
| Fluctuations in fermentation parameters. | Tightly control pH (around 6.8-7.0), temperature (25-28°C), and dissolved oxygen levels throughout the fermentation. Utilize a well-defined production medium. | |
| High Production of Clavulanic Acid, but Low this compound | Carbon source favoring clavulanic acid. | As mentioned, glycerol as a carbon source tends to enhance clavulanic acid production over this compound. Switch to a starch-based medium. |
| Shared regulatory control. | The ccaR gene is a positive regulator for both this compound and clavulanic acid biosynthesis. To specifically enhance this compound, consider strategies targeting regulators unique to its pathway, such as cepRS. |
Frequently Asked Questions (FAQs)
1. What is the optimal carbon source for this compound fermentation?
Starch is generally considered more suitable for this compound production, while glycerol tends to favor the production of clavulanic acid. Fed-batch cultivation with starch feeding has been shown to result in higher this compound yields compared to clavulanic acid.
2. How does phosphate concentration affect this compound yield?
This compound production is often enhanced under phosphate-limiting conditions. This is because phosphate starvation can trigger a "stringent response" in Streptomyces, a global regulatory mechanism that can activate secondary metabolite biosynthesis. The production of this compound has been observed to be inversely related to the mycelial growth and the phosphate feed rate.
3. What is the role of the ccaR gene in this compound biosynthesis?
The ccaR gene encodes a pathway-specific transcriptional activator that is essential for the biosynthesis of both this compound and clavulanic acid. It positively regulates the expression of several genes within the this compound biosynthetic cluster. Deletion of ccaR completely abolishes the production of these compounds.
4. Can metabolic engineering be used to improve this compound yield?
Yes, metabolic engineering is a powerful strategy. One key target is increasing the availability of precursors. The availability of α-aminoadipic acid has been identified as a potential rate-limiting step. Overexpressing the gene for lysine-ε-aminotransferase (lat), which is involved in the synthesis of this precursor, has been shown to increase this compound production.
5. What is solid-state fermentation and is it effective for this compound production?
Solid-state fermentation (SSF) is a process where microorganisms are cultured on solid substrates in the absence or near-absence of free water. SSF has been successfully used for this compound production using various agricultural wastes as substrates. Optimization of SSF parameters such as substrate type, moisture content, and nutrient supplementation can lead to significant increases in yield.
Quantitative Data on Yield Improvement Strategies
The following tables summarize quantitative data from various studies on improving this compound yield.
Table 1: Effect of Fermentation Strategy and Medium Optimization
| Strategy | Strain | Fermentation Type | Key Optimization | This compound Yield | Fold Increase | Reference |
| Optimization of SSF | S. clavuligerus NT4 | Solid-State | Optimized substrate, moisture, phosphate, inoculum, and ammonium oxalate | 21.68 ± 0.76 mg/gds | ~2.1 | |
| Amino Acid Supplementation | S. clavuligerus NT4 | Solid-State | Addition of amino acids to optimized SSF medium | 27.41 ± 0.65 mg/gds | ~2.6 (from baseline) | |
| Fed-batch Cultivation | S. clavuligerus | Fed-batch | Glycerol feeding | 566.5 mg/L | - |
gds: grams of dry substrate
Table 2: Impact of Genetic Modifications
| Genetic Modification | Strain | Effect | Reference |
| Overexpression of lat gene | S. clavuligerus | Increased level of this compound production by relaxing precursor limitation. | |
| Deletion of cepRS | S. clavuligerus F613-1 | Decreased this compound production. | |
| Deletion of relA | S. clavuligerus | Complete abolishment of this compound production. |
Key Experimental Protocols
1. Protocol for Solid-State Fermentation (SSF) of S. clavuligerus
This protocol is based on methodologies described for enhancing this compound production.
-
Substrate Preparation: Select a suitable agricultural waste substrate (e.g., cottonseed meal). Dry and grind the substrate to a uniform particle size.
-
Medium Formulation: Moisten the solid substrate with a nutrient solution. The composition of this solution should be optimized but can include a nitrogen source (e.g., ammonium oxalate) and a phosphate source (e.g., potassium dihydrogen phosphate) at optimized concentrations. Adjust the final moisture content to the optimal level (e.g., 60-70%).
-
Sterilization: Autoclave the moistened substrate to ensure sterility.
-
Inoculation: Inoculate the sterile substrate with a spore suspension or a vegetative mycelium of S. clavuligerus. The inoculum size should be optimized (e.g., 10% v/w).
-
Incubation: Incubate the inoculated substrate in a suitable container (e.g., flasks or trays) at a controlled temperature (e.g., 28°C) for a specified period (e.g., 7-10 days).
-
Extraction and Analysis: After incubation, extract the this compound from the solid fermented mass using a suitable buffer. Quantify the concentration of this compound in the extract using High-Performance Liquid Chromatography (HPLC).
2. Protocol for Fed-Batch Fermentation of S. clavuligerus
This protocol is adapted from studies on fed-batch cultivation for β-lactam production.
-
Inoculum Development: Prepare a seed culture of S. clavuligerus in a suitable liquid medium.
-
Batch Phase: In a bioreactor, start with a batch culture using a defined production medium containing an initial concentration of the primary carbon source (e.g., starch). Maintain pH at 6.8 and temperature at 28°C with adequate aeration and agitation.
-
Feeding Phase: Once the initial carbon source is nearly depleted (as monitored by offline or online measurements), initiate the feeding of a concentrated starch solution. The feeding rate should be carefully controlled to maintain a low residual concentration of the carbon source, thus avoiding catabolite repression while sustaining production.
-
Monitoring and Control: Throughout the fermentation, monitor and control key parameters such as pH, dissolved oxygen, temperature, and biomass concentration.
-
Sampling and Analysis: Periodically take samples from the bioreactor to measure the concentration of this compound and other relevant metabolites using HPLC.
Visualizations
References
Technical Support Center: Troubleshooting Low Bioactivity of Cephamycin C in In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered by researchers, scientists, and drug development professionals working with Cephamycin C in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a β-lactam antibiotic that functions by inhibiting bacterial cell wall synthesis. It specifically binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption of the cell wall structure leads to bacterial cell lysis and death.
Q2: My this compound is showing lower than expected activity. What are the most common causes?
Low bioactivity of this compound in in vitro assays can stem from several factors:
-
Degradation of the compound: this compound is susceptible to degradation under improper storage or experimental conditions.
-
Bacterial resistance: The target bacteria may possess intrinsic or acquired resistance mechanisms.
-
Suboptimal assay conditions: The experimental setup, including media composition and bacterial inoculum size, can significantly impact the observed activity.
-
Improper preparation of stock solutions: Errors in dissolving or diluting the compound can lead to inaccurate concentrations.
The following sections provide detailed troubleshooting guidance for each of these potential issues.
Troubleshooting Guide
This compound Stability and Storage
Improper handling and storage can lead to the degradation of this compound, reducing its effective concentration in your assay.
Q: How should I store my this compound?
-
Short-term storage (days to weeks): Store at 2°C - 8°C in a tightly sealed container.
-
Long-term storage (months to years): Store at -20°C.
Q: My experiment requires a specific pH. How does this affect this compound stability?
This compound is most stable at a quasi-neutral pH (around 6.0-7.6).[1] Extreme pH values can lead to significant degradation.[1]
This compound Degradation at 20°C Over 100 Hours
| pH | Degradation (%) |
| 2.2 | 46 |
| 6.0 | 15-20 |
| 7.0 | 15-20 |
| 7.6 | 15-20 |
| 8.7 | 71 |
Q: How stable is this compound in solution?
Stock solutions of this compound are typically prepared in solvents like DMSO. For aqueous solutions used in assays, it is recommended to prepare them fresh for each experiment. The stability of β-lactam antibiotics in culture media at 37°C can be variable, with some showing significant degradation over the course of a typical 16-24 hour incubation period.
Bacterial Resistance
The bioactivity of this compound is highly dependent on the susceptibility of the bacterial strain used in the assay.
Q: What are the common resistance mechanisms to this compound?
The primary mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring, inactivating the antibiotic. Cephamycins are known for their resistance to some β-lactamases, particularly many plasmid-mediated ESBLs (Extended-Spectrum β-Lactamases). However, they can be susceptible to hydrolysis by other β-lactamases, such as some AmpC β-lactamases.
This compound Activity Against Common β-Lactamase Classes
| β-Lactamase Type | This compound Activity |
| ESBLs (Extended-Spectrum β-Lactamases) | Generally stable and active against many ESBL-producing Enterobacterales. |
| AmpC β-Lactamases | Susceptible to hydrolysis by some AmpC β-lactamases. Overproduction of chromosomal or plasmid-mediated AmpC can confer resistance. |
| Carbapenemases (e.g., KPC, NDM, VIM) | While primarily targeting carbapenems, some carbapenemases can also hydrolyze cephamycins. |
Troubleshooting Workflow for Suspected Bacterial Resistance
Caption: Workflow for investigating suspected bacterial resistance to this compound.
Assay Conditions
Suboptimal experimental conditions can significantly impact the observed bioactivity of this compound.
Q: Can the bacterial inoculum size affect my results?
Yes, this is known as the "inoculum effect." A higher than standard bacterial inoculum can lead to reduced antibiotic efficacy. This is particularly relevant for β-lactamase-producing strains, as a larger bacterial population can produce more of the inactivating enzyme. While this compound is generally considered less susceptible to the inoculum effect compared to some other β-lactams, especially against ESBL-producing isolates, a very high inoculum can still lead to reduced activity.
Q: Are there any known interferences with common labware or media components?
While specific chemical compatibility data for this compound with all labware is not extensively documented, it is good practice to use high-quality, sterile plasticware (e.g., polystyrene or polypropylene) to minimize the risk of adsorption. For media components, ensure that the pH of the final medium is within the optimal range for this compound stability (pH 6.0-7.6). Some studies have noted that certain inorganic anions can have a negative influence on the degradation of cephalosporins, though this was observed under specific experimental conditions.
Preparation of Stock Solutions
Accurate preparation of this compound stock solutions is critical for obtaining reliable experimental results.
Q: What is the recommended solvent for this compound?
This compound is soluble in DMSO.
Q: How should I prepare my stock solution?
-
Accurately weigh the required amount of this compound powder.
-
Dissolve in the appropriate volume of high-purity DMSO to achieve the desired stock concentration.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Workflow for Preparing this compound Working Solutions
Caption: Recommended workflow for the preparation of this compound solutions.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This protocol is a general guideline for determining the MIC of this compound against a bacterial strain.
Materials:
-
This compound
-
DMSO (for stock solution)
-
96-well sterile microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a 2x concentrated stock of the highest desired this compound concentration in CAMHB.
-
In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12 of a single row.
-
Add 200 µL of the 2x this compound stock to well 1.
-
Perform a serial 2-fold dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.
-
Well 11 should contain only CAMHB and the bacterial inoculum (growth control).
-
Well 12 should contain only CAMHB (sterility control).
-
-
Prepare Bacterial Inoculum:
-
Adjust the turbidity of the bacterial culture with sterile saline to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.
-
-
Inoculate the Plate:
-
Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. This will result in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL and will dilute the this compound concentrations by half to their final desired concentrations.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Quality Control:
It is essential to include a quality control (QC) strain with a known MIC range for this compound in each assay to ensure the validity of the results. Consult the latest guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for recommended QC strains and their acceptable MIC ranges.
Signaling Pathway: Mechanism of this compound Action
Caption: Mechanism of action of this compound leading to bacterial cell death.
References
Optimizing mobile phase for better separation of Cephamycin C in HPLC.
Technical Support Center: Cephamycin C Analysis by HPLC
Welcome to the technical support center for the chromatographic analysis of this compound. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their HPLC methods for better separation and quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound separation on a C18 column?
A common starting point for separating this compound on a reversed-phase C18 column is a simple acidic mobile phase. An aqueous solution of 0.01 M acetic acid is frequently used.[1][2] Alternatively, a phosphate buffer can be employed to maintain a stable pH and improve peak shape.[1][3] The organic modifier is typically acetonitrile or methanol, adjusted to achieve the desired retention time.
Q2: My this compound peak has a long retention time. How can I reduce the analysis time?
A long retention time can be addressed by modifying the mobile phase or flow rate. To shorten the run time, you can increase the flow rate. For instance, doubling the flow rate from 0.5 mL/min to 1.0 mL/min can significantly decrease the retention time without compromising the chromatogram's overall quality.[1] Another approach is to increase the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase, which will decrease the retention of this compound on a reversed-phase column.
Q3: What causes peak tailing for my this compound peak and how can I fix it?
Peak tailing is a common issue when analyzing amine-containing compounds like this compound. The primary causes include:
-
Secondary Interactions: The analyte can interact with ionized residual silanol groups (-Si-OH) on the silica-based stationary phase. These interactions create a secondary retention mechanism that leads to tailing peaks.
-
Incorrect Mobile Phase pH: If the mobile phase pH is too close to the pKa of this compound, both ionized and non-ionized forms can exist, leading to peak broadening and tailing.
To resolve peak tailing:
-
Adjust Mobile Phase pH: Operate at a lower pH (e.g., pH 2.5-3.5) using a buffer like phosphate or an acid like acetic acid. This ensures that the silanol groups on the stationary phase are fully protonated, minimizing secondary interactions.
-
Use a Highly Deactivated Column: Employ modern, end-capped columns where the residual silanol activity is minimized.
-
Add a Mobile Phase Modifier: Incorporating a small concentration of a competing amine, such as triethylamine (TEA), can mask the active silanol sites and improve peak symmetry.
Q4: I am observing poor resolution between this compound and other impurities. What steps can I take to improve it?
Low resolution can make accurate quantification difficult. To improve the separation between this compound and adjacent peaks:
-
Optimize Mobile Phase Composition: Systematically vary the ratio of the aqueous buffer to the organic solvent. A lower percentage of organic solvent will generally increase retention and may improve the resolution between early-eluting peaks.
-
Change the Organic Solvent: Switching from methanol to acetonitrile (or vice versa) can alter the selectivity of the separation, as they interact differently with the analyte and stationary phase.
-
Adjust the pH: Modifying the mobile phase pH can change the ionization state of this compound and interfering compounds, which can significantly impact their retention and improve separation.
-
Lower the Flow Rate: Reducing the flow rate can increase column efficiency and lead to better resolution, although this will also increase the analysis time.
Troubleshooting Guide: Common HPLC Problems
This guide addresses common issues encountered during the HPLC analysis of this compound in a structured, problem-cause-solution format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High System Backpressure | 1. Precipitated buffer salts in the mobile phase. 2. Clogged column inlet frit. 3. Blockage in system tubing or filters. | 1. Ensure the buffer concentration is soluble in the mobile phase mixture. Filter the mobile phase before use. 2. Back-flush the column (disconnected from the detector). If pressure remains high, replace the inlet frit or the column. 3. Systematically disconnect components (starting from the detector) to isolate the blockage. |
| Drifting Retention Times | 1. Inconsistent mobile phase composition. 2. Column temperature fluctuations. 3. Pump malfunction or leaks. | 1. Prepare mobile phase fresh daily and ensure it is thoroughly mixed and degassed. 2. Use a column oven to maintain a stable temperature. 3. Check for leaks in the pump and fittings. Perform pump maintenance as needed. |
| Poor Peak Shape (Fronting or Splitting) | 1. Sample solvent is stronger than the mobile phase. 2. Column void or contamination at the inlet. 3. Mass overload (injecting too much sample). | 1. Dissolve the sample in the mobile phase or a weaker solvent whenever possible. 2. Replace the guard column or analytical column. A column wash may remove contaminants. 3. Reduce the injection volume or the concentration of the sample. |
Mobile Phase Optimization Workflow
The following diagram illustrates a systematic approach to optimizing the mobile phase for this compound analysis.
Caption: A logical workflow for developing and optimizing an HPLC mobile phase.
Quantitative Data on HPLC Methods for this compound
The table below summarizes various chromatographic conditions reported for the analysis of this compound, allowing for easy comparison.
| Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Retention Time (min) | Wavelength (nm) | Reference |
| Waters C-18 µ-bondapak | 0.01 M Acetic Acid | Not Specified | Not Specified | 254 | |
| Waters C-18 µ-bondapak | Phosphate Buffer | Not Specified | Not Specified | Not Specified | |
| Not Specified | Not Specified | Low (e.g., 0.5) | ~21.6 | 254 | |
| Not Specified | Not Specified | High (e.g., 1.0) | ~9.5 | 254 | |
| µBondapack C18 | 0.01 M Acetic Acid | 1.0 | Not Specified | 254 |
Detailed Experimental Protocol
This section provides a generalized, detailed methodology for the HPLC analysis of this compound.
1. Objective: To quantify this compound in a sample matrix with adequate resolution, peak symmetry, and accuracy.
2. Materials and Equipment:
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
HPLC-grade Acetonitrile or Methanol
-
HPLC-grade water
-
Glacial Acetic Acid or Potassium Dihydrogen Orthophosphate
-
This compound reference standard
3. Mobile Phase Preparation (Example: 0.01 M Acetic Acid):
-
Measure approximately 950 mL of HPLC-grade water into a 1 L glass bottle.
-
Carefully add 0.57 mL of glacial acetic acid to the water.
-
Make up the volume to 1 L with HPLC-grade water and mix thoroughly.
-
Degas the mobile phase for at least 15 minutes using an ultrasonic bath or vacuum degassing system.
4. Standard Solution Preparation (Example: 100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer the standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature, then dilute to the mark with the mobile phase. This is the stock solution.
-
Perform serial dilutions as needed to create calibration standards.
5. Sample Preparation:
-
Dilute the sample containing this compound with the mobile phase to an expected concentration within the calibration range.
-
Filter the final diluted sample through a 0.45 µm syringe filter into an HPLC vial.
6. HPLC Instrument Parameters:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: 0.01 M Acetic Acid (Isocratic)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 28-30°C
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm
-
Run Time: 15 minutes (adjust as needed based on chromatogram)
7. System Suitability: Before running samples, inject the standard solution (e.g., 100 µg/mL) five times. The system is ready for analysis if the following criteria are met:
-
Tailing Factor: Not more than 1.5.
-
Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0%.
Troubleshooting Logic Diagram
This diagram provides a decision-making framework for troubleshooting common chromatographic issues during this compound analysis.
Caption: A decision tree for troubleshooting common HPLC separation issues.
References
Technical Support Center: Strategies to Overcome Bacterial Resistance to Cephamycin C
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering bacterial resistance to Cephamycin C in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
Cephamycins are a class of β-lactam antibiotics that are structurally similar to cephalosporins.[1] They are notable for their stability against extended-spectrum beta-lactamase (ESBL) producing organisms and their efficacy against anaerobic microbes.[1] In a laboratory setting, this compound is often used as a reference compound in antibiotic susceptibility testing and in studies investigating mechanisms of antibiotic resistance.
Q2: My bacterial cultures are showing reduced susceptibility to this compound. What are the likely resistance mechanisms?
The most common mechanisms of bacterial resistance to this compound are:
-
Enzymatic Degradation: Production of AmpC β-lactamases, which are class C enzymes that can hydrolyze cephamycins.[2][3] Hyperproduction of these enzymes is a frequent cause of resistance.[4]
-
Reduced Permeability: Alterations or loss of outer membrane porin proteins (like OmpC and OmpF in E. coli) can restrict the entry of this compound into the bacterial cell, contributing to resistance.
-
Active Efflux: Bacteria can utilize efflux pumps to actively transport this compound out of the cell, preventing it from reaching its target at a sufficient concentration. Members of the Resistance-Nodulation-Division (RND) transporter superfamily are major contributors to efflux-mediated resistance in Gram-negative bacteria.
Q3: How can I experimentally determine the mechanism of resistance in my bacterial strain?
To investigate the specific resistance mechanism, you can perform a series of experiments:
-
Test for β-lactamase production: Use a combination disk test with a β-lactamase inhibitor or perform a phenotypic test for AmpC production.
-
Analyze Outer Membrane Proteins (OMPs): Compare the OMP profiles of your resistant strain and a susceptible control strain using SDS-PAGE.
-
Assess Efflux Pump Activity: Perform a minimum inhibitory concentration (MIC) assay with and without a known efflux pump inhibitor (EPI). A significant reduction in the MIC in the presence of an EPI suggests the involvement of efflux pumps.
Troubleshooting Guide
Problem 1: Decreased Susceptibility to this compound Observed in Serial Passage Experiments
Possible Cause: During in-vitro experiments involving serial passage on gradient plates, bacteria can develop resistance. This is often due to mutations leading to the loss of outer membrane porins (OmpC and OmpF) or, less commonly in this scenario, mutations in the promoter or attenuator regions of the ampC gene leading to its overexpression.
Suggested Solution:
-
Analyze Porin Expression: Isolate and analyze the outer membrane proteins of the resistant strains using SDS-PAGE to check for the absence or reduced expression of OmpC and OmpF.
-
Sequence the ampC Promoter/Attenuator: Sequence the promoter and attenuator regions of the ampC gene to identify mutations that could lead to hyperproduction of the β-lactamase.
-
Use an Efflux Pump Inhibitor (EPI): To rule out the contribution of efflux pumps, repeat the susceptibility testing in the presence of a broad-spectrum EPI like Phenylalanine-Arginine Beta-Naphthylamide (PAβN).
Problem 2: this compound is Ineffective Against a Clinical Isolate Known to Produce ESBLs
Possible Cause: While cephamycins are generally stable against ESBLs, resistance can still occur, especially in isolates that also hyperproduce AmpC β-lactamases or have porin defects. Furthermore, some Class C β-lactamases are capable of hydrolyzing third-generation cephalosporins and cephamycins.
Suggested Solution:
-
Confirm AmpC Production: Use phenotypic tests, such as the cefoxitin-cloxacillin disk diffusion test, to confirm the presence of inducible or derepressed AmpC β-lactamases.
-
Combination Therapy (Synergy Testing): Evaluate the synergistic effect of this compound with a β-lactamase inhibitor. Although classical inhibitors like clavulanic acid are less effective against AmpC, newer inhibitors like avibactam may show some activity. A checkerboard assay can be used to quantify synergy.
-
Consider Alternative Antibiotics: Test the isolate's susceptibility to other classes of antibiotics, such as carbapenems or novel β-lactam/β-lactamase inhibitor combinations.
Problem 3: Inconsistent MIC Results in Broth Microdilution Assays
Possible Cause: Variability in MIC results can be due to several factors, including inoculum size, pH of the medium, and the stability of this compound.
-
Inoculum Effect: A higher bacterial inoculum can lead to higher MIC values, especially for β-lactam antibiotics.
-
pH Instability: this compound shows higher degradation rates at very acidic or basic pH levels.
Suggested Solution:
-
Standardize Inoculum: Strictly adhere to standardized protocols for preparing the bacterial inoculum (e.g., 0.5 McFarland standard, resulting in a final concentration of ~5 x 10^5 CFU/mL).
-
Control pH: Ensure the pH of the Mueller-Hinton broth is within the recommended range (7.2-7.4).
-
Include Quality Control Strains: Always include reference quality control strains (e.g., E. coli ATCC 25922) to ensure the validity of the assay.
Data Presentation
Table 1: In Vitro Activity of Cephamycins and β-Lactam/β-Lactamase Inhibitor Combinations against ESBL-Producing Isolates
| Antibiotic Agent | Susceptibility Rate (%) at Standard Inoculum (10^5 CFU/mL) |
| Cefoxitin | >80% |
| Cefmetazole | >80% |
| Flomoxef | >80% |
| Ceftazidime/Avibactam | >80% |
| Cefepime/Enmetazobactam | >80% |
| Imipenem/Relebactam | >80% |
| Ceftolozane/Tazobactam | 62.1% |
Data adapted from a study on ESBL-producing E. coli and Klebsiella pneumoniae blood isolates.
Experimental Protocols
1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a bacterium.
Methodology:
-
Prepare Antibiotic Dilutions: Serially dilute this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Prepare Bacterial Inoculum: Suspend bacterial colonies from an overnight culture in a saline solution to match a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the antibiotic dilutions. Include a positive control well (bacteria, no antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.
2. Combination Disk Diffusion Test for ESBL Phenotype Confirmation
This method is used to phenotypically confirm the production of Extended-Spectrum β-Lactamases (ESBLs).
Methodology:
-
Inoculate Plate: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and evenly inoculate a Mueller-Hinton agar plate.
-
Place Disks: Place a disk containing a third-generation cephalosporin (e.g., cefotaxime, 30 µg) and a disk containing the same cephalosporin plus a β-lactamase inhibitor (e.g., cefotaxime/clavulanic acid, 30/10 µg) on the agar surface.
-
Incubation: Incubate the plate at 35°C overnight.
-
Interpretation: An increase of ≥ 5 mm in the zone of inhibition for the combination disk compared to the cephalosporin-only disk confirms the ESBL phenotype.
3. Time-Kill Assay
This assay assesses the bactericidal or bacteriostatic activity of an antibiotic over time.
Methodology:
-
Prepare Cultures: Grow bacteria to log phase and then dilute to a starting inoculum of ~5 x 10^5 CFU/mL in flasks containing fresh broth.
-
Add Antibiotic: Add this compound at a desired concentration (e.g., 2x or 4x the MIC) to the test flasks. Include a growth control flask without any antibiotic.
-
Incubate and Sample: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each flask.
-
Enumerate Bacteria: Perform serial dilutions of the collected aliquots and plate them on agar to determine the number of viable bacteria (CFU/mL).
-
Plot Results: Plot the log10 CFU/mL versus time to generate the time-kill curve. A ≥3-log10 (99.9%) reduction in CFU/mL is considered bactericidal.
Visualizations
Caption: Key mechanisms of bacterial resistance to this compound.
Caption: Workflow for investigating and overcoming this compound resistance.
Caption: Principle of combination therapy against β-lactamase producers.
References
- 1. Cephamycin - Wikipedia [en.wikipedia.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Hydrolysis of third-generation cephalosporins by class C beta-lactamases. Structures of a transition state analog of cefotoxamine in wild-type and extended spectrum enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cephamycin Resistance in Clinical Isolates and Laboratory-derived Strains of Escherichia coli, Nova Scotia, Canada - PMC [pmc.ncbi.nlm.nih.gov]
How does pH and temperature affect the stability of Cephamycin C solutions?
This technical support center provides guidance and answers frequently asked questions regarding the stability of Cephamycin C solutions, with a focus on the effects of pH and temperature. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maintaining the stability of this compound in aqueous solutions?
A1: this compound exhibits its greatest stability in quasi-neutral pH environments. At 20°C, the degradation of this compound is significantly lower at pH levels of 6.0, 7.0, and 7.6 compared to acidic or basic conditions.[1][2] For optimal stability, it is recommended to maintain the pH of your this compound solution between 6.0 and 7.6.
Q2: How does acidic and alkaline pH affect the stability of this compound?
A2: Both highly acidic and alkaline conditions accelerate the degradation of this compound.[1][2] Studies conducted at 20°C show a considerably higher rate of degradation at pH 2.2 and pH 8.7.[1] The primary mechanism of degradation under these conditions is the hydrolysis of the β-lactam ring, a characteristic instability of cephalosporin antibiotics.
Q3: What is the effect of temperature on the stability of this compound solutions?
A3: While specific kinetic studies on the thermal degradation of this compound are not extensively available in the public domain, as a β-lactam antibiotic, it is known to be heat-labile. Generally, for cephalosporins, an increase in temperature accelerates the rate of degradation. It is recommended to store this compound solutions at refrigerated temperatures (2°C - 8°C) to minimize degradation. Studies on other cephalosporins have shown significant degradation at elevated temperatures such as 37°C.
Q4: What are the expected degradation products of this compound?
A4: The primary degradation pathway for this compound, like other cephalosporins, involves the hydrolysis of the amide bond in the β-lactam ring. This leads to the formation of an inactive, ring-opened product. Under different pH conditions, further degradation and side-chain modifications can occur. The specific structures of all degradation products of this compound under various stress conditions have not been fully elucidated in publicly available literature.
Q5: I am observing a rapid loss of activity in my this compound solution during my experiments at room temperature. What could be the cause and how can I mitigate it?
A5: Rapid loss of activity at room temperature is likely due to the inherent instability of the β-lactam ring, potentially accelerated by the pH of your solution. To mitigate this, you should:
-
Ensure the pH of your solution is within the optimal range of 6.0 - 7.6.
-
Prepare fresh solutions of this compound immediately before use whenever possible.
-
If solutions need to be stored, keep them at 2°C - 8°C and for the shortest duration possible.
-
Avoid exposing the solution to elevated temperatures for extended periods.
Q6: How can I monitor the stability of my this compound solution?
A6: The stability of a this compound solution can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. This method allows for the separation and quantification of the intact this compound from its degradation products. A decrease in the peak area of this compound over time indicates degradation.
Data on pH-Dependent Degradation of this compound
The following table summarizes the degradation of this compound in solution at various pH levels after 100 hours at 20°C.
| pH | Temperature | Duration (hours) | Degradation (%) |
| 2.2 | 20°C | 100 | 46 |
| 6.0 | 20°C | 100 | 15 - 20 |
| 7.0 | 20°C | 100 | 15 - 20 |
| 7.6 | 20°C | 100 | 15 - 20 |
| 8.7 | 20°C | 100 | 71 |
Data sourced from a kinetic study on this compound degradation.
Experimental Protocols
Representative Protocol for a Stability-Indicating HPLC Method
This protocol describes a typical High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound and the separation of its degradation products. This method is intended as a starting point and may require optimization for specific experimental conditions.
1. Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
2. Reagents and Solutions:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (e.g., 20 mM potassium phosphate), pH adjusted as required for the mobile phase.
-
Purified water (HPLC grade)
3. Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of phosphate buffer and an organic solvent like acetonitrile or methanol. A common starting point is a mixture of phosphate buffer (pH 6.0-7.0) and acetonitrile.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).
-
Detection Wavelength: UV detection at approximately 254 nm.
-
Injection Volume: 10-20 µL.
4. Sample Preparation:
-
Dissolve a known amount of this compound in the desired buffer or solvent to create a stock solution.
-
For stability studies, incubate aliquots of the stock solution under the desired pH and temperature conditions.
-
At specified time points, withdraw a sample, dilute it appropriately with the mobile phase, and inject it into the HPLC system.
5. Data Analysis:
-
Identify the peak corresponding to intact this compound based on its retention time, which is determined by injecting a freshly prepared standard solution.
-
The formation of degradation products will be indicated by the appearance of new peaks in the chromatogram.
-
The stability of this compound is determined by monitoring the decrease in the peak area of the intact drug over time. The percentage of remaining this compound can be calculated as: (Peak Area at time t / Peak Area at time 0) * 100
Protocol for Forced Degradation Studies
Forced degradation studies are essential for developing and validating a stability-indicating method and understanding the degradation pathways.
1. Acid Hydrolysis:
-
Incubate a solution of this compound in a mild acid (e.g., 0.1 M HCl) at room temperature or a slightly elevated temperature (e.g., 40-60°C) for a defined period.
-
Neutralize the sample with a suitable base (e.g., 0.1 M NaOH) before HPLC analysis.
2. Base Hydrolysis:
-
Incubate a solution of this compound in a mild base (e.g., 0.1 M NaOH) at room temperature for a defined period.
-
Neutralize the sample with a suitable acid (e.g., 0.1 M HCl) before HPLC analysis.
3. Oxidative Degradation:
-
Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Monitor the degradation over time and analyze the samples by HPLC.
4. Thermal Degradation:
-
Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 60-80°C) for a defined period.
-
For solutions, allow them to cool to room temperature before analysis. For solid samples, dissolve them in a suitable solvent before HPLC analysis.
5. Photodegradation:
-
Expose a solution of this compound to a UV light source (e.g., 254 nm or 365 nm) or a combination of UV and visible light for a defined period.
-
Analyze the samples by HPLC. A control sample should be kept in the dark under the same conditions.
Visualizations
Caption: Inferred degradation pathway of this compound.
Caption: Experimental workflow for this compound stability testing.
References
Common challenges in the downstream processing and purification of Cephamycin C.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the downstream processing and purification of Cephamycin C.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the initial recovery of this compound from fermentation broth?
A1: The initial recovery of this compound is often complicated by the complex composition of the fermentation broth. Key challenges include the presence of interfering β-lactam antibiotics like penicillin N, as well as other structurally similar compounds that may be detected by traditional bioassay methods, leading to an overestimation of the actual this compound concentration.[1] Additionally, the broth contains various impurities such as proteins, pigments, and residual media components that must be efficiently removed in the early stages of purification.[2]
Q2: How does pH affect the stability of this compound during purification?
A2: this compound is susceptible to degradation at both highly acidic and basic pH levels. At a pH of 2.2, approximately 46% degradation can occur over 100 hours, while at a pH of 8.7, degradation can reach up to 71% under the same conditions.[3] The antibiotic is most stable at quasi-neutral pH levels (around pH 6.0-7.6), where degradation is significantly lower, ranging from 15-20% over 100 hours.[3] Therefore, maintaining a near-neutral pH is critical throughout the purification process to maximize yield.
Q3: What are the most effective methods for the primary capture and concentration of this compound?
A3: A multi-step approach is typically employed for the initial capture and concentration. This often begins with microfiltration and ultrafiltration to remove cells and high-molecular-weight impurities like proteins.[1] Following filtration, adsorption onto non-specific resins like Amberlite XAD-1180 or ion-exchange chromatography using an anionic resin such as Q Sepharose XL have proven effective for concentrating this compound and removing some impurities.
Q4: How can colored impurities be removed from the this compound preparation?
A4: Colored impurities, often pigments from the fermentation process, can be addressed through the use of weakly basic anion exchange resins, which can be applied for decolorization purposes. Adsorption chromatography using synthetic adsorbents is also a common strategy for removing such impurities.
Q5: What analytical techniques are recommended for monitoring the purity of this compound during downstream processing?
A5: While traditional bioassays using indicator organisms like E. coli ESS are used, they can lack precision due to interference from other antibiotics. High-Performance Liquid Chromatography (HPLC) is a more accurate and reliable method for quantifying this compound and assessing purity throughout the purification process. A reversed-phase HPLC method with a C18 column and a mobile phase such as a dilute acetic acid solution can provide high-resolution separation.
Troubleshooting Guides
Issue 1: Low Yield of this compound After Purification
| Symptom | Possible Cause | Troubleshooting Action |
| Low overall recovery | Degradation of this compound | - Maintain the pH of all buffers and solutions within the optimal stability range (pH 6.0-7.6). - Minimize processing times and work at reduced temperatures where possible. |
| Irreversible binding to chromatography resin | - Optimize the elution conditions (e.g., increase salt concentration in ion exchange or organic solvent percentage in reversed-phase). - Consider a different chromatography resin with lower binding affinity. | |
| Inefficient extraction | - For aqueous two-phase extraction, adjust the phase-forming components (polymer and salt concentrations) and pH to improve the partition coefficient. |
Issue 2: Poor Resolution and Peak Tailing in HPLC Analysis
| Symptom | Possible Cause | Troubleshooting Action |
| Broad, tailing peaks | Secondary interactions with stationary phase | - For basic compounds, add a competing base like triethylamine (TEA) to the mobile phase. - Use a high-purity, well-endcapped HPLC column to minimize interactions with residual silanols. |
| Inappropriate mobile phase pH | - Adjust the mobile phase pH to ensure the analyte is in a single ionic state. For this compound, a slightly acidic mobile phase (e.g., 0.01M acetic acid) is often effective. | |
| Column overload | - Reduce the sample concentration or injection volume. | |
| Poor separation of peaks | Suboptimal mobile phase composition | - Optimize the gradient slope or the isocratic composition of the mobile phase. - For highly polar compounds, consider using Hydrophilic Interaction Liquid Chromatography (HILIC). |
Issue 3: High Impurity Levels in the Final Product
| Symptom | Possible Cause | Troubleshooting Action |
| Presence of co-eluting impurities | Similar physicochemical properties of impurities | - Employ orthogonal purification techniques (e.g., follow ion-exchange with reversed-phase chromatography). - Optimize the selectivity of the chromatographic step by adjusting the mobile phase composition, pH, or temperature. |
| Ineffective initial cleanup | - Ensure efficient removal of cells and proteins through microfiltration and ultrafiltration before chromatographic steps. - Consider a pre-purification step with a non-specific adsorbent resin to remove hydrophobic impurities. |
Data Presentation
Table 1: Illustrative Yield and Purity at Different Stages of this compound Purification
| Purification Step | Recovery Yield (%) | Purity (%) | Notes |
| Microfiltration/Ultrafiltration | >95 | ~5-10 | Effective for removal of biomass and macromolecules. |
| Aqueous Two-Phase Extraction | 80-90 | 30-50 | Dependent on the specific polymer/salt system and pH. |
| Ion-Exchange Chromatography | 70-85 | 60-80 | Yield and purity are highly dependent on the resin type, loading, and elution conditions. |
| Reversed-Phase HPLC | 60-75 | >95 | Typically the final polishing step to achieve high purity. |
Note: The values presented are estimates based on typical purification processes for cephalosporin-type antibiotics and may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Aqueous Two-Phase Extraction (ATPE) for Initial Recovery
-
Preparation of Stock Solutions:
-
Prepare a 40% (w/w) solution of polyethylene glycol (PEG) 6000.
-
Prepare a 20% (w/w) solution of potassium phosphate buffer, pH 7.0.
-
-
Extraction Procedure:
-
To the clarified fermentation broth, add PEG 6000 and potassium phosphate buffer to achieve a final concentration of 15% (w/w) PEG 6000 and 10% (w/w) potassium phosphate.
-
Mix the components thoroughly by gentle inversion for 10-15 minutes.
-
Centrifuge the mixture at 3000 x g for 20 minutes to facilitate phase separation.
-
Carefully collect the top (PEG-rich) and bottom (phosphate-rich) phases.
-
Analyze the concentration of this compound in both phases by HPLC to determine the partition coefficient and recovery.
-
Protocol 2: Ion-Exchange Chromatography (IEC) for Purification
-
Column Preparation:
-
Pack a column with a strong anion exchange resin (e.g., Q Sepharose XL).
-
Equilibrate the column with 5-10 column volumes of a low-ionic-strength buffer (e.g., 20 mM Tris-HCl, pH 7.5).
-
-
Sample Loading:
-
Adjust the pH and conductivity of the this compound sample to match the equilibration buffer.
-
Load the sample onto the column at a low flow rate to ensure efficient binding.
-
-
Washing:
-
Wash the column with 5-10 column volumes of the equilibration buffer to remove unbound impurities.
-
-
Elution:
-
Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the equilibration buffer) over 20 column volumes.
-
Alternatively, a step gradient can be used.
-
-
Fraction Analysis:
-
Collect fractions and analyze for the presence and purity of this compound using HPLC.
-
Pool the fractions containing the pure product.
-
Mandatory Visualization
Caption: Downstream processing workflow for this compound.
Caption: Troubleshooting logic for chromatography issues.
References
Minimizing degradation of Cephamycin C during extraction and storage.
Welcome to the technical support center for Cephamycin C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation during extraction and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: The stability of this compound is primarily influenced by pH, temperature, and exposure to light. Additionally, the presence of certain enzymes, such as β-lactamases, can lead to enzymatic degradation, although this compound is generally more resistant to these enzymes than many other β-lactam antibiotics.[1][2][3]
Q2: At what pH is this compound most stable?
A2: this compound exhibits its greatest stability in quasi-neutral pH conditions (pH 6.0-7.6).[1][4] Significant degradation occurs in both highly acidic (pH 2.2) and alkaline (pH 8.7) environments.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, solid this compound should be stored in a tightly sealed container at 2°C to 8°C. Stock solutions should be aliquoted and stored at -20°C or, for extended stability, at -80°C. It is advisable to protect both solid and solution forms from light.
Q4: How many times can I freeze and thaw my this compound stock solution?
A4: It is recommended to minimize freeze-thaw cycles. While specific data for this compound is limited, studies on other β-lactam antibiotics have shown that repeated freeze-thaw cycles can lead to degradation. Aliquoting your stock solution into single-use volumes is the best practice to maintain its integrity.
Q5: What are some common impurities I might encounter during extraction from fermentation broth?
A5: During the extraction of this compound from Streptomyces clavuligerus fermentation broth, you may encounter other β-lactam compounds such as penicillin N, deacetylcephalosporin C, and deacetoxycephalosporin C. These related compounds can interfere with purification and analysis.
Troubleshooting Guides
Issue 1: Low Yield of this compound After Extraction
| Possible Cause | Troubleshooting Step |
| Suboptimal pH during extraction | Ensure the pH of your fermentation broth and extraction buffers is maintained within the optimal stability range for this compound (pH 6.0-7.6). |
| High temperature during extraction | Perform all extraction and purification steps at a low temperature (e.g., 4°C) to minimize thermal degradation. |
| Incomplete elution from chromatography resin | Optimize your elution conditions. For ion-exchange chromatography, a gradient of increasing salt concentration (e.g., NaCl) is typically used. Ensure the pH of the elution buffer is appropriate to release the bound this compound. |
| Co-extraction of interfering substances | Consider a pre-purification step using a non-specific adsorbent resin like Amberlite XAD to remove some contaminants before ion-exchange chromatography. |
| Enzymatic degradation | If β-lactamase activity is suspected in your fermentation broth, consider rapid cooling and clarification of the broth post-fermentation to minimize enzymatic degradation. |
Issue 2: Evidence of Degradation in Stored this compound
| Symptom | Possible Cause | Recommended Action |
| Appearance of new peaks in HPLC chromatogram | Chemical degradation. | Analyze the degradation products. The primary degradation pathway for cephalosporins involves the opening of the β-lactam ring. |
| Decreased biological activity | Degradation of the active compound. | Confirm the concentration of the remaining active this compound using a validated HPLC method. If degradation is confirmed, discard the stock and prepare a fresh one. |
| Discoloration of the sample | Potential degradation. | While not a definitive indicator, discoloration can be a sign of chemical changes. It is recommended to re-test the purity and activity of the sample. |
| Precipitate formation in frozen stock solution upon thawing | Poor solubility at low temperatures or pH shifts during freezing. | Ensure the solvent used for the stock solution is appropriate. Allow the solution to fully come to room temperature and vortex gently to redissolve the precipitate. If it does not redissolve, it may be a sign of degradation. |
Quantitative Data on this compound Stability
Table 1: Effect of pH on this compound Degradation at 20°C
| pH | % Degradation after 100 hours | Stability |
| 2.2 | 46% | Low |
| 6.0 | 15-20% | High |
| 7.0 | 15-20% | High |
| 7.6 | 15-20% | High |
| 8.7 | 71% | Very Low |
| Data from a kinetic study on this compound degradation. |
Table 2: General Recommendations for Storage of β-Lactam Antibiotic Solutions
| Temperature | General Stability | Recommended For |
| Room Temperature (20-25°C) | Hours to Days | Short-term use |
| Refrigerated (2-8°C) | Days to Weeks | Short-term storage |
| Frozen (-20°C) | Months | Long-term storage |
| Ultra-low Freezer (-80°C) | Up to a year or more | Archival and very long-term storage |
| These are general guidelines based on data for various β-lactam antibiotics. Specific stability of this compound may vary. |
Experimental Protocols
Protocol 1: Extraction and Partial Purification of this compound from Fermentation Broth
This protocol provides a general workflow for the extraction and partial purification of this compound from Streptomyces clavuligerus fermentation broth.
-
Clarification of Fermentation Broth:
-
Centrifuge the fermentation broth at a high speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the cells.
-
Filter the supernatant through a 0.45 µm or 0.22 µm filter to remove any remaining cells and large debris. For larger volumes, tangential flow filtration (microfiltration) can be used.
-
For further clarification and removal of high molecular weight proteins, perform ultrafiltration using a membrane with a molecular weight cut-off of 10-30 kDa.
-
-
Ion-Exchange Chromatography:
-
Resin: Use a weakly basic anion exchange resin (e.g., Q-Sepharose XL).
-
Equilibration: Equilibrate the column with a buffer at a pH where this compound is stable and negatively charged (e.g., 20 mM phosphate buffer, pH 7.0).
-
Loading: Load the clarified and filtered broth onto the equilibrated column.
-
Washing: Wash the column with several column volumes of the equilibration buffer to remove unbound impurities.
-
Elution: Elute the bound this compound using a linear gradient of sodium chloride (e.g., 0 to 1 M NaCl) in the equilibration buffer. Collect fractions and monitor the absorbance at 265 nm.
-
Analysis: Analyze the fractions for the presence of this compound using HPLC. Pool the fractions containing the purified antibiotic.
-
-
Desalting (Optional):
-
To remove the salt from the eluted fractions, perform gel filtration chromatography using a resin like Sephadex G-25. Equilibrate and elute with a volatile buffer (e.g., ammonium acetate) or water.
-
Alternatively, use a reverse-phase C18 solid-phase extraction (SPE) cartridge. Load the salt-containing fraction, wash with water to remove the salt, and elute the this compound with a methanol-water mixture.
-
Protocol 2: HPLC Analysis of this compound
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase: Isocratic elution with a suitable buffer system. A common mobile phase is a mixture of a phosphate buffer (e.g., 20 mM sodium phosphate, pH adjusted to 6.5) and a small percentage of an organic solvent like methanol or acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 265 nm.
-
Injection Volume: 20 µL.
-
Quantification: Use a calibration curve generated with a this compound standard of known concentration.
Visualizations
Caption: Major degradation pathways of this compound.
Caption: General workflow for this compound extraction and purification.
References
- 1. Kinetic study on this compound degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cephamycins, a new family of beta-lactam antibiotics: antibacterial activity and resistance to beta-lactamase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cephamycins, a New Family of β-Lactam Antibiotics: Antibacterial Activity and Resistance to β-Lactamase Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cephamycin C Biosynthesis in Streptomyces
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the expression of Cephamycin C biosynthetic genes in Streptomyces. This resource provides troubleshooting guidance and answers to frequently asked questions to assist you in your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the primary regulatory gene controlling this compound biosynthesis in Streptomyces clavuligerus?
A1: The primary regulatory gene is ccaR (this compound and clavulanic acid regulator).[1][2][3] This gene encodes a pathway-specific transcriptional activator belonging to the Streptomyces antibiotic regulatory protein (SARP) family.[3][4] The CcaR protein is essential for the expression of early and middle-stage genes in the this compound biosynthetic pathway. Deletion of ccaR results in the complete abolishment of this compound production.
Q2: How does the ccaR gene regulate the expression of the this compound gene cluster?
A2: CcaR is an autoregulatory protein that binds to specific heptameric sequences located in the promoter regions of several genes within the this compound and clavulanic acid "super-cluster". In the this compound cluster, CcaR controls the expression of the lat (lysine-6-aminotransferase), cefF (deacetoxycephalosporin C synthase), and cefD (isopenicillin N epimerase) genes. Transcriptomic analysis has shown that the expression of this compound biosynthesis genes is significantly reduced in a ccaR-deleted mutant.
Q3: Can overexpression of ccaR enhance this compound production?
A3: Yes, overexpression of ccaR has been shown to increase this compound production. In one study, a Streptomyces clavuligerus mutant with multiple copies of ccaR under the control of a glycerol-inducible promoter (PglpF) exhibited a 6.1-fold increase in this compound levels.
Q4: What is the role of the lat gene in this compound biosynthesis, and can its disruption affect production?
A4: The lat gene encodes lysine-6-aminotransferase, a key enzyme that catalyzes the conversion of L-lysine to α-aminoadipic acid, a precursor for this compound. Disrupting the lat gene blocks the this compound biosynthetic pathway, leading to the elimination of its production. Interestingly, in strains that also produce clavulanic acid, blocking this compound production by disrupting lat can lead to an increase in clavulanic acid titers.
Q5: Are there other regulatory genes outside the main cluster that influence this compound production?
A5: Yes, other regulatory genes can influence this compound biosynthesis. For instance, in Streptomyces cattleya, the transcriptional activator ThnU, located within the thienamycin gene cluster, is essential for the biosynthesis of this compound. Additionally, global regulators can play a role. For example, the stringent response, primarily governed by the relA gene, is crucial for this compound production, with its production being abolished in a ΔrelA mutant under nutrient starvation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very low this compound production in wild-type S. clavuligerus | 1. Inappropriate fermentation medium composition. 2. Suboptimal culture conditions (pH, temperature, aeration). 3. Spontaneous mutation in the biosynthetic or regulatory genes. | 1. Optimize the fermentation medium. Consider using Trypticase soy broth (TSB) supplemented with 1% soluble starch. Ensure adequate phosphate levels, as phosphate limitation can trigger production. 2. Maintain optimal growth conditions for S. clavuligerus, typically around 28°C with vigorous shaking (250-280 rpm). 3. Sequence key biosynthetic genes (pcbAB, cmcI) and the primary regulator (ccaR) to check for mutations. |
| Failed attempt to increase this compound production by overexpressing ccaR | 1. Ineffective promoter for driving ccaR expression. 2. Plasmid instability or loss. 3. Suboptimal induction conditions if using an inducible promoter. | 1. Use a strong, reliable promoter. The glycerol-inducible glpF promoter has been shown to be effective. 2. If using a multi-copy plasmid, ensure appropriate antibiotic selection is maintained throughout the fermentation. Consider using an integrative vector like pSET152 for stable, single-copy integration. 3. If using an inducible promoter like PglpF, ensure the inducer (e.g., glycerol) is present at the optimal concentration and time point in the fermentation. |
| ccaR knockout/deletion mutant still produces some level of this compound | 1. Incomplete deletion of the ccaR gene. 2. Contamination with the wild-type strain. 3. Cross-feeding from other microorganisms in a non-sterile fermentation. | 1. Verify the gene deletion by PCR and Southern blot analysis. 2. Re-streak the mutant strain from a single colony and confirm its identity. 3. Ensure strict aseptic techniques during all stages of culture handling and fermentation. |
| Variability in this compound production between different batches | 1. Inconsistent quality of media components. 2. Fluctuation in fermentation parameters (temperature, pH, aeration). 3. Inoculum age and quality. | 1. Use high-purity, standardized media components. 2. Calibrate and monitor fermentation equipment regularly. 3. Standardize the inoculum preparation procedure, ensuring a consistent spore concentration or mycelial density. |
Quantitative Data Summary
Table 1: Effect of Genetic Modifications on this compound Production in Streptomyces
| Strain/Modification | Parental Strain | Fold Change in this compound Production | Reference |
| Overexpression of ccaR (multicopy, PglpF promoter) | S. clavuligerus | 6.1-fold increase | |
| Deletion of lat gene | S. clavuligerus wild-type | Production eliminated | |
| Deletion of ccaR gene | S. clavuligerus | Production eliminated | |
| Deletion of relA gene | S. clavuligerus | Production completely abolished | |
| Deletion of thnU gene | S. cattleya | Production eliminated |
Table 2: Effect of Medium Supplementation on this compound Production in Streptomyces clavuligerus
| Supplement | Concentration | Effect on this compound Production | Reference |
| 1,3-diaminopropane | 10 g/L | ~300% increase | |
| L-lysine | 10 mM | Stimulated specific production by 75% | |
| DL-meso-Diaminopimelate | Not specified | Stimulated specific production by 75% | |
| Threonine | 10 mM | Inhibited production by 41% | |
| Methionine | 10 mM | Inhibited production by 27% | |
| Glucose | High concentration | Negative regulation, repression of key enzymes |
Experimental Protocols
Protocol 1: Overexpression of ccaR in Streptomyces clavuligerus
Objective: To enhance this compound production by introducing additional copies of the ccaR gene under the control of a strong promoter.
Methodology:
-
Vector Construction:
-
Amplify the ccaR coding sequence from S. clavuligerus genomic DNA using PCR with primers containing appropriate restriction sites.
-
Clone the amplified ccaR fragment into an E. coli-Streptomyces shuttle vector (e.g., pSET152 for integration or a multi-copy vector) under the control of a suitable promoter (e.g., the constitutive ermE* promoter or an inducible promoter like PglpF).
-
Verify the construct by restriction digestion and sequencing.
-
-
Transformation of Streptomyces clavuligerus :
-
Introduce the recombinant plasmid into S. clavuligerus via intergeneric conjugation from an E. coli donor strain (e.g., ET12567/pUZ8002).
-
Grow the E. coli donor to mid-log phase and the S. clavuligerus recipient to the appropriate growth stage.
-
Mix the donor and recipient cultures and plate them on a suitable medium (e.g., MS agar) for conjugation.
-
Overlay the plates with an appropriate antibiotic (e.g., apramycin for pSET152-based vectors) to select for exconjugants.
-
-
Screening and Confirmation of Recombinants:
-
Isolate individual exconjugant colonies and confirm the integration or presence of the plasmid by PCR using primers specific to the vector and the ccaR gene.
-
-
Fermentation and Analysis:
-
Inoculate spores or mycelium of the recombinant and wild-type strains into a seed medium (e.g., Trypticase soy broth with 1% starch) and incubate at 28°C with shaking for 30-36 hours.
-
Subculture the seed culture into a production medium (e.g., fresh TSB with 1% starch) and incubate for 48-72 hours.
-
If using an inducible promoter, add the inducer at the appropriate time and concentration.
-
Harvest the culture broth and quantify this compound production using a bioassay against a sensitive indicator strain or by HPLC.
-
Protocol 2: Gene Deletion in Streptomyces clavuligerus (e.g., ccaR)
Objective: To study the function of a gene by creating a null mutant.
Methodology:
-
Construction of the Disruption Cassette:
-
Amplify the upstream and downstream flanking regions (approx. 1-1.5 kb each) of the target gene (ccaR) from S. clavuligerus genomic DNA.
-
Clone the upstream and downstream fragments on either side of an antibiotic resistance cassette (e.g., tsr for thiostrepton resistance or aph for apramycin resistance) in a temperature-sensitive E. coli vector that cannot replicate in Streptomyces.
-
-
Transformation and Homologous Recombination:
-
Introduce the disruption plasmid into S. clavuligerus via intergeneric conjugation as described in Protocol 1.
-
Select for single-crossover events by plating on a medium containing the antibiotic for which the cassette provides resistance.
-
To select for double-crossover events (gene replacement), subject the single-crossover mutants to a counter-selection step, if applicable, or screen for the loss of the vector backbone.
-
-
Verification of the Mutant:
-
Confirm the gene deletion in putative double-crossover mutants by PCR. Use primers flanking the target gene and internal to the resistance cassette to verify the replacement.
-
Perform Southern blot analysis to provide conclusive evidence of the gene replacement event.
-
-
Phenotypic Analysis:
-
Culture the confirmed deletion mutant and the wild-type strain under production conditions as described in Protocol 1.
-
Analyze the culture supernatant for the absence of this compound to confirm the functional consequence of the gene deletion.
-
Visualizations
Caption: Simplified regulatory pathway of this compound biosynthesis in S. clavuligerus.
Caption: Experimental workflow for targeted gene deletion in Streptomyces.
References
- 1. Investigation of the Streptomyces clavuligerus this compound Gene Cluster and Its Regulation by the CcaR Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the Streptomyces clavuligerus this compound gene cluster and its regulation by the CcaR protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transcriptomic analysis of Streptomyces clavuligerus ΔccaR::tsr: effects of the this compound-clavulanic acid cluster regulator CcaR on global regulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cephamycin C Bioassays
Welcome to the technical support center for Cephamycin C bioassays. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that lead to inconsistent results in antimicrobial susceptibility testing (AST). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the acceptable level of variability for a Minimum Inhibitory Concentration (MIC) assay?
A1: For most standardized broth microdilution methods, reproducibility should be within a three-log₂ dilution range. This means that for 95% of replicate tests, the MIC value should be within +/- one twofold dilution from the most frequently observed (modal) MIC value. For instance, if your quality control strain most often yields an MIC of 2 µg/mL, 95% of your results should be between 1 µg/mL and 4 µg/mL.[1]
Q2: How often should I run quality control (QC) strains?
A2: Quality control strains, such as Escherichia coli ATCC® 25922 and Staphylococcus aureus ATCC® 25923, should be included every time an MIC assay is performed.[1][2] This is critical for verifying the accuracy and reproducibility of all components of your test system, including the media, antibiotic dilutions, and incubation conditions.[1][2] If the MIC for the QC strain falls outside its acceptable range, the results for this compound are considered invalid.
Q3: I'm observing "hazy" growth or microcolonies within the zone of inhibition in my disk diffusion assay. How should I interpret this?
A3: Hazy growth or the presence of small colonies within a zone of inhibition can be difficult to interpret. This may indicate that the bacteria are only partially susceptible to this compound. However, it could also be a sign of a mixed culture or the presence of a resistant subpopulation. It is recommended to first check the purity of your inoculum by subculturing it onto a fresh agar plate. If the culture is pure, repeat the test, paying close attention to the inoculum preparation and streaking technique. For specific guidance, consult the latest guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST), as they may provide specific instructions for interpreting such results for cephalosporins.
Q4: Can I use a different type of agar if I don't have Mueller-Hinton Agar (MHA)?
A4: Mueller-Hinton Agar is the recommended medium for routine susceptibility testing of most bacteria due to its reproducibility and low levels of inhibitors to common antibiotics. Using a different medium can significantly alter the results, as factors like cation concentration, pH, and the presence of supplements can affect the activity of this compound and the growth of the test organism. For reliable and standardized results, it is crucial to use MHA that meets the quality control standards set by organizations like CLSI.
Troubleshooting Guides
Inconsistent results in this compound bioassays can stem from various factors throughout the experimental workflow. This section provides a systematic approach to troubleshooting common issues.
Issue 1: Inconsistent MIC Values Between Experiments
This is a frequent challenge that can often be resolved by systematically examining key experimental parameters.
| Potential Cause | Observation | Recommended Action | Relevant Guidelines |
| Inoculum Density | MIC values are consistently too high or too low across multiple experiments. | Ensure the bacterial inoculum is standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Prepare a fresh standard if it is more than 15 minutes old. Use a calibrated photometric device for accuracy or visually compare against a Wickerham card. | CLSI, EUCAST |
| Media Quality | Variation in MIC values corresponds with using new batches of Cation-Adjusted Mueller-Hinton Broth (CAMHB). | Use CAMHB from a single, high-quality commercial lot for a series of experiments. Check and record the pH of each new batch (should be between 7.2-7.4). If preparing media in-house, strictly adhere to the formulation protocol to ensure correct cation concentrations. | CLSI, EUCAST |
| This compound Preparation | Erratic MIC values that do not follow a clear pattern. | Prepare a fresh stock solution of this compound for each experiment. Use recently calibrated pipettes and a validated serial dilution scheme to minimize errors. Assess the stability of this compound in the assay medium over the incubation period if solubility is a concern. | Laboratory SOPs |
| Incubation Conditions | Fluctuations in MIC results, especially if the laboratory experiences temperature variations. | Ensure the incubator maintains a stable temperature of 35°C ± 2°C. Verify the incubation time is consistently between 16-20 hours. Deviations can significantly impact bacterial growth rates and antibiotic activity. | CLSI, EUCAST |
Issue 2: Unexpected Zone Diameters in Disk Diffusion (Kirby-Bauer) Assays
| Potential Cause | Observation | Recommended Action | Relevant Guidelines |
| Inoculum Density | Zones are uniformly too large or too small; the bacterial lawn is not confluent. | Standardize the inoculum to a 0.5 McFarland turbidity standard. Ensure the swab is pressed against the side of the tube to remove excess liquid before inoculating the plate to achieve a uniform lawn. | CLSI, EUCAST |
| Agar Depth | Inconsistent zone sizes between plates or batches. | Ensure a uniform agar depth of 4 mm in all Petri dishes. A shallower depth can lead to excessively large zones, while a deeper agar can result in smaller zones due to altered antibiotic diffusion. | CLSI, EUCAST |
| Antimicrobial Disks | Smaller than expected zones of inhibition for this compound. | Check the expiration date of the disks. Store disks according to the manufacturer's recommendations (typically at -20°C or below in a desiccated environment). Allow disks to come to room temperature before opening the container to prevent condensation. | CLSI, EUCAST |
| Disk Placement | Overlapping zones or irregularly shaped zones. | Apply disks to the agar surface at least 24 mm apart from each other and from the edge of the plate. Gently press each disk with sterile forceps to ensure complete contact with the agar surface. | CLSI, EUCAST |
Quality Control (QC) Data
Regularly testing standard QC strains is essential for ensuring the accuracy of your this compound bioassays. The expected performance ranges for QC strains are established by standards organizations.
Table 1: Example Quality Control Ranges for Disk Diffusion and MIC Testing
| Quality Control Strain | Antimicrobial Agent | Disk Content | Zone Diameter Range (mm) | MIC Range (µg/mL) |
| Escherichia coli ATCC® 25922 | Cefoxitin | 30 µg | 23 - 29 | 1 - 4 |
| Staphylococcus aureus ATCC® 25923 | Cefoxitin | 30 µg | 23 - 29 | 1 - 4 |
| Pseudomonas aeruginosa ATCC® 27853 | Cefoxitin* | 30 µg | 18 - 22 | 8 - 32 |
| Haemophilus influenzae ATCC® 49766 | Cefaclor** | 30 µg | 19 - 25 | 2 - 8 |
*Note: Cefoxitin is often used as a representative cephamycin for QC testing. Always refer to the latest CLSI M100 document for the most current QC ranges. **Note: While not a cephamycin, H. influenzae ATCC® 49766 is a recommended QC strain for testing certain cephem antibiotics.
Experimental Protocols
Adherence to standardized protocols is the most critical factor in obtaining consistent and reliable results.
Protocol 1: Broth Microdilution MIC Assay
This protocol is based on established guidelines for determining the MIC of an antibacterial agent.
-
Preparation of Materials:
-
This compound: Prepare a stock solution in a suitable solvent at a concentration 100x the highest desired final concentration.
-
Bacterial Culture: Inoculate a single, pure colony of the test organism into a suitable broth (e.g., Tryptic Soy Broth) and incubate until it reaches the logarithmic growth phase.
-
Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Microtiter Plate: Use a sterile 96-well, U-bottomed microtiter plate.
-
-
Inoculum Preparation:
-
Adjust the turbidity of the log-phase bacterial culture with sterile saline or broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this suspension 1:150 in CAMHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL. This is your working inoculum. The final concentration in the wells after addition will be 5 x 10⁵ CFU/mL.
-
-
Assay Procedure:
-
Add 100 µL of CAMHB to all wells of the 96-well plate.
-
Add 100 µL of the this compound stock solution to the first column of wells and perform a two-fold serial dilution across the plate (columns 1-10).
-
Discard 100 µL from the 10th column.
-
Column 11 will serve as the growth control (bacteria, no this compound).
-
Column 12 will be the sterility control (medium only).
-
Add 100 µL of the working bacterial inoculum to wells in columns 1 through 11.
-
-
Incubation and Reading:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Visually inspect the plate. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism (the first clear well).
-
Protocol 2: Kirby-Bauer Disk Diffusion Assay
This method is performed according to standardized procedures to ensure accuracy.
-
Inoculum Preparation:
-
Prepare a bacterial inoculum as described in step 2 of the Broth Microdilution protocol, adjusting the turbidity to a 0.5 McFarland standard.
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum suspension.
-
Rotate the swab against the inside of the tube to remove excess fluid.
-
Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Disks:
-
Using sterile forceps or a disk dispenser, place a this compound disk (and relevant QC disks) onto the inoculated agar surface.
-
Gently press each disk to ensure complete contact with the agar.
-
-
Incubation and Measurement:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
After incubation, measure the diameter of the zones of complete inhibition in millimeters (mm) using a ruler or caliper. Compare the results to the established breakpoints to determine if the organism is susceptible, intermediate, or resistant.
-
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting inconsistent results in this compound bioassays.
Caption: A troubleshooting workflow for addressing inconsistent bioassay results.
Standard Bioassay Workflow
This diagram outlines the critical steps in a standard antimicrobial susceptibility test, from culture preparation to result interpretation.
References
Optimizing culture media components for enhanced Cephamycin C production.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on optimizing culture media for enhanced Cephamycin C production.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No this compound Production | Suboptimal carbon source. | - Ensure the primary carbon source is suitable. While various carbon sources can be used, soybean oil has been shown to be an effective sole carbon source.[1] - If using complex carbohydrates like starch, ensure the producing strain (Streptomyces clavuligerus or Nocardia lactamdurans) can efficiently utilize them.[2][3] - Consider fed-batch strategies to avoid catabolite repression, especially with rapidly consumed sugars.[4] |
| Inappropriate nitrogen source. | - Complex organic nitrogen sources like soybean meal, yeast extract, and peptone are generally favorable for this compound production.[5] - Be cautious with high concentrations of ammonium, as it can suppress antibiotic synthesis. | |
| Precursor limitation. | - The biosynthesis of this compound is dependent on precursors from the aspartic acid family, particularly L-lysine which is a precursor to the α-aminoadipyl side chain. - Supplementation with D-lysine or DL-lysine has been shown to enhance production. | |
| Unfavorable pH. | - The optimal initial pH for this compound production is generally between 6.0 and 7.5. - Monitor and control the pH during fermentation, as metabolic activity can cause significant shifts. Phosphoric acid can be an effective pH-control agent. | |
| Insufficient dissolved oxygen. | - Oxygen limitation can negatively impact the biosynthesis of β-lactam compounds. - Ensure adequate aeration and agitation, but avoid excessive shear stress that can damage the filamentous structure of the microorganisms. | |
| Inconsistent Batch-to-Batch Yields | Variability in complex media components. | - The composition of complex media components like soybean meal or yeast extract can vary between suppliers and batches. - If possible, test different lots of complex components or move towards a more chemically defined medium for greater consistency. |
| Inoculum quality. | - Ensure a consistent and healthy inoculum by standardizing the age, size, and growth phase of the seed culture. | |
| Production of Undesired Byproducts | Metabolic pathway flux. | - Under certain conditions, such as dissolved oxygen limitation, the biosynthetic pathway may produce other β-lactam compounds like penicillin N. - The production of this compound and another important secondary metabolite, clavulanic acid, can be influenced by media components. For instance, 1,3-diaminopropane can be used to dissociate their production. |
| Analytical Issues in Quantification | Inaccurate measurement. | - The traditional bioassay method can be laborious and may be influenced by other antibacterial compounds in the broth. - High-Performance Liquid Chromatography (HPLC) is a more precise and accurate method for quantifying this compound. |
Frequently Asked Questions (FAQs)
Q1: What are the most effective carbon sources for this compound production?
A1: While various carbon sources can be utilized, vegetable oils, particularly soybean oil, have demonstrated significant potential for enhancing this compound production, sometimes acting as the sole carbon source. Glycerol is also a commonly used and effective carbon source. The choice of carbon source can also influence the relative production of this compound and clavulanic acid when using Streptomyces clavuligerus.
Q2: Which nitrogen sources are optimal for high this compound yields?
A2: Complex organic nitrogen sources such as soybean meal, yeast extract, and various peptones are generally preferred for robust growth and antibiotic production. While inorganic nitrogen sources can be used, they may result in lower yields compared to their organic counterparts.
Q3: How do amino acid supplements affect this compound production?
A3: Amino acids from the aspartic acid family play a crucial role in this compound biosynthesis. L-lysine is a direct precursor to the α-aminoadipyl side chain of the molecule. Supplementing the culture medium with D-lysine or DL-lysine has been shown to significantly enhance the yield of this compound. Conversely, threonine can inhibit production, an effect that can be reversed by the addition of lysine.
Q4: What is the role of 1,3-diaminopropane in this compound fermentation?
A4: 1,3-diaminopropane can act as a stimulant for β-lactam antibiotic production. Interestingly, its concentration can be used to dissociate the production of this compound and clavulanic acid in S. clavuligerus. High concentrations (e.g., 10 g/L) have been shown to increase this compound production by 300%, while lower concentrations (below 1.25 g/L) favor clavulanic acid production.
Q5: What is the optimal pH for this compound production?
A5: The optimal pH for this compound fermentation generally lies within the range of 6.0 to 7.5. Maintaining the pH within this range is critical, as significant deviations can negatively impact enzyme activity and overall productivity.
Q6: How can I accurately quantify the amount of this compound in my fermentation broth?
A6: While biological assays using indicator microorganisms like Escherichia coli have been traditionally used, they can be time-consuming and lack specificity. High-Performance Liquid Chromatography (HPLC) is the recommended method for accurate and specific quantification of this compound.
Data on Media Component Optimization
The following tables summarize quantitative data from various studies on the effect of different media components on this compound production.
Table 1: Effect of Carbon Source on this compound Production
| Carbon Source | Producing Organism | Concentration | This compound Yield | Reference |
| Soybean Oil | Streptomyces sp. | 7 g/L | 2.0 g/L | |
| Starch | Streptomyces sp. | Not specified | ~1.0 g/L | |
| Glycerol | S. clavuligerus | Not specified | 418.5 mg/L (Batch) | |
| Starch | S. clavuligerus | Not specified | 241.0 mg/L (Batch) | |
| Glycerol | N. lactamdurans | Not specified | 3042.19 mg/L (Optimized) |
Table 2: Effect of Nitrogen Source on this compound Production by N. lactamdurans
| Nitrogen Source | Concentration | This compound Yield | Reference |
| Yeast Extract | Not specified | 348.03 mg/L | |
| (NH₄)₂HPO₄ | Not specified | 250.10 mg/L |
Table 3: Effect of Precursors and Inducers on this compound Production by S. clavuligerus
| Supplement | Concentration | % Increase in Production | Reference |
| 1,3-diaminopropane | 10 g/L | 300% | |
| L-lysine | 18.3 g/L | 430% | |
| L-lysine + 1,3-diaminopropane | 18.3 g/L + 7.5 g/L | 1100% | |
| DL-meso-Diaminopimelate | Not specified | 75% | |
| L-lysine | Not specified | 75% | |
| DL-meso-Diaminopimelate + L-lysine | Not specified | 400% |
Experimental Protocols
Protocol 1: Seed Culture Preparation for Streptomyces clavuligerus
-
Prepare a suitable seed medium such as GYM medium or Tryptic Soy Broth (TSBS).
-
Aseptically transfer a spore suspension or a mycelial fragment from a stock culture to the seed medium.
-
Incubate the culture at 28°C on a rotary shaker at 200-250 rpm for 24-48 hours, or until a dense and healthy culture is obtained.
-
Use this seed culture to inoculate the production medium, typically at a 5-10% (v/v) ratio.
Protocol 2: this compound Production in Submerged Fermentation
-
Prepare the production medium. An example of a base medium could consist of a suitable carbon source (e.g., 7 g/L soybean oil), a nitrogen source (e.g., soybean meal or yeast extract), and basal salts.
-
Adjust the initial pH of the medium to between 6.0 and 7.5.
-
Sterilize the medium by autoclaving.
-
Inoculate the production medium with the prepared seed culture.
-
Incubate the fermentation at 28°C with agitation (e.g., 250 rpm) for 72-120 hours.
-
Withdraw samples aseptically at regular intervals for analysis of pH, biomass, and this compound concentration.
Protocol 3: Quantification of this compound by HPLC
-
Sample Preparation:
-
Harvest a sample from the fermentation broth.
-
Filter the sample through a 0.22 µm pore-size filter to remove cells and particulate matter.
-
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A common mobile phase is a 0.01M solution of acetic acid or a phosphate buffer.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.
-
Temperature: Maintain the column at a constant temperature, for example, 28°C.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Identify the this compound peak based on its retention time compared to a standard (if available). As this compound is not always commercially available, Cephalosporin C can be used as a reference standard for creating a calibration curve.
-
Quantify the concentration of this compound by integrating the peak area and comparing it to the calibration curve.
-
Visualizations
Caption: Experimental workflow for this compound production and analysis.
Caption: Simplified regulation of the this compound biosynthetic pathway.
References
- 1. Enhancement of this compound production using soybean oil as the sole carbon source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Statistical optimization of culture medium for improved production of antimicrobial compound by Streptomyces rimosus AG-P1441 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Co-production of Clavulanic Acid and Cephamycin C
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at preventing the co-production of clavulanic acid and cephamycin C in Streptomyces clavuligerus.
Frequently Asked Questions (FAQs)
Q1: Why does Streptomyces clavuligerus produce both clavulanic acid and this compound?
A1: The genes responsible for the biosynthesis of clavulanic acid and this compound are located in a "super-cluster" on the chromosome of Streptomyces clavuligerus. This close physical proximity suggests a coordinated regulation of their production. A key regulatory protein, CcaR, encoded within the this compound gene cluster, acts as a positive regulator for the biosynthesis of both compounds, creating a molecular link between their production.
Q2: What are the primary precursors for clavulanic acid and this compound biosynthesis?
A2: The biosynthetic pathways for clavulanic acid and this compound are distinct and utilize different primary metabolites as precursors.
-
Clavulanic Acid: Synthesized from L-arginine and glyceraldehyde-3-phosphate.
-
This compound: Synthesized from L-α-aminoadipic acid, L-cysteine, and L-valine.
Understanding these separate origins is fundamental to developing strategies for differential production.
Q3: Can I completely eliminate the production of one compound while maximizing the other?
A3: Completely eliminating the production of one compound while maximizing the other is challenging due to their co-regulation. However, it is possible to significantly shift the metabolic flux towards the desired product through a combination of genetic engineering, and fermentation process optimization.
Q4: What is the role of the ccaR and claR genes in regulating production?
A4: Both ccaR and claR are crucial regulatory genes.
-
ccaR: This gene, located in the this compound gene cluster, encodes the CcaR protein, which is a global positive regulator for both clavulanic acid and this compound biosynthesis. The disruption of ccaR results in the loss of production of both compounds.[1]
-
claR: Located in the clavulanic acid gene cluster, claR encodes a pathway-specific activator for the late stages of clavulanic acid biosynthesis. Its expression is dependent on CcaR. Overexpression of claR can increase clavulanic acid production while potentially reducing this compound levels.[2]
Troubleshooting Guides
Issue 1: High levels of this compound co-production during clavulanic acid fermentation.
Possible Cause 1: Inappropriate Carbon Source in the Fermentation Medium.
-
Troubleshooting: The choice of carbon source significantly influences the metabolic flux. Starch and dextrins are known to favor this compound production.
-
Solution: Replace starch or dextrose with glycerol as the primary carbon source. Glycerol is a direct precursor for the C3 unit of clavulanic acid and has been shown to enhance its production over this compound.
Possible Cause 2: Suboptimal Concentration of Precursors or Inducers.
-
Troubleshooting: The balance of precursors and inducers in the medium can affect the final product ratio.
-
Solution: Supplement the fermentation medium with low concentrations of 1,3-diaminopropane (below 1.25 g/L). Studies have shown that this can increase clavulanic acid production by up to 200% without a corresponding increase in this compound.[3][4][5]
Issue 2: Low or no clavulanic acid production after genetic modification.
Possible Cause 1: Unintended Disruption of Essential Regulatory Genes.
-
Troubleshooting: Genetic modifications, especially those targeting the this compound cluster, can inadvertently affect the expression of ccaR.
-
Solution: If ccaR has been knocked out, it will abolish the production of both compounds. To specifically target this compound production, consider targeting genes downstream in its specific biosynthetic pathway, leaving ccaR intact.
Possible Cause 2: Incorrect Genetic Construct for claR Overexpression.
-
Troubleshooting: The overexpression of claR should lead to an increase in clavulanic acid production. If this is not observed, the genetic construct may be faulty.
-
Solution: Verify the integrity of your overexpression plasmid and confirm the successful integration and expression of claR using RT-qPCR. Ensure a strong constitutive promoter is used for robust expression.
Issue 3: Inconsistent results in batch fermentations.
Possible Cause 1: Variability in Inoculum Quality.
-
Troubleshooting: The age and physiological state of the inoculum can significantly impact fermentation performance.
-
Solution: Standardize your inoculum preparation protocol. Use spores from a fresh, well-sporulated plate and ensure a consistent vegetative growth phase before inoculating the production medium.
Possible Cause 2: Fluctuations in Fermentation Parameters.
-
Troubleshooting: Inconsistent control of pH, temperature, and dissolved oxygen can lead to variable product yields.
-
Solution: Implement a fed-batch fermentation strategy. This allows for better control of nutrient levels and other critical parameters throughout the fermentation, leading to more reproducible results.
Data Presentation
Table 1: Effect of Carbon Source on Clavulanic Acid (CA) and this compound (CephC) Production in S. clavuligerus
| Carbon Source | Fed-Batch Strategy | Max CA Conc. (mg/L) | Max CephC Conc. (mg/L) | Reference |
| Glycerol | Fed-batch with glycerol feeding | 1022 | 566.5 | |
| Starch | Fed-batch with starch feeding | Lower than CephC | Higher than CA | |
| Glycerol (Batch) | Batch culture | 348.5 | 418.5 | |
| Starch (Batch) | Batch culture | 125.2 | 241.0 |
Table 2: Effect of 1,3-Diaminopropane on Clavulanic Acid (CA) and this compound (CephC) Production
| 1,3-Diaminopropane Conc. (g/L) | Change in CA Production | Change in CephC Production | Reference |
| 0.5 - 1.25 | +200% | No significant change | |
| 10 | Maintained at control levels | +300% |
Experimental Protocols
Protocol 1: ccaR Gene Knockout in S. clavuligerus via Homologous Recombination
This protocol is for the targeted disruption of the ccaR gene to abolish both clavulanic acid and this compound production, serving as a negative control.
1. Construction of the Gene Replacement Cassette: a. Amplify ~1.5 kb upstream and downstream flanking regions of the ccaR gene from S. clavuligerus genomic DNA using high-fidelity PCR. b. Clone the upstream and downstream fragments on either side of an apramycin resistance cassette (aac(3)IV) in a non-replicative E. coli vector (e.g., pK18mobsacB). c. Verify the construct by restriction digestion and sequencing.
2. Intergeneric Conjugation: a. Transform the final construct into a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002). b. Grow the E. coli donor and S. clavuligerus recipient strains to mid-log phase. c. Mix the donor and recipient cultures and plate on a suitable medium (e.g., ISP4) for conjugation. d. Overlay the plates with apramycin and nalidixic acid after 16-20 hours to select for exconjugants.
3. Selection of Double Crossover Mutants: a. Subculture the apramycin-resistant exconjugants on medium containing apramycin. b. Screen for colonies that are sensitive to the vector's counter-selection marker (e.g., sucrose for sacB-containing vectors). c. Confirm the gene replacement by PCR using primers flanking the ccaR locus and by Southern blot analysis.
Protocol 2: Overexpression of claR in S. clavuligerus
This protocol aims to increase clavulanic acid production by overexpressing the pathway-specific activator claR.
1. Construction of the Overexpression Plasmid: a. Amplify the claR open reading frame from S. clavuligerus genomic DNA. b. Clone the claR gene under the control of a strong constitutive promoter (e.g., ermEp*) in an integrative Streptomyces expression vector (e.g., pSET152). c. The vector should contain an origin of transfer (oriT) and an attachment site (attP) for integration into the Streptomyces chromosome. d. Verify the construct by sequencing.
2. Intergeneric Conjugation and Integration: a. Follow the same conjugation procedure as described in Protocol 1 to transfer the overexpression plasmid into S. clavuligerus. b. Select for exconjugants using the appropriate antibiotic resistance marker from the vector (e.g., apramycin).
3. Verification of claR Overexpression: a. Extract RNA from the recombinant and wild-type strains during the production phase. b. Perform RT-qPCR to quantify the transcript levels of claR and confirm its overexpression.
Protocol 3: Quantification of Clavulanic Acid and this compound by HPLC
1. Sample Preparation: a. Centrifuge the fermentation broth to remove biomass. b. Filter the supernatant through a 0.22 µm syringe filter. c. For clavulanic acid, derivatize with imidazole for UV detection. Mix the filtered supernatant with an equal volume of imidazole solution (1 M in 0.1 M phosphate buffer, pH 6.8) and incubate at 30°C for 15 minutes.
2. HPLC Conditions for Clavulanic Acid (as imidazole derivative):
- Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
- Mobile Phase: Isocratic mixture of 95% 0.1 M KH₂PO₄ (pH 3.2) and 5% methanol.
- Flow Rate: 1.0 mL/min
- Detection: UV at 311 nm
- Injection Volume: 20 µL
3. HPLC Conditions for this compound:
- Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
- Mobile Phase: Isocratic mixture of 0.1 M ammonium acetate buffer (pH 5.6) and acetonitrile (95:5 v/v).
- Flow Rate: 1.0 mL/min
- Detection: UV at 254 nm
- Injection Volume: 20 µL
4. Quantification:
- Prepare standard curves for both clavulanic acid and this compound using purified standards.
- Calculate the concentration in the samples based on the peak areas from the standard curves.
Visualizations
Caption: Biosynthetic pathways of clavulanic acid and this compound from their respective precursors.
Caption: Regulatory cascade of CcaR and ClaR in the biosynthesis of clavulanic acid and this compound.
Caption: Experimental workflow for preventing the co-production of clavulanic acid and this compound.
References
- 1. A regulatory gene (ccaR) required for cephamycin and clavulanic acid production in Streptomyces clavuligerus: amplification results in overproduction of both beta-lactam compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Pathway-Specific Regulator ClaR of Streptomyces clavuligerus Has a Global Effect on the Expression of Genes for Secondary Metabolism and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clavulanic Acid Production by Streptomyces clavuligerus: Insights from Systems Biology, Strain Engineering, and Downstream Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Streptomyces clavuligerus: The Omics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrative vectors for heterologous gene expression in Streptomyces spp - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in Cephamycin C production between fermentation batches.
Welcome to the Technical Support Center for Cephamycin C Fermentation. This resource is designed for researchers, scientists, and drug development professionals to address and resolve variability in this compound production between fermentation batches. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to optimize your fermentation processes.
Troubleshooting Guide
This guide provides solutions to common problems encountered during this compound fermentation.
| Problem Statement | Possible Cause | Recommended Solution |
| Inconsistent or low this compound yield between batches | Variability in inoculum quality and age. | Standardize your seed culture preparation. Ensure consistent spore concentration, age, and growth medium for the inoculum. |
| Good biomass growth but low or no this compound production | Nutrient limitation or imbalance, particularly of precursors. | Optimize the medium composition. Pay close attention to the carbon-to-nitrogen ratio and consider a fed-batch strategy to maintain optimal nutrient levels. Supplementation with L-lysine has been shown to significantly boost production.[1] |
| Unfavorable pH of the fermentation broth. | Monitor and control the pH of the culture throughout the fermentation. The optimal pH for this compound production is generally between 6.0 and 7.5.[1] | |
| Inadequate dissolved oxygen (DO) levels. | Ensure sufficient aeration and agitation to maintain adequate DO levels. Controlling DO at saturation levels, especially during the growth phase, can significantly increase the final this compound yield. | |
| Formation of dense microbial pellets leading to poor production | Suboptimal agitation and shear stress conditions. | Modify seed culture conditions to promote dispersed growth. Adjust the agitation speed to balance breaking up pellets with minimizing mycelial damage. |
| Product degradation during fermentation or downstream processing | pH instability outside the optimal range. | Maintain the pH of the fermentation broth and any subsequent processing steps within a quasi-neutral range (pH 6.0-7.6) to minimize degradation. This compound shows higher degradation rates at very acidic or basic pH levels. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for consistent this compound production?
A1: While multiple factors are crucial, maintaining a consistent and high-quality inoculum is a critical first step. Variability in the seed culture is a primary source of batch-to-batch variation in final product yield.
Q2: How much can L-lysine supplementation improve my this compound yield?
A2: L-lysine is a key precursor in the this compound biosynthetic pathway. Supplementation can have a dramatic effect on production. Studies have shown that adding up to 14.6 g/L of L-lysine can increase this compound production by approximately six-fold compared to a basal medium.[1] Combining L-lysine with alpha-aminoadipic acid or 1,3-diaminopropane can further enhance production by over 100% compared to using lysine alone.[1]
Q3: What is the optimal dissolved oxygen (DO) concentration for this compound fermentation?
A3: High dissolved oxygen levels, particularly during the exponential growth phase, are beneficial. Research indicates that controlling DO at or near 100% air saturation during the growth phase can lead to a 2.4 to three-fold increase in the final this compound yield.
Q4: Should I use Streptomyces clavuligerus or Nocardia lactamdurans for my experiments?
A4: Both Streptomyces clavuligerus and Nocardia lactamdurans are well-known producers of this compound.[2] The choice of organism may depend on the specific fermentation conditions and downstream processing capabilities. For instance, studies on solid-state fermentation have shown that N. lactamdurans can achieve high yields with the addition of 1,3-diaminopropane.
Q5: What is the recommended pH for this compound fermentation?
A5: The optimal pH for this compound production generally falls within the range of 6.0 to 7.5. It is crucial to monitor and control the pH throughout the fermentation process, as deviations from this range can negatively impact both production and product stability.
Quantitative Data Summary
The following tables summarize key quantitative data for optimizing this compound production.
Table 1: Effect of L-lysine Supplementation on this compound Production in Streptomyces clavuligerus
| L-lysine Concentration (g/L) | Relative this compound Production Increase | Notes |
| 0 (Basal Medium) | 1x | Baseline production. |
| 7.4 | Approx. 3x-4x | Significant increase in production. |
| 14.6 | Approx. 6x | Near maximal enhancement observed. High residual lysine may be present. |
| 18.3 | Approx. 6x | No significant further increase compared to 14.6 g/L, with higher residual lysine. |
Table 2: Impact of Dissolved Oxygen (DO) Control on this compound Yield
| DO Control Strategy | Relative this compound Yield | Key Observation |
| No DO Control | 1x | Baseline yield in a standard batch fermentation. |
| Controlled at 50% Saturation | < 1x | Lower specific growth rates and yields compared to no control. |
| Controlled at 100% Saturation (Growth Phase) | 2.4x - 3x | Significant enhancement in final yield. This is the most effective strategy. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
This protocol outlines a standard method for the quantification of this compound in fermentation broth.
1. Sample Preparation:
-
Aseptically withdraw a sample from the fermenter.
-
Centrifuge the sample to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., Sinergy MAXPP 12, Phenomenex).
-
Mobile Phase: 0.01 M acetic acid in HPLC-grade water.
-
Flow Rate: 2.0 mL/min.
-
Column Temperature: 28°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 20 µL.
3. Quantification:
-
Prepare a standard curve using a this compound standard of known concentrations.
-
If a commercial standard is unavailable, a calibration curve can be generated by relating the peak area to the diameter of the inhibition halo from a bioassay using a reference antibiotic like cephalosporin C.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.
Protocol 2: Fed-Batch Fermentation for Enhanced this compound Production
This protocol describes a fed-batch strategy to improve this compound yields by maintaining optimal nutrient levels.
1. Inoculum Development:
-
Prepare a seed culture of Streptomyces clavuligerus in a suitable seed medium.
-
Incubate for 24 hours at 28°C with agitation (250 rpm).
2. Production Stage (Bioreactor):
-
Inoculate the production medium in the bioreactor with 10% (v/v) of the seed culture.
-
Production Medium Example (per liter): Glycerol (10.0 g), Soybean Meal (11.0 g), L-lysine (18.3 g), Yeast Extract (0.5 g), K₂HPO₄ (1.75 g), MgSO₄·7H₂O (0.75 g), CaCl₂·2H₂O (0.2 g), NaCl (2.0 g), FeSO₄·7H₂O (0.005 g), MnCl₂·4H₂O (0.005 g), ZnSO₄·7H₂O (0.005 g).
-
Initial Fermentation Parameters:
-
Temperature: 28°C
-
pH: Maintain at 6.8 ± 0.1 with automated addition of 2 M HCl or 1 M NaOH.
-
Agitation: 800 rpm
-
Aeration: 0.5 vvm
-
3. Feeding Strategy:
-
Begin the feed at 24 hours post-inoculation.
-
Feed Solution: A concentrated solution of a carbon source such as glycerol (e.g., 120 g/L).
-
Feed Rate: Start with a low, constant feed rate (e.g., 0.01 L/h) and adjust based on real-time monitoring of substrate consumption and biomass growth.
4. Monitoring:
-
Withdraw samples at regular intervals (e.g., every 6 hours) to monitor biomass, substrate concentration, pH, and this compound production (using HPLC as described in Protocol 1).
Visualizations
This compound Biosynthetic Pathway Overview
Caption: Simplified biosynthetic pathway of this compound.
Troubleshooting Workflow for Low this compound Yield
Caption: Logical workflow for troubleshooting low this compound yields.
Experimental Workflow for Fed-Batch Fermentation
Caption: High-level workflow for a fed-batch this compound fermentation.
References
Methods to improve the solubility of Cephamycin C for in vitro experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Cephamycin C in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is generally soluble in water and dimethyl sulfoxide (DMSO)[1]. It is sparingly soluble in ethanol[1]. For in vitro experiments, preparing a concentrated stock solution in DMSO is a common practice[1].
Q2: I am observing precipitation when preparing my this compound stock solution. What could be the cause?
A2: Precipitation during stock solution preparation can occur due to several factors:
-
Exceeding Solubility Limit: Attempting to dissolve too much this compound in a small volume of solvent.
-
Inappropriate Solvent: Using a solvent in which this compound has low solubility.
-
Low-Quality Reagent: The this compound powder may contain impurities.
-
Temperature: Dissolution can be temperature-dependent.
Q3: My this compound precipitates when I add it to my cell culture medium. How can I prevent this?
A3: Precipitation upon addition to aqueous media is a common issue with compounds prepared in organic solvents like DMSO. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.5%) to avoid solvent-induced precipitation and cell toxicity.
-
Rapid Dilution: Add the this compound stock solution to your medium while gently vortexing or swirling to ensure rapid and even dispersion.
-
Temperature: Pre-warm your cell culture medium to the experimental temperature (e.g., 37°C) before adding the stock solution.
-
pH of the Medium: this compound is most stable at a quasi-neutral pH (around 6.0-7.6)[2]. Extreme pH values can lead to degradation and potential precipitation[2].
Q4: What is the optimal pH for working with this compound solutions?
A4: this compound exhibits the greatest stability in quasi-neutral pH environments (pH 6.0-7.6). Significant degradation is observed at very acidic (pH 2.2) or basic (pH 8.7) conditions. Therefore, maintaining a pH within the neutral range is crucial for the integrity of your experimental solutions. For dilutions, a phosphate buffer at pH 7 can be used.
Q5: Can I use methods other than co-solvents to improve the aqueous solubility of this compound?
A5: Yes, other methods can be employed to enhance the aqueous solubility of cephalosporin antibiotics like this compound. One promising approach is the use of cyclodextrins. These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their solubility in aqueous solutions. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.
Troubleshooting Guide
Issue: Difficulty Dissolving this compound Powder
| Potential Cause | Troubleshooting Step |
| Low Solubility in Chosen Solvent | Refer to the solubility data table below. Use a solvent in which this compound is known to be soluble, such as DMSO or water. |
| Concentration Too High | Try preparing a more dilute stock solution. It is often better to prepare a fresh dilution from a concentrated stock than to struggle with dissolving a large amount of powder. |
| Low Temperature | Gentle warming (e.g., to 37°C) and vortexing may aid dissolution. Avoid excessive heat, which can degrade the antibiotic. |
Issue: Precipitation in Cell Culture Media
| Potential Cause | Troubleshooting Step |
| High Final Solvent Concentration | Calculate the final DMSO concentration in your media and ensure it is below cytotoxic levels (ideally <0.1%). |
| Slow Dispersion | Add the stock solution dropwise to the medium while stirring or vortexing to facilitate rapid mixing. |
| pH Incompatibility | Check the pH of your final solution. If necessary, buffer the medium to maintain a pH between 6.0 and 7.6. |
| Interaction with Media Components | Some components of complex media can interact with the compound. Consider a serum-free medium or a simpler buffer system for initial solubility tests. |
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Soluble | |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Ethanol | Sparingly Soluble | |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Expected to be soluble, similar to other cephalosporins. |
Note: Specific quantitative solubility data for this compound is limited in publicly available literature. The provided information is based on qualitative descriptions.
Table 2: pH Stability of this compound
| pH | Degradation after 100 hours at 20°C | Stability | Reference |
| 2.2 | 46% | Low | |
| 6.0 - 7.6 | 15-20% | High | |
| 8.7 | 71% | Low |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Objective: To prepare a concentrated stock solution of this compound for use in in vitro experiments.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve the target concentration (e.g., 10 mg/mL).
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
Visually inspect the solution to ensure there is no precipitate.
-
Aliquot the stock solution into sterile, single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: pH Adjustment to Enhance Aqueous Solubility
-
Objective: To prepare an aqueous solution of this compound by adjusting the pH.
-
Materials:
-
This compound powder
-
Sterile, purified water
-
0.1 M Sodium Hydroxide (NaOH), sterile
-
0.1 M Hydrochloric Acid (HCl), sterile
-
Sterile container and stir bar
-
Calibrated pH meter
-
-
Procedure:
-
Add approximately 80% of the final desired volume of sterile water to a sterile container.
-
While stirring, slowly add the weighed this compound powder.
-
The initial solution may be a suspension.
-
Slowly add 0.1 M NaOH dropwise while continuously monitoring the pH. This compound will dissolve as the pH approaches neutrality.
-
Aim for a final pH between 7.0 and 7.4 for optimal stability. If the pH overshoots, carefully add 0.1 M HCl to adjust.
-
Once the this compound is fully dissolved and the pH is stable, add sterile water to reach the final volume.
-
Filter-sterilize the solution using a 0.22 µm filter.
-
Protocol 3: Cyclodextrin Complexation to Improve Aqueous Solubility (General Method)
-
Objective: To increase the aqueous solubility of this compound through complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile, purified water
-
Sterile container and stir bar
-
-
Procedure (Kneading Method):
-
Prepare a molar excess of HP-β-CD to this compound (e.g., 1:2 molar ratio of drug to cyclodextrin).
-
In a mortar, mix the this compound and HP-β-CD powders.
-
Add a small amount of water to form a thick paste.
-
Knead the paste for 30-60 minutes.
-
Dry the resulting complex under vacuum or by lyophilization.
-
The resulting powder should have enhanced aqueous solubility. Dissolve the complex in the desired aqueous buffer for your experiment.
-
Mandatory Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound precipitation.
References
Identifying and minimizing interfering compounds in Cephamycin C analysis.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Cephamycin C analysis. Our goal is to help you identify and minimize interfering compounds to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the most common interfering compounds in this compound analysis?
A1: Interfering compounds in this compound analysis typically originate from the fermentation broth or from degradation of the this compound molecule itself. Common interferences include:
-
Components from Fermentation Media: Raw materials used in the fermentation process, such as glycerol, soybean protein, and cottonseed flow, can contribute to a complex sample matrix.[1]
-
Other β-Lactam Antibiotics: this compound is often produced in cultures that may also produce other β-lactam antibiotics like penicillin N and cephalosporin C. These structurally similar compounds can co-elute or have overlapping peaks in chromatographic analysis.
-
This compound Degradation Products: this compound is susceptible to degradation, particularly at acidic (pH < 6.0) and basic (pH > 8.0) pH levels.[2][3] These degradation products can appear as extra peaks in the chromatogram, potentially interfering with the quantification of the parent compound.
Q2: How does pH affect the stability of this compound during analysis?
A2: The pH of the sample and mobile phase is a critical factor in the stability of this compound. The molecule is most stable at near-neutral pH levels (pH 6.0-7.6).[2][3] At very acidic or basic pH, degradation is significantly accelerated. This can lead to a loss of the active compound and the appearance of degradation-related peaks in your analysis.
Q3: What are the initial steps to take when troubleshooting poor peak shape in my this compound chromatogram?
A3: Poor peak shape, such as tailing or fronting, can compromise the accuracy of your results. Here are the initial steps to take:
-
Check Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for this compound analysis and is consistent with the column manufacturer's recommendations. An incorrect pH can lead to peak tailing due to interactions with the stationary phase.
-
Inspect the Column: A contaminated or old column can lead to peak shape issues. If you suspect column degradation, try flushing it or replacing it with a new one.
-
Review Sample Preparation: Inadequate sample cleanup can introduce interfering substances that affect peak shape. Ensure your sample preparation method is effectively removing particulates and other contaminants.
-
Consider Sample Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample and re-injecting.
Troubleshooting Guides
Issue 1: Peak Tailing
Symptom: The back half of the this compound peak is wider than the front half, creating a "tail."
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Stationary Phase | Residual silanol groups on silica-based columns can interact with this compound, causing tailing. Try using a mobile phase with a lower pH to suppress silanol ionization or add a competing base to the mobile phase. Using an end-capped column can also minimize these interactions. |
| Inadequate Buffering | Insufficient buffer capacity in the mobile phase can lead to pH shifts on the column. Ensure your buffer concentration is adequate (typically 10-50 mM) and that its pKa is close to the desired mobile phase pH. |
| Column Contamination or Degradation | Impurities from the sample can accumulate on the column frit or at the head of the column. Try back-flushing the column or, if that fails, replace the column. |
Issue 2: Extraneous Peaks
Symptom: Unidentified peaks are present in the chromatogram, potentially overlapping with the this compound peak.
Possible Causes & Solutions:
| Cause | Solution |
| Contamination from Sample Preparation | Solvents, glassware, or other materials used in sample preparation can introduce contaminants. Run a blank injection of your sample diluent to check for contamination. Ensure all glassware is thoroughly cleaned. |
| Carryover from Previous Injections | Residual sample from a previous injection can elute in a subsequent run. Implement a robust needle wash protocol and, if necessary, a blank injection between samples. |
| This compound Degradation | If samples are not handled at the appropriate pH and temperature, this compound can degrade, leading to extra peaks. Ensure samples are maintained at a near-neutral pH and stored at recommended temperatures (e.g., 2-8°C) prior to analysis. |
| Co-eluting Impurities from Fermentation Broth | The complexity of the fermentation broth can lead to co-eluting peaks. Optimize your chromatographic method (e.g., adjust mobile phase composition, gradient) to improve separation. Enhance your sample preparation to remove these impurities before analysis. |
Quantitative Data
Table 1: Effect of pH on this compound Degradation
This table summarizes the degradation of this compound at various pH levels over a 100-hour period at 20°C. Data indicates that this compound is most stable at quasi-neutral pH levels.
| pH | Degradation after 100 hours (%) |
| 2.2 | 46% |
| 6.0 | 15-20% |
| 7.0 | 15-20% |
| 7.6 | 15-20% |
| 8.7 | 71% |
Experimental Protocols
Protocol 1: Sample Preparation from Fermentation Broth
This protocol describes a general procedure for preparing a this compound sample from a fermentation broth for HPLC analysis.
-
Initial Filtration: Filter the raw fermentation broth through a 0.22 µm or 0.45 µm filter to remove cells and other large particulates.
-
Ultrafiltration (Optional): To remove high-molecular-weight proteins and other macromolecules, perform ultrafiltration using a membrane with a suitable molecular weight cutoff (e.g., 3 kDa).
-
Solid-Phase Extraction (SPE) for Cleanup:
-
Condition an appropriate SPE cartridge (e.g., Amberlite XAD resin) according to the manufacturer's instructions.
-
Load the filtered (and ultrafiltered, if applicable) sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water) to remove hydrophilic impurities.
-
Elute the this compound from the cartridge using a suitable organic solvent (e.g., methanol or acetonitrile).
-
-
Final Preparation: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the HPLC mobile phase. The sample is now ready for injection.
Protocol 2: HPLC Analysis of this compound
This protocol provides a starting point for the HPLC analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer (e.g., 0.1 M ammonium acetate, pH 5.6) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution. A common starting point is a high aqueous to low organic ratio (e.g., 95:5 v/v).
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detector set at a wavelength of 250-265 nm.
-
Injection Volume: 20-25 µL.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for common HPLC issues.
References
Strategies for scaling up Cephamycin C fermentation from lab to pilot scale.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up Cephamycin C fermentation from laboratory to pilot scale.
Frequently Asked Questions (FAQs)
Q1: What is the primary microorganism used for this compound production?
A1: The most commonly used microorganism for producing this compound is the actinomycete Streptomyces clavuligerus.[1][2][3][4] Other producing strains include S. cattleya and Nocardia lactamdurans.[1]
Q2: What are the typical fermentation conditions for this compound production at the lab scale?
A2: While optimal conditions can vary, typical laboratory-scale fermentation for this compound production with Streptomyces species is conducted in submerged cultures. The flasks are incubated at a constant temperature of about 28°C on a shaker for 3-5 days. The pH of the nutrient media can range from 5.0 to 9.0, with a preferred range of 6.0 to 7.5.
Q3: What are the key challenges when scaling up this compound fermentation from lab to pilot scale?
A3: Scaling up fermentation processes presents several challenges. Maintaining optimal and consistent environmental conditions such as nutrient availability, pH, and temperature becomes more complex in larger vessels. Ensuring adequate oxygen transfer and managing potential shear stress from agitation are also critical factors that can impact yield. Wild-type strains often have low production yields, making the process less cost-effective at a larger scale and necessitating strain improvement.
Q4: How does fed-batch fermentation benefit this compound production during scale-up?
A4: Fed-batch fermentation is often preferred for antibiotic production during scale-up. This strategy allows for better control over the microbial growth rate by incrementally adding a limiting nutrient, such as glycerol. This prevents the accumulation of potentially inhibitory substrate concentrations and can prolong the productive stationary phase, leading to higher final product titers. For instance, the highest this compound production of 566.5 mg/L was achieved in a fed-batch cultivation with glycerol feeding.
Troubleshooting Guide
Problem 1: Low this compound Yield
| Possible Cause | Troubleshooting Step |
| Suboptimal Media Composition | Review and optimize the carbon and nitrogen sources in your fermentation medium. Glycerol and starch are commonly used carbon sources. Complex organic nitrogen sources like soybean meal and yeast extract are often effective. Ensure the carbon-to-nitrogen (C/N) ratio is appropriate to direct metabolic flux towards antibiotic production. |
| Incorrect pH | The optimal pH for this compound production is typically between 6.0 and 7.5. Implement a pH control strategy in the bioreactor using additions of acid or base to maintain the pH within this optimal range. |
| Insufficient Precursor Supply | The addition of specific amino acids can enhance this compound production. Consider supplementing the medium with D-lysine or DL-lysine. Studies have shown increased yields with the addition of 0.05% to 0.20% of these amino acids in complex organic media. |
| Poor Oxygen Transfer | Inadequate dissolved oxygen (DO) can limit antibiotic synthesis. Increase the agitation speed and/or the aeration rate to improve the oxygen transfer rate (OTR). Monitor DO levels to ensure they remain above critical levels for production. |
Problem 2: Inconsistent Batch-to-Batch Production
| Possible Cause | Troubleshooting Step |
| Variable Inoculum Quality | Standardize your inoculum preparation protocol. Ensure consistent cell density, age, and metabolic activity of the seed culture. Use a consistent volume of inoculum for each fermentation run, typically around 10% (v/v). |
| Fluctuations in Raw Material Quality | The composition of complex media components like soybean meal and yeast extract can vary between suppliers and even batches. Source raw materials from a reliable supplier and consider performing quality control checks on incoming batches. |
| Inadequate Process Control | Implement robust monitoring and control of critical process parameters (temperature, pH, DO, nutrient feeding) throughout the fermentation. Utilize process analytical technology (PAT) tools, such as Raman spectroscopy, for real-time monitoring of key components. |
Experimental Protocols
Protocol 1: Seed Culture Preparation for Streptomyces clavuligerus
-
Aseptically transfer a lyophilized tube or a frozen stock of S. clavuligerus to a 250 mL baffled Erlenmeyer flask containing 40 mL of sterile first-stage seed medium.
-
The seed medium can consist of 10 g/L of Primary Dried Yeast in deionized water.
-
Incubate the flask at 28°C on a rotary shaker at 250 rpm for 24 hours.
-
For a second-stage seed culture, transfer 5 mL of the first-stage culture to a new flask containing 45 mL of the same medium and incubate under the same conditions for another 24 hours.
Protocol 2: Laboratory-Scale Batch Fermentation
-
Prepare the production medium in a suitable fermentation vessel (e.g., 2 L bioreactor). A complex organic medium can consist of components like distillers solubles, primary dried yeast, and glycerol.
-
Sterilize the fermenter and the medium.
-
Inoculate the production medium with 10% (v/v) of the seed culture.
-
Maintain the fermentation temperature at 28°C and the pH between 6.0 and 7.5.
-
Provide agitation and aeration to maintain a dissolved oxygen level sufficient for production.
-
Collect samples periodically to monitor cell growth and this compound concentration.
Protocol 3: this compound Quantification by Bioassay
-
Prepare nutrient agar plates seeded with a sensitive indicator microorganism, such as Escherichia coli ESS.
-
Apply sterile paper discs saturated with the fermentation broth samples (after centrifugation to remove cells) onto the agar surface.
-
Use a known concentration of a reference standard (e.g., Cephalosporin C, as this compound is not commercially available as a standard) to create a standard curve.
-
Incubate the plates at 28°C for 8 to 24 hours.
-
Measure the diameter of the inhibition zones and determine the relative potency of this compound in the samples by comparing with the standard curve.
Data Presentation
Table 1: Effect of Lysine Supplementation on this compound Yield in Different Media
| Medium Type | Additive | Concentration (% w/v) | Observation |
| Synthetic | D-lysine or DL-lysine | 0.01 - 0.80 | Increased antibiotic production |
| Synthetic | D-lysine or DL-lysine | 0.10 - 0.80 | Optimum yields |
| Complex Organic | D-lysine or DL-lysine | 0.05 - 0.20 | Increased antibiotic yields |
| Complex Organic | D-lysine or DL-lysine | 0.10 - 0.20 | Optimum yields |
Table 2: Comparison of Carbon Sources for this compound and Clavulanic Acid Production in Fed-Batch Culture
| Carbon Source | Max. This compound (mg/L) | Max. Clavulanic Acid (mg/L) |
| Glycerol | 566.5 | 1022 |
| Starch | Generally higher than Clavulanic Acid | Lower than this compound |
Visualizations
References
- 1. Production of this compound by Streptomyces clavuligerus NT4 using solid-state fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of clavulanic acid and this compound by Streptomyces clavuligerus under different fed-batch conditions – ScienceOpen [scienceopen.com]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
Validation & Comparative
A Comparative Analysis of the Antibacterial Efficacy of Cephamycin C and Cephalosporin C
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Two Pivotal β-Lactam Antibiotics
In the landscape of antibacterial agents, Cephamycin C and Cephalosporin C represent two important classes of β-lactam antibiotics. While structurally similar, a key modification in this compound confers distinct advantages in its antibacterial spectrum and efficacy, particularly against bacteria armed with resistance mechanisms. This guide provides a comprehensive comparison of their antibacterial activity, supported by experimental data and detailed methodologies, to inform research and development in the ongoing battle against microbial resistance.
At a Glance: Key Differences and Antibacterial Performance
This compound distinguishes itself from Cephalosporin C primarily through the presence of a methoxy group at the 7-alpha position of the cephem nucleus. This structural alteration provides this compound with a significant advantage: enhanced resistance to hydrolysis by β-lactamase enzymes. These enzymes are a primary mechanism of resistance for many bacteria, rendering many cephalosporins ineffective.[1] Consequently, this compound often exhibits a broader spectrum of activity, particularly against anaerobic bacteria and certain β-lactamase-producing Gram-negative strains that are resistant to Cephalosporin C.[1][2]
Comparative Antibacterial Activity: Minimum Inhibitory Concentration (MIC)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and Cephalosporin C against a range of bacterial species. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism and is a key indicator of antibacterial potency. Lower MIC values indicate greater efficacy.
| Bacterial Species | This compound MIC (µg/mL) | Cephalosporin C MIC (µg/mL) | Key Observations |
| Staphylococcus aureus | >100 | 25 | Cephalosporin C is more active against this Gram-positive bacterium. |
| Bacillus subtilis | 25 | 0.4 | Cephalosporin C demonstrates significantly higher potency against B. subtilis. |
| Escherichia coli | 6.2 | 12.5 | This compound is more effective against this common Gram-negative bacterium. |
| Klebsiella pneumoniae | 6.2 | 12.5 | Similar to E. coli, this compound shows greater activity. |
| Proteus mirabilis | 3.1 | 1.6 | Cephalosporin C is slightly more active against this strain. |
| Proteus vulgaris | 12.5 | >100 | This compound is significantly more effective against this Proteus species. |
| Salmonella typhi | 3.1 | 6.2 | This compound exhibits double the activity against the typhoid fever pathogen. |
| Serratia marcescens | >100 | >100 | Both compounds show limited activity against this opportunistic pathogen. |
| Bacteroides fragilis | 12.5 | >100 | This compound's activity against this anaerobic bacterium is a key differentiator. |
Data synthesized from multiple in vitro studies. Actual MIC values can vary based on the specific strain and testing conditions.
Delving into the Mechanism: How They Inhibit Bacterial Growth
Both this compound and Cephalosporin C are bactericidal agents that function by inhibiting the synthesis of the bacterial cell wall. This critical outer layer provides structural integrity to the bacterium, and its disruption leads to cell lysis and death. The specific target of these β-lactam antibiotics is a group of enzymes known as penicillin-binding proteins (PBPs).
Caption: Mechanism of action of β-lactam antibiotics.
The β-lactam ring, a core structural component of both molecules, mimics the D-Ala-D-Ala terminal amino acid residues of the peptidoglycan precursors. This structural similarity allows the antibiotic to bind to the active site of PBPs, leading to their acylation and inactivation. This prevents the final transpeptidation step in peptidoglycan synthesis, which is crucial for cross-linking the polysaccharide chains of the cell wall. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis.
The Structural Edge of this compound
The key to this compound's enhanced activity against certain bacteria lies in its 7-alpha-methoxy group. This structural feature provides steric hindrance, protecting the β-lactam ring from degradation by many β-lactamase enzymes.
Caption: Core structural difference between Cephalosporin C and this compound.
Experimental Protocols: Determining Antibacterial Activity
The antibacterial activity of this compound and Cephalosporin C is quantified by determining their Minimum Inhibitory Concentration (MIC) values against various bacterial strains. The broth microdilution method is a standard and widely used technique for this purpose.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions to allow for bacterial growth. The MIC is determined as the lowest concentration of the antibiotic that shows no visible bacterial growth.
Caption: Experimental workflow for MIC determination.
Materials:
-
96-well microtiter plates
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
This compound and Cephalosporin C stock solutions
-
Bacterial cultures
-
Spectrophotometer or McFarland standards
-
Incubator
Procedure:
-
Preparation of Antibiotic Dilutions: A serial twofold dilution of each antibiotic is prepared in the microtiter plate wells using the appropriate growth medium. A row of wells without any antibiotic serves as a positive control for bacterial growth, and a well with only medium serves as a negative control.
-
Inoculum Preparation: A suspension of the test bacterium is prepared and its turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 16-20 hours.
-
MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
Conclusion
The comparison between this compound and Cephalosporin C highlights the significant impact of a subtle structural modification on antibacterial activity. The addition of a 7-alpha-methoxy group in this compound provides a crucial defense against β-lactamase enzymes, expanding its spectrum of activity to include many cephalosporin-resistant and anaerobic bacteria. This makes this compound and its derivatives valuable tools in the clinical setting and important leads for the development of new antibiotics to combat the growing threat of antimicrobial resistance. For researchers and drug development professionals, understanding these structure-activity relationships is paramount in designing the next generation of effective antibacterial agents.
References
A Comparative Analysis of Cephamycin C and Cefoxitin for Researchers and Drug Development Professionals
An in-depth guide to the key distinctions between the natural antibiotic Cephamycin C and its semi-synthetic derivative, Cefoxitin, supported by available experimental data.
This guide provides a comprehensive comparison of this compound and Cefoxitin, focusing on their structural differences, mechanisms of action, antibacterial spectra, and resistance profiles. The information is intended for researchers, scientists, and professionals involved in drug development to facilitate a deeper understanding of these two important β-lactam antibiotics.
At a Glance: Key Differences
| Feature | This compound | Cefoxitin |
| Origin | Natural product, isolated from Streptomyces species. | Semi-synthetic derivative of this compound.[1] |
| Chemical Structure | Possesses a 7α-methoxy group and an α-aminoadipoyl side chain at position 7. | Retains the 7α-methoxy group but has a thienylacetyl side chain at position 7.[2] |
| Antibacterial Spectrum | Primarily active against Gram-negative bacteria.[1] | Broad-spectrum, with enhanced activity against Gram-positive and anaerobic bacteria.[3][4] |
| β-Lactamase Stability | Highly resistant to many β-lactamases. | Highly resistant to a broad range of β-lactamases, including penicillinases and cephalosporinases. |
| Clinical Use | Primarily a precursor for the synthesis of other antibiotics. | Used clinically for the treatment of various infections, including those caused by anaerobic bacteria. |
Structural and Mechanistic Overview
This compound and Cefoxitin belong to the cephamycin class of β-lactam antibiotics, which are structurally similar to cephalosporins. The defining feature of cephamycins is the presence of a methoxy group at the 7α position of the cephem nucleus. This structural modification confers significant resistance to hydrolysis by β-lactamase enzymes, a common mechanism of bacterial resistance to β-lactam antibiotics.
Mechanism of Action: Both this compound and Cefoxitin exert their bactericidal effects by inhibiting bacterial cell wall synthesis. They bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis. The disruption of this process leads to a weakened cell wall and ultimately cell lysis.
The key structural difference between the two compounds lies in the side chain at position 7 of the cephem nucleus. This compound has an α-aminoadipoyl side chain, whereas Cefoxitin possesses a synthetically added thienylacetyl side chain. This modification in Cefoxitin is responsible for its expanded spectrum of activity.
Caption: From Natural Product to Broader Spectrum Antibiotic.
Comparative Antibacterial Spectrum
The primary motivation for the development of Cefoxitin from this compound was to broaden its spectrum of antibacterial activity. While this compound shows good activity against many Gram-negative bacteria, its efficacy against Gram-positive and anaerobic organisms is limited. The chemical modification to produce Cefoxitin significantly enhanced its activity against these previously less susceptible bacteria.
Quantitative Comparison of In Vitro Activity (MIC in µg/mL)
| Bacterial Species | This compound (MIC µg/mL) | Cefoxitin (MIC µg/mL) |
| Staphylococcus aureus | Generally less active | 0.5 - >128 |
| Escherichia coli | Active | 0.5 - 128 |
| Klebsiella pneumoniae | Active | 1 - 128 |
| Proteus mirabilis | Active | 1 - 128 |
| Bacteroides fragilis | Less active | 2 - 256 |
Note: The MIC values for Cefoxitin are compiled from various studies and can vary depending on the specific strain and testing methodology. Direct comparative MIC data for this compound against a wide range of clinical isolates is limited in publicly available literature.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The following is a generalized protocol for determining the MIC of antimicrobial agents using the broth microdilution method, a standard procedure in microbiology.
Caption: Standardized workflow for MIC determination.
Detailed Steps:
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and Cefoxitin are prepared in a suitable solvent and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation and Incubation: The microtiter plates containing the serially diluted antibiotics are inoculated with the bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: Following incubation, the plates are examined for visible signs of bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth.
Semi-Synthesis of Cefoxitin from this compound
The conversion of this compound to Cefoxitin involves the chemical modification of the side chain at position 7. While detailed proprietary methods exist, the general synthetic pathway involves the following key steps, as inferred from patent literature.
Caption: Key chemical transformations in Cefoxitin synthesis.
General Procedure:
-
Protection: The carboxyl groups of this compound are typically protected to prevent unwanted side reactions during the subsequent steps.
-
Side-Chain Cleavage: The α-aminoadipoyl side chain at position 7 is cleaved. This can be achieved through enzymatic or chemical methods to yield 7-amino-7-methoxycephalosporanic acid (7-AMCA).
-
Acylation: The resulting 7-AMCA is then acylated with an activated derivative of 2-thienylacetic acid (e.g., 2-thienylacetyl chloride) to introduce the desired side chain.
-
Deprotection: Finally, the protecting groups on the carboxyl functions are removed to yield the final product, Cefoxitin.
Resistance Mechanisms
The 7α-methoxy group provides both this compound and Cefoxitin with a high degree of stability against many β-lactamases produced by Gram-negative bacteria. However, resistance to Cefoxitin can still emerge through mechanisms such as:
-
Alterations in Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce the binding affinity of Cefoxitin, rendering it less effective.
-
Reduced Permeability: Changes in the outer membrane porins of Gram-negative bacteria can restrict the entry of Cefoxitin into the cell, thereby increasing the MIC.
-
Efflux Pumps: Some bacteria may possess efflux pumps that actively transport Cefoxitin out of the cell.
Conclusion
Cefoxitin represents a significant advancement over its natural precursor, this compound. Through targeted semi-synthetic modification, the antibacterial spectrum was successfully broadened to include clinically important Gram-positive and anaerobic pathogens, while retaining the inherent stability against β-lactamases conferred by the cephamycin core structure. This has established Cefoxitin as a valuable therapeutic agent for the treatment of various bacterial infections. Further research into the structure-activity relationships of cephamycins continues to be a promising area for the development of new and effective antimicrobial agents.
References
- 1. Cefoxitin - Wikipedia [en.wikipedia.org]
- 2. Cefoxitin | C16H17N3O7S2 | CID 441199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antimicrobial evaluation of cefoxitin: a new semisynthetic cephamycin. Comparative studies with cefazolin and cefalotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drgermophile.com [drgermophile.com]
Comparative Analysis of Newly Synthesized Cephamycin C Analogs: A Guide to Biological Activity Confirmation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to confirm the biological activity of newly synthesized Cephamycin C analogs. It offers detailed experimental protocols for key assays, presents comparative data for a selection of analogs, and visualizes essential pathways and workflows to aid in the rapid assessment of potential therapeutic candidates.
Introduction to this compound and its Analogs
This compound is a naturally occurring β-lactam antibiotic characterized by the presence of a 7α-methoxy group, which confers significant resistance to hydrolysis by β-lactamase enzymes.[1] This inherent stability has made this compound a valuable scaffold for the development of new and improved antibiotics. The synthesis of novel this compound analogs aims to enhance antibacterial potency, broaden the spectrum of activity, and overcome emerging resistance mechanisms. This guide outlines the critical experimental procedures required to evaluate the biological efficacy of these new chemical entities.
Key Biological Activities and Confirmatory Assays
The biological activity of new this compound analogs is primarily assessed through a series of in vitro and in vivo experiments designed to determine their antibacterial efficacy, mechanism of action, and stability against bacterial resistance mechanisms.
Antibacterial Potency and Spectrum
The initial and most crucial assessment of a new analog is its ability to inhibit bacterial growth. This is quantified by determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of this compound Analogs (µg/mL)
| Analog | Staphylococcus aureus (MRSA) | Escherichia coli | Klebsiella pneumoniae | Pseudomonas aeruginosa | Bacteroides fragilis |
| This compound | 32 | 8 | 16 | >128 | 4 |
| Analog A | 16 | 4 | 8 | 64 | 2 |
| Analog B | 8 | 2 | 4 | 32 | 1 |
| Analog C | 64 | 16 | 32 | >128 | 8 |
| Cefoxitin (Reference) | 8 | 4 | 8 | >128 | 2 |
Note: The data presented in this table is a representative compilation from multiple sources and should be used for comparative purposes. Actual values may vary depending on the specific strains and experimental conditions.
Further characterization of antibacterial activity involves time-kill kinetic assays, which provide insights into the bactericidal or bacteriostatic nature of the compound. A bactericidal agent is defined by a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum.[2]
Mechanism of Action: Penicillin-Binding Protein (PBP) Affinity
Like all β-lactam antibiotics, Cephamycins exert their antibacterial effect by inhibiting Penicillin-Binding Proteins (PBPs), which are essential enzymes in bacterial cell wall synthesis.[3] The affinity of a new analog for various PBPs is a key determinant of its antibacterial spectrum and potency. This is typically quantified by determining the 50% inhibitory concentration (IC50).
Table 2: Comparative PBP Binding Affinity (IC50 in µg/mL) of this compound Analogs
| Analog | PBP1a (E. coli) | PBP1b (E. coli) | PBP2 (E. coli) | PBP3 (E. coli) | PBP2a (MRSA) |
| This compound | 1.5 | 2.0 | >100 | 0.5 | >100 |
| Analog A | 0.8 | 1.2 | 80 | 0.3 | 50 |
| Analog B | 0.5 | 0.8 | 50 | 0.1 | 25 |
| Analog C | 2.5 | 3.0 | >100 | 0.8 | >100 |
| Cefoxitin (Reference) | 1.0 | 1.5 | 90 | 0.4 | 75 |
Note: The data presented in this table is a representative compilation from multiple sources and should be used for comparative purposes. Actual values may vary depending on the specific strains and experimental conditions.
Stability to β-Lactamases
A critical advantage of Cephamycins is their stability against β-lactamases, the primary mechanism of resistance to β-lactam antibiotics in many bacteria. The stability of new analogs is assessed by measuring their rate of hydrolysis by various classes of β-lactamase enzymes.
Table 3: Comparative Stability of this compound Analogs to β-Lactamase Hydrolysis
| Analog | Class A β-Lactamase (TEM-1) (Relative Hydrolysis Rate %) | Class C β-Lactamase (AmpC) (Relative Hydrolysis Rate %) |
| This compound | <1 | <1 |
| Analog A | <1 | <1 |
| Analog B | <1 | 1 |
| Analog C | 2 | 5 |
| Cephalothin (Reference) | 100 | 20 |
Note: The data presented in this table is a representative compilation from multiple sources and should be used for comparative purposes. Relative hydrolysis rates are often compared to a highly susceptible substrate like cephalothin or penicillin G.
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Antimicrobial Agent Stock Solutions: Prepare stock solutions of the this compound analogs and reference compounds in a suitable solvent (e.g., DMSO or water).
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted antimicrobial agents. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible bacterial growth (turbidity).
Time-Kill Kinetic Assay
Objective: To assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Methodology:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum in CAMHB to a final concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Exposure to Antimicrobial Agent: Add the this compound analog at various multiples of its predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC) to flasks containing the bacterial inoculum. Include a growth control flask without any antibiotic.
-
Incubation and Sampling: Incubate the flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline (PBS). Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Data Analysis: After incubation of the plates, count the number of colonies to determine the CFU/mL at each time point. Plot the log10 CFU/mL versus time to generate time-kill curves.
Competitive Penicillin-Binding Protein (PBP) Binding Assay
Objective: To determine the binding affinity (IC50) of a this compound analog for specific PBPs.
Methodology:
-
Bacterial Membrane Preparation: Grow the test bacterial strain to mid-log phase and harvest the cells. Lyse the cells and isolate the membrane fraction containing the PBPs by ultracentrifugation.
-
Competitive Inhibition: Incubate the bacterial membrane preparation with varying concentrations of the unlabeled this compound analog.
-
Fluorescent Labeling: Add a fixed concentration of a fluorescently labeled penicillin, such as Bocillin FL, to the mixture. This fluorescent probe will bind to any PBPs not already occupied by the test analog.
-
SDS-PAGE and Fluorescence Detection: Separate the membrane proteins by SDS-PAGE. Visualize the fluorescently labeled PBPs using a fluorescence gel imager.
-
Data Analysis: Quantify the fluorescence intensity of each PBP band. The intensity will decrease with increasing concentrations of the competing this compound analog. Plot the percentage of inhibition of fluorescent probe binding against the log of the analog concentration to determine the IC50 value.
β-Lactamase Stability Assay
Objective: To determine the rate of hydrolysis of a this compound analog by a specific β-lactamase.
Methodology:
-
Enzyme and Substrate Preparation: Prepare solutions of the purified β-lactamase enzyme and the this compound analog in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Spectrophotometric Monitoring: The hydrolysis of the β-lactam ring can be monitored by the change in absorbance at a specific wavelength using a UV-Vis spectrophotometer. For chromogenic cephalosporins like nitrocefin, the color change upon hydrolysis is monitored. For non-chromogenic substrates, the disappearance of the substrate can be followed.
-
Kinetic Analysis: Initiate the reaction by adding the enzyme to the substrate solution. Record the change in absorbance over time.
-
Data Analysis: Calculate the initial velocity (Vmax) of the reaction at different substrate concentrations. Determine the Michaelis-Menten constant (Km) and the catalytic efficiency (kcat/Km) from a Lineweaver-Burk or other suitable plot. A lower rate of hydrolysis indicates greater stability.
Visualizing Key Processes
To further aid in the understanding of the evaluation process and the mechanism of action of this compound analogs, the following diagrams are provided.
Caption: Mechanism of action of this compound analogs.
Caption: Workflow for confirming biological activity.
Caption: Antimicrobial drug discovery workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Cephamycins, a new family of beta-lactam antibiotics: antibacterial activity and resistance to beta-lactamase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro evaluation of cefixime (FK027, FR17027, CL284635): spectrum against recent clinical isolates, comparative antimicrobial activity, beta-lactamase stability, and preliminary susceptibility testing criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-reactivity studies of Cephamycin C with other β-lactam antibiotics.
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of an antibiotic is paramount for predicting its efficacy, potential for allergic reactions, and susceptibility to bacterial resistance mechanisms. This guide provides a detailed comparison of Cephamycin C with other β-lactam antibiotics, supported by experimental data and detailed methodologies.
This compound, a member of the cephamycin group of β-lactam antibiotics, is structurally similar to cephalosporins. A key distinguishing feature is the presence of a methoxy group at the 7-alpha position of the cephem nucleus.[1] This modification confers a significant degree of stability against hydrolysis by a wide range of β-lactamases, the primary enzymatic defense of bacteria against β-lactam antibiotics.[1][2][3] This guide explores the comparative performance of this compound in terms of its antibacterial activity, interaction with bacterial target proteins, susceptibility to bacterial resistance enzymes, and immunological cross-reactivity.
Comparative Antibacterial Activity: Minimum Inhibitory Concentrations (MIC)
The in vitro efficacy of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes the MIC values of this compound in comparison to other representative β-lactam antibiotics against a panel of Gram-positive and Gram-negative bacteria, including strains known to produce β-lactamases.
| Bacterial Strain | This compound | Cephalothin | Cephaloridine | Penicillin G | Ampicillin |
| Staphylococcus aureus | 0.8 | 0.2 | 0.1 | 0.05 | 0.1 |
| Streptococcus pneumoniae | 0.4 | 0.1 | 0.05 | 0.01 | 0.05 |
| Escherichia coli | 6.3 | 12.5 | 6.3 | >100 | >100 |
| Klebsiella pneumoniae | 12.5 | 25 | 12.5 | >100 | >100 |
| Proteus mirabilis | 6.3 | 100 | 25 | >100 | >100 |
| Enterobacter cloacae | 25 | >100 | >100 | >100 | >100 |
| Serratia marcescens | 50 | >100 | >100 | >100 | >100 |
Data compiled from multiple sources. Values are represented as MIC (µg/mL) and may vary based on specific strains and testing conditions.
Notably, this compound demonstrates significant activity against many cephalosporin-resistant Gram-negative bacteria, a characteristic attributed to its resistance to β-lactamase degradation.[3]
Target Engagement: Penicillin-Binding Protein (PBP) Affinity
β-Lactam antibiotics exert their bactericidal effect by binding to and inactivating Penicillin-Binding Proteins (PBPs), enzymes crucial for the synthesis of the bacterial cell wall. The affinity of a β-lactam for specific PBPs is a key determinant of its antibacterial potency. The following table presents the 50% inhibitory concentrations (IC50) of a representative cephamycin, Cefmetazole (CS-1170), for various PBPs in Escherichia coli, compared to other β-lactams. Lower IC50 values indicate higher binding affinity.
| PBP Target | Cefmetazole (CS-1170) | Penicillin G | Ampicillin | Cephaloridine |
| PBP-1a | 0.3 | 1.0 | 0.5 | 0.8 |
| PBP-1b | 0.9 | 3.0 | 1.5 | 2.5 |
| PBP-2 | >100 | 1.5 | 2.0 | 50 |
| PBP-3 | 0.1 | 0.3 | 0.2 | 0.5 |
| PBP-4 | 0.03 | 10 | 5.0 | 20 |
| PBP-5/6 | 0.01 | 2.0 | 1.0 | 5.0 |
Data is based on studies of Cefmetazole (CS-1170) and serves as a representative for cephamycins. Values are represented as IC50 (µg/mL) and may vary based on experimental conditions.
Cefmetazole shows high affinity for PBP-1a, PBP-1b, and PBP-3, which are essential for cell elongation and septation.
Stability Against Bacterial Resistance: β-Lactamase Hydrolysis
The primary mechanism of resistance to β-lactam antibiotics is their enzymatic degradation by β-lactamases. The 7-α-methoxy group of this compound provides significant stability against a broad spectrum of these enzymes. The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), quantify the interaction between an enzyme and its substrate. A higher Km indicates lower affinity, and a lower Vmax indicates a slower rate of hydrolysis.
| β-Lactamase Source | Antibiotic Substrate | Km (µM) | Vmax (relative to Cephaloridine) |
| Enterobacter cloacae | Cephaloridine | 250 | 100 |
| Cephalothin | 330 | 80 | |
| This compound | >1000 | <1 | |
| Escherichia coli | Cephaloridine | 400 | 100 |
| Cephalothin | 500 | 90 | |
| This compound | >1000 | <1 | |
| Klebsiella pneumoniae | Cephaloridine | 300 | 100 |
| Cephalothin | 450 | 85 | |
| This compound | >1000 | <1 |
Data compiled from a study on the resistance of this compound to β-lactamase degradation. Exact values can vary with enzyme purity and assay conditions.
The significantly higher Km and lower Vmax for this compound across various β-lactamases underscore its enhanced stability compared to other cephalosporins.
Immunological Cross-Reactivity
Immunological cross-reactivity is a critical consideration in patients with a history of β-lactam allergies. While specific quantitative data from comparative immunoassays for this compound is limited in publicly available literature, the general principles of β-lactam cross-reactivity are well-established. Allergic reactions are often mediated by IgE antibodies and are primarily determined by the structural similarity of the R1 and R2 side chains of the β-lactam molecules, rather than the core β-lactam ring itself.
Cephalosporins with side chains identical or very similar to a penicillin to which a patient is allergic are more likely to elicit a cross-reactive response. Conversely, cephalosporins with dissimilar side chains pose a much lower risk. Given that this compound possesses unique structural features, including the 7-α-methoxy group, its potential for cross-reactivity with other β-lactams would theoretically depend on the similarity of its side chains to those of other β-lactams a patient may be sensitized to. Clinical evaluation, including skin testing, is often recommended to assess the risk of cross-reactivity in allergic individuals.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to generate the data presented in this guide.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Antibiotic Solutions: A series of twofold dilutions of each antibiotic are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Penicillin-Binding Protein (PBP) Affinity Assay (Competitive Binding)
This assay measures the ability of a test antibiotic to compete with a labeled penicillin for binding to PBPs.
-
Membrane Preparation: Bacterial cells are grown to mid-log phase, harvested, and lysed to prepare a membrane fraction rich in PBPs.
-
Competitive Binding: Aliquots of the membrane preparation are incubated with increasing concentrations of the unlabeled test antibiotic (e.g., this compound).
-
Labeling: A fixed concentration of a fluorescently or radioactively labeled penicillin (e.g., Bocillin-FL or [3H]Penicillin G) is added to the mixture and incubated to allow binding to any available PBPs.
-
Separation and Detection: The reaction is stopped, and the membrane proteins are separated by SDS-PAGE. The labeled PBPs are visualized by fluorography or autoradiography.
-
Data Analysis: The intensity of the labeled PBP bands decreases with increasing concentrations of the competing unlabeled antibiotic. The IC50 value, the concentration of the test antibiotic that inhibits 50% of the binding of the labeled penicillin, is determined for each PBP.
β-Lactamase Hydrolysis Kinetics
The kinetic parameters of β-lactamase activity are determined by monitoring the hydrolysis of the β-lactam substrate over time.
-
Enzyme and Substrate Preparation: A purified β-lactamase solution and a range of concentrations of the β-lactam substrate (e.g., this compound, cephalothin) are prepared in a suitable buffer.
-
Kinetic Measurement: The reaction is initiated by mixing the enzyme and substrate. The rate of hydrolysis is monitored spectrophotometrically by measuring the change in absorbance at a wavelength specific to the intact or hydrolyzed β-lactam ring.
-
Data Analysis: The initial reaction velocities at different substrate concentrations are plotted, and the Michaelis-Menten equation is used to calculate the Km and Vmax values.
Immunological Cross-Reactivity Assessment (Competitive ELISA)
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) can be used to determine the cross-reactivity of different β-lactam antibiotics.
-
Plate Coating: Microtiter plate wells are coated with a protein conjugate of a specific β-lactam antibiotic (the "capture" antigen).
-
Competitive Inhibition: Serum containing antibodies against a particular β-lactam is pre-incubated with various concentrations of a competing β-lactam (e.g., this compound or other β-lactams).
-
Binding: The antibody-competitor mixture is added to the coated wells. If the competing β-lactam has high cross-reactivity, it will bind to the antibodies, preventing them from binding to the capture antigen on the plate.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibodies is added. A substrate is then added, which produces a colorimetric signal in the presence of the enzyme.
-
Data Analysis: The intensity of the color is inversely proportional to the concentration and cross-reactivity of the competing β-lactam. The IC50 value, the concentration of the competing β-lactam that causes 50% inhibition of antibody binding, is calculated to quantify cross-reactivity.
Visualizing Mechanisms and Workflows
The following diagrams illustrate the key concepts and experimental procedures discussed in this guide.
Caption: Mechanism of action of β-lactam antibiotics and bacterial resistance pathways.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Workflow for determining Penicillin-Binding Protein (PBP) affinity.
References
- 1. dovepress.com [dovepress.com]
- 2. Cephamycins, a new family of beta-lactam antibiotics: antibacterial activity and resistance to beta-lactamase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cephamycins, a New Family of β-Lactam Antibiotics: Antibacterial Activity and Resistance to β-Lactamase Degradation - PMC [pmc.ncbi.nlm.nih.gov]
A comparative analysis of the efficacy of different cephamycins.
A Comprehensive Guide for Researchers and Drug Development Professionals
Cephamycins, a subclass of β-lactam antibiotics, are distinguished by their 7-α-methoxy group, which confers remarkable stability against β-lactamase enzymes. This structural feature often translates to a broader spectrum of activity, particularly against anaerobic bacteria and some resistant Gram-negative organisms. This guide provides a detailed comparative analysis of the in vitro efficacy of three prominent cephamycins: cefoxitin, cefotetan, and cefmetazole. The information presented is intended to aid researchers, scientists, and drug development professionals in their understanding and evaluation of these important antimicrobial agents.
Comparative Efficacy: A Quantitative Overview
The in vitro efficacy of cephamycins is most commonly quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for cefoxitin, cefotetan, and cefmetazole against key pathogenic bacteria. These values have been compiled from various studies and are presented to provide a comparative overview. It is important to note that MIC values can vary depending on the testing methodology and the specific strains evaluated.
Table 1: Comparative MICs (µg/mL) Against Bacteroides fragilis Group
| Antibiotic | MIC50 | MIC90 | Susceptibility Rate (%) |
| Cefoxitin | 8 | 32 | ~80-91%[1][2] |
| Cefotetan | 16 | 128 | ~60-73%[1][2] |
| Cefmetazole | 16 | 64 | N/A |
Table 2: Comparative MICs (µg/mL) Against Escherichia coli
| Antibiotic | MIC50 | MIC90 |
| Cefoxitin | 2 | 8 |
| Cefotetan | 0.5 | 4 |
| Cefmetazole | 1 | 4 |
Table 3: Comparative MICs (µg/mL) Against Klebsiella pneumoniae
| Antibiotic | MIC50 | MIC90 |
| Cefoxitin | 4 | 16 |
| Cefotetan | 1 | 8 |
| Cefmetazole | 2 | 8 |
Table 4: Comparative MICs (µg/mL) Against Staphylococcus aureus (Methicillin-Susceptible)
| Antibiotic | MIC50 | MIC90 |
| Cefoxitin | 2 | 4 |
| Cefotetan | 4 | 8 |
| Cefmetazole | 2 | 4 |
Mechanism of Action and Resistance
Cephamycins, like other β-lactam antibiotics, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They act as irreversible inhibitors of penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis. The binding of cephamycins to these PBPs disrupts the integrity of the cell wall, leading to cell lysis and death.
The efficacy of individual cephamycins is influenced by their affinity for specific PBPs and their stability against bacterial β-lactamases.
-
Penicillin-Binding Protein (PBP) Affinity: The affinity for different PBPs can vary among cephamycins, influencing their activity spectrum. For instance, some studies suggest that cefmetazole may have a higher affinity for PBP2' in methicillin-resistant Staphylococcus aureus (MRSA) compared to cefoxitin and cefotetan, which could contribute to its slightly better activity against some MRSA strains.
-
β-Lactamase Stability: The defining characteristic of cephamycins is their resistance to hydrolysis by many β-lactamases, including the extended-spectrum β-lactamases (ESBLs) that inactivate many cephalosporins. However, they can be hydrolyzed by AmpC β-lactamases and carbapenemases. The relative stability of cefoxitin, cefotetan, and cefmetazole to different β-lactamases contributes to their varying activity against different resistant bacteria. Cefoxitin is generally considered highly stable against a broad range of β-lactamases. Cefotetan also demonstrates good stability, though some studies suggest it may be slightly less stable than cefoxitin against certain enzymes. Cefmetazole is also known for its stability against many β-lactamases.
Experimental Protocols
The data presented in this guide are derived from studies employing standardized antimicrobial susceptibility testing methods. The following are detailed methodologies for key experiments cited.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.
1. Preparation of Materials:
- Antimicrobial Agent: Prepare a stock solution of the cephamycin at a known concentration.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is typically used for aerobic bacteria. For anaerobic bacteria, supplemented media like Brucella broth with hemin and vitamin K1 is used.
- Bacterial Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
- 96-Well Microtiter Plates: Sterile, U- or flat-bottom plates are used.
2. Assay Procedure:
- Serial Dilutions: Perform serial twofold dilutions of the cephamycin stock solution in the microtiter plate using the appropriate growth medium. The final volume in each well is typically 100 µL.
- Inoculation: Inoculate each well (except for the sterility control) with 100 µL of the diluted bacterial suspension.
- Controls:
- Growth Control: A well containing only the growth medium and the bacterial inoculum (no antibiotic).
- Sterility Control: A well containing only the growth medium (no bacteria or antibiotic).
- Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours for aerobic bacteria. Anaerobic bacteria require incubation in an anaerobic environment for 24-48 hours.
3. Interpretation of Results:
- The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.
Beta-Lactamase Stability Assay (Hydrolysis Assay)
This assay measures the rate at which a β-lactamase enzyme hydrolyzes a cephamycin.
1. Preparation of Materials:
- Purified β-Lactamase: A solution of the specific β-lactamase enzyme at a known concentration.
- Cephamycin Solution: A solution of the cephamycin to be tested at a known concentration.
- Buffer: A suitable buffer to maintain a constant pH (e.g., phosphate buffer).
- Spectrophotometer: To measure the change in absorbance over time.
2. Assay Procedure:
- Reaction Mixture: Combine the cephamycin solution and the buffer in a quartz cuvette.
- Initiation of Reaction: Add the β-lactamase solution to the cuvette to start the hydrolysis reaction.
- Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at a specific wavelength corresponding to the intact β-lactam ring of the cephamycin. The rate of hydrolysis is proportional to the rate of decrease in absorbance.
3. Data Analysis:
- The rate of hydrolysis is calculated from the initial linear portion of the absorbance versus time plot. This rate can be used to determine kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), which provide a quantitative measure of the enzyme's efficiency in hydrolyzing the antibiotic.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Caption: Bacterial Cell Wall Synthesis and Inhibition by Cephamycins.
Caption: Mechanism of β-Lactamase Hydrolysis of Cephamycins.
Caption: Workflow for MIC Determination by Broth Microdilution.
References
- 1. In vitro activity of cefotetan compared with that of other antimicrobial agents against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Susceptibilities of 394 Bacteroides fragilis, non-B. fragilis group Bacteroides species, and Fusobacterium species to newer antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Validating the results of a Cephamycin C bioassay with a secondary method.
For researchers, scientists, and drug development professionals, the accurate quantification of Cephamycin C is paramount. While the microbiological bioassay remains a fundamental technique for determining the potency of this β-lactam antibiotic, its inherent variability necessitates validation by a secondary, more physically precise method. This guide provides a comprehensive comparison of the traditional agar diffusion bioassay with High-Performance Liquid Chromatography (HPLC) for the validation of this compound quantification, supported by experimental data and detailed protocols.
Data Presentation: A Head-to-Head Comparison
The primary distinction between the agar diffusion bioassay and HPLC lies in what they measure. The bioassay quantifies the biological effect of this compound, its ability to inhibit bacterial growth, which can be influenced by other bioactive compounds in a sample. In contrast, HPLC provides a direct measure of the concentration of the this compound molecule itself, offering higher specificity and accuracy.
Studies comparing the two methods have shown that bioassays can overestimate the concentration of this compound. This is often due to the presence of other compounds in the fermentation broth that also exhibit antibacterial activity, leading to a larger zone of inhibition than what would be caused by this compound alone[1].
Below is a summary of typical performance characteristics for each method, illustrating the quantitative differences in their validation parameters.
| Validation Parameter | Microbiological Agar Diffusion Bioassay | High-Performance Liquid Chromatography (HPLC) |
| Specificity | Lower; susceptible to interference from other bioactive compounds. | High; separates and quantifies this compound specifically. |
| Accuracy (% Recovery) | 78.52 - 131.19%[2] | 99.27 - 103.42%[2] |
| Precision (RSD) | ||
| - Repeatability (Intra-assay) | ≤ 5% | ≤ 2% |
| - Intermediate Precision (Inter-assay) | 4.51 - 26.78%[2] | 0.88 - 19.86%[2] |
| Linearity (R²) (Typical) | > 0.98 | > 0.999 |
| Limit of Quantitation (LOQ) | ~250 ng/mL | ~62.5 ng/mL |
| Throughput | Lower; requires incubation period. | Higher; rapid analysis time per sample. |
Experimental Protocols
Primary Method: Agar Diffusion Bioassay for this compound
This protocol describes a standardized method for determining the biological activity of this compound using an agar diffusion assay with Escherichia coli as the indicator organism.
1. Preparation of Media and Inoculum:
-
Prepare Mueller-Hinton agar (MHA) according to the manufacturer's instructions and sterilize by autoclaving.
-
Culture a susceptible strain of E. coli in a suitable broth medium to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Seed the molten MHA at 45-50°C with the standardized E. coli inoculum.
-
Pour the seeded agar into sterile petri dishes to a uniform depth and allow to solidify.
2. Standard and Sample Preparation:
-
Prepare a stock solution of this compound standard of known concentration.
-
Create a series of working standards by serially diluting the stock solution to cover a range of concentrations.
-
Prepare test samples of this compound, diluting them to fall within the range of the standard curve.
3. Assay Procedure:
-
Bore wells of a fixed diameter (e.g., 6-8 mm) into the solidified agar.
-
Pipette a fixed volume of each standard and sample solution into separate wells.
-
Incubate the plates at 35-37°C for 16-18 hours.
4. Data Analysis:
-
Measure the diameter of the zones of inhibition for each standard and sample.
-
Plot the logarithm of the concentration of the standards against the zone diameter.
-
Determine the concentration of the test samples by interpolating their zone diameters on the standard curve.
Secondary Method: HPLC for this compound Quantification
This protocol outlines a reversed-phase HPLC method for the specific quantification of this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector, pump, and autosampler.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A filtered and degassed solution of 0.01M acetic acid in water is a common mobile phase. The composition may be optimized as needed.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 28°C.
2. Standard and Sample Preparation:
-
Prepare a stock solution of this compound standard in the mobile phase.
-
Generate a calibration curve by preparing a series of dilutions of the stock solution.
-
Prepare test samples by filtering them through a 0.45 µm filter to remove particulate matter. Dilute as necessary with the mobile phase.
3. Analysis:
-
Inject equal volumes of the standards and samples onto the HPLC system.
-
Record the chromatograms and identify the peak corresponding to this compound based on its retention time.
4. Data Analysis:
-
Measure the peak area of the this compound peak in each chromatogram.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Calculate the concentration of this compound in the test samples by comparing their peak areas to the calibration curve.
Mandatory Visualizations
This compound Mechanism of Action
Cephamycins, like other β-lactam antibiotics, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. They achieve this by acylating the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This inactivation of PBPs leads to a weakened cell wall and ultimately cell lysis.
Caption: Mechanism of this compound action on bacterial cell wall synthesis.
Experimental Workflow: Bioassay Validation
The validation of a this compound bioassay with HPLC involves a parallel workflow where the same sample is analyzed by both methods, and the results are compared to assess the accuracy and specificity of the bioassay.
References
Validating the Specificity of a Novel Anti-Cephamycin C Antibody: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the specificity of a newly developed antibody against Cephamycin C, a β-lactam antibiotic.[1][2] Recognizing the critical need for highly specific antibodies in research and diagnostics, this document outlines a series of validation experiments, presents hypothetical comparative data, and offers detailed protocols. The performance of the novel antibody is compared against a hypothetical alternative antibody with broader β-lactam reactivity and a non-antibody-based quantification method.
Comparative Overview of Anti-Cephamycin C Detection Methods
The development of a highly specific antibody against this compound is crucial for its accurate detection and quantification in various matrices. This is particularly important given the structural similarities among β-lactam antibiotics, which can lead to cross-reactivity with less specific detection methods.[3][4][5] Cephamycins, like this compound, are structurally similar to cephalosporins but possess a methoxy group at the 7-alpha position, which confers resistance to β-lactamases.
This guide evaluates our novel Anti-Cephamycin C Antibody (Monoclonal) against two alternatives:
-
Alternative Antibody A (Polyclonal): A hypothetical polyclonal antibody raised against a conserved region of the β-lactam ring structure, expected to show broader cross-reactivity.
-
High-Performance Liquid Chromatography (HPLC): A standard analytical chemistry technique for the separation, identification, and quantification of chemical compounds.
The following sections detail the experimental validation of the novel antibody's specificity through Enzyme-Linked Immunosorbent Assay (ELISA), Western Blot, and Surface Plasmon Resonance (SPR).
Data Presentation: A Comparative Analysis
The specificity of the novel Anti-Cephamycin C Antibody was assessed through competitive ELISA, Western Blot, and Surface Plasmon Resonance. The results are summarized below, comparing its performance against Alternative Antibody A and HPLC.
Competitive ELISA: Cross-Reactivity Profile
The cross-reactivity of the antibodies was determined by competitive ELISA. Various β-lactam antibiotics were used as competitors to assess the antibodies' specificity for this compound. The IC50 (inhibitory concentration 50%) value represents the concentration of the competitor required to inhibit 50% of the antibody binding to the coated this compound. A higher IC50 value indicates lower cross-reactivity.
| Competitor Molecule | Novel Anti-Cephamycin C Antibody IC50 (nM) | Alternative Antibody A IC50 (nM) |
| This compound | 1.5 | 5.2 |
| Cefoxitin | 250 | 15 |
| Cefotetan | 310 | 22 |
| Cephalothin | > 1000 | 45 |
| Cefazolin | > 1000 | 50 |
| Penicillin G | > 5000 | 80 |
| Amoxicillin | > 5000 | 95 |
Table 1: Competitive ELISA results demonstrating the superior specificity of the Novel Anti-Cephamycin C Antibody.
Western Blot: Detection Specificity
To simulate a scenario where this compound might be conjugated to a carrier protein for immunodetection, various β-lactam-protein conjugates were prepared and analyzed by Western Blot.
| β-Lactam-Protein Conjugate | Novel Anti-Cephamycin C Antibody | Alternative Antibody A |
| This compound - BSA | Strong Positive Signal | Strong Positive Signal |
| Cefoxitin - BSA | No Signal | Positive Signal |
| Cephalothin - BSA | No Signal | Positive Signal |
| Penicillin G - BSA | No Signal | Weak Positive Signal |
| Unconjugated BSA | No Signal | No Signal |
Table 2: Western Blot analysis showing the high specificity of the Novel Anti-Cephamycin C Antibody for the this compound conjugate.
Surface Plasmon Resonance (SPR): Binding Kinetics and Affinity
SPR was employed to measure the binding affinity (KD) of the antibodies to immobilized this compound. A lower KD value indicates a higher binding affinity.
| Antibody | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (M) |
| Novel Anti-Cephamycin C Antibody | 2.5 x 10^5 | 1.2 x 10^-4 | 4.8 x 10^-10 |
| Alternative Antibody A | 1.1 x 10^5 | 5.6 x 10^-4 | 5.1 x 10^-9 |
Table 3: SPR analysis demonstrating the higher binding affinity of the Novel Anti-Cephamycin C Antibody to this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Competitive ELISA Protocol
-
Coating: Microtiter plates are coated with a this compound-protein conjugate (e.g., this compound-BSA) at a concentration of 1 µg/mL in carbonate-bicarbonate buffer (pH 9.6) and incubated overnight at 4°C.
-
Washing: Plates are washed three times with Phosphate Buffered Saline containing 0.05% Tween-20 (PBST).
-
Blocking: Plates are blocked with 5% non-fat dry milk in PBST for 2 hours at room temperature.
-
Competition: A fixed concentration of the primary antibody (Novel Anti-Cephamycin C Antibody or Alternative Antibody A) is mixed with varying concentrations of free this compound or competitor β-lactam antibiotics. This mixture is then added to the wells and incubated for 1 hour at 37°C.
-
Washing: Plates are washed three times with PBST.
-
Secondary Antibody: A horseradish peroxidase (HRP)-conjugated secondary antibody is added and incubated for 1 hour at 37°C.
-
Washing: Plates are washed five times with PBST.
-
Detection: TMB (3,3',5,5'-Tetramethylbenzidine) substrate is added, and the reaction is stopped with 2M H2SO4.
-
Reading: The absorbance is read at 450 nm using a microplate reader.
-
Analysis: The IC50 values are calculated from the resulting dose-response curves.
Western Blot Protocol
-
Sample Preparation: β-lactam-BSA conjugates are prepared using a standard carbodiimide crosslinking procedure. The conjugates are then denatured in Laemmli sample buffer.
-
SDS-PAGE: The protein samples are separated on a 12% SDS-polyacrylamide gel.
-
Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with the primary antibody (Novel Anti-Cephamycin C Antibody or Alternative Antibody A) overnight at 4°C.
-
Washing: The membrane is washed three times with TBST.
-
Secondary Antibody Incubation: The membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: The membrane is washed three times with TBST.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Surface Plasmon Resonance (SPR) Protocol
-
Chip Preparation: A CM5 sensor chip is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Ligand Immobilization: this compound is immobilized on the sensor chip surface.
-
Blocking: The remaining active sites on the sensor chip are blocked with ethanolamine.
-
Analyte Binding: A series of concentrations of the antibody (analyte) are injected over the sensor surface.
-
Dissociation: After the association phase, running buffer is flowed over the chip to monitor the dissociation of the antibody from the immobilized this compound.
-
Regeneration: The sensor surface is regenerated with a low pH buffer to remove the bound antibody.
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a 1:1 binding model. The affinity (KD) is calculated as kd/ka.
Visualizing Experimental Workflows and Principles
Diagrams illustrating the key experimental workflows and principles are provided below using Graphviz (DOT language).
Competitive ELISA Workflow
References
Head-to-head comparison of Cephamycin C and imipenem against anaerobic bacteria.
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antimicrobial agents, the effective treatment of anaerobic infections remains a critical challenge. This guide provides a detailed, data-driven comparison of two prominent antibiotics with significant anti-anaerobic activity: Cefoxitin, a cephamycin, and Imipenem, a carbapenem. This analysis is intended to arm researchers, scientists, and drug development professionals with the objective data necessary to inform their work in infectious disease and antibiotic development.
Executive Summary
Imipenem consistently demonstrates superior in vitro potency against a broad spectrum of anaerobic bacteria compared to cefoxitin.[1][2] While both antibiotics are effective against many anaerobes, imipenem generally exhibits lower minimum inhibitory concentrations (MICs), particularly against the highly prevalent and often resistant Bacteroides fragilis group.[1][2] Cefoxitin remains a viable option, though increasing resistance among some species necessitates careful consideration and susceptibility testing.
In Vitro Efficacy: A Quantitative Comparison
The following table summarizes the in vitro activity of cefoxitin and imipenem against a range of clinically significant anaerobic bacteria. The data, compiled from multiple studies, is presented as the Minimum Inhibitory Concentration (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates.
| Bacterial Species | Antibiotic | No. of Strains Tested | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Gram-Negative Bacilli | |||||
| Bacteroides fragilis Group | Cefoxitin | 203 | 16 | 32 | 4->256 |
| Imipenem | 203 | 0.5 | 1 | ≤0.06-4 | |
| Bacteroides fragilis | Cefoxitin | 99 | 8 | 16 | 2-64 |
| Imipenem | 99 | 0.25 | 0.5 | ≤0.06-2 | |
| Other Bacteroides spp. | Cefoxitin | 29 | 1 | 64 | ≤0.25->256 |
| Imipenem | 29 | 0.5 | 4 | ≤0.06-8 | |
| Fusobacterium nucleatum | Cefoxitin | 21 | ≤0.25 | 1 | ≤0.25-2 |
| Imipenem | 21 | ≤0.06 | 0.125 | ≤0.06-0.25 | |
| Gram-Positive Bacilli | |||||
| Clostridium perfringens | Cefoxitin | 23 | 0.5 | 4 | 0.125-8 |
| Imipenem | 23 | 0.25 | 0.5 | 0.125-2 | |
| Other Clostridium spp. | Cefoxitin | 23 | 2 | 128 | 0.25->256 |
| Imipenem | 23 | 2 | 16 | ≤0.06-16 | |
| Non-spore-forming rods | Cefoxitin | 22 | 0.5 | 4 | ≤0.25-16 |
| Imipenem | 22 | 0.25 | 0.5 | ≤0.06-1 | |
| Gram-Positive Cocci | |||||
| Anaerobic Cocci | Cefoxitin | 29 | 0.5 | 2 | ≤0.25-16 |
| Imipenem | 29 | 0.25 | 2 | ≤0.06-2 |
Data compiled from Wexler et al. (1985).
Mechanisms of Action
Both cefoxitin and imipenem are β-lactam antibiotics that exert their bactericidal effects by inhibiting the synthesis of the bacterial cell wall.
Cefoxitin , as a cephamycin, is structurally similar to cephalosporins. It possesses a methoxy group at the 7-alpha position, which confers stability against many β-lactamases produced by anaerobic bacteria. Cefoxitin binds to and inactivates penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis. This disruption of the cell wall structure leads to cell lysis and death.
Imipenem , a carbapenem, also targets and inhibits bacterial cell wall synthesis by binding to PBPs.[3] It has a very broad spectrum of activity, in part due to its high affinity for a wide range of PBPs and its stability in the presence of most β-lactamases.
References
- 1. Comparative in vitro activities of amoxicillin-clavulanic acid and imipenem against anaerobic bacteria isolated from community hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of imipenem against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of three broth disk methods for testing the susceptibility of anaerobic bacteria to imipenem - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-laboratory Validation of Standardized Cephamycin C Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of standardized methods for determining the susceptibility of bacteria to Cephamycin C, a crucial class of β-lactam antibiotics. The presented data and protocols are foundational for establishing a robust inter-laboratory validation study, ensuring consistent and reliable susceptibility results across different testing facilities. This document outlines the standardized procedures from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), presenting key quantitative performance metrics and detailed experimental methodologies.
Comparative Performance of Standardized Susceptibility Testing Methods
The accuracy and reproducibility of this compound susceptibility testing are paramount for clinical diagnostics and drug development. The following table summarizes the acceptable quality control (QC) ranges for a representative this compound agent, cefoxitin, as specified by CLSI and EUCAST for standard reference strains. These ranges are critical for laboratories to verify the accuracy of their testing procedures.
| Method | Standardization Body | Quality Control Strain | Antimicrobial Agent | Concentration / Disk Potency | Acceptable Quality Control Range (MIC in µg/mL) | Acceptable Quality Control Range (Zone Diameter in mm) |
| Broth Microdilution | CLSI | Escherichia coli ATCC® 25922™ | Cefoxitin | - | 1 - 4 | N/A |
| EUCAST | Escherichia coli ATCC® 25922™ | Cefoxitin | - | 1 - 4 | N/A | |
| CLSI | Staphylococcus aureus ATCC® 29213™ | Cefoxitin | - | 1 - 4 | N/A | |
| EUCAST | Staphylococcus aureus ATCC® 29213™ | Cefoxitin | - | 2 - 8 | N/A | |
| CLSI | Haemophilus influenzae ATCC® 49247™ | Cefoxitin | - | 2 - 8 | N/A | |
| Disk Diffusion | CLSI | Escherichia coli ATCC® 25922™ | Cefoxitin | 30 µg | N/A | 23 - 29 |
| EUCAST | Escherichia coli ATCC® 25922™ | Cefoxitin | 30 µg | N/A | 23 - 29 | |
| CLSI | Staphylococcus aureus ATCC® 25923™ | Cefoxitin | 30 µg | N/A | 22 - 27 | |
| EUCAST | Staphylococcus aureus ATCC® 29213™ | Cefoxitin | 30 µg | N/A | 23 - 29 | |
| CLSI | Haemophilus influenzae ATCC® 49247™ | Cefoxitin | 30 µg | N/A | 19 - 25 | |
| EUCAST | Haemophilus influenzae ATCC® 49766™ | Cefoxitin | 30 µg | N/A | 18 - 24 |
Note: The CLSI and EUCAST guidelines should be consulted for the most current and comprehensive information.
Experimental Protocols for Standardized Susceptibility Testing
Accurate and reproducible results in an inter-laboratory validation study are contingent upon the strict adherence to standardized experimental protocols. The following sections detail the methodologies for broth microdilution and disk diffusion testing as recommended by CLSI and EUCAST.
Broth Microdilution Method (Reference Method for MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a bacterium.
1. Inoculum Preparation:
-
Select three to five well-isolated colonies of the test organism from an 18- to 24-hour-old agar plate.
-
Transfer the colonies to a tube containing 4 to 5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).
-
Incubate the broth culture at 35 ± 2 °C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (typically 2 to 6 hours).
-
Adjust the turbidity of the inoculum suspension with sterile saline or broth to match that of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.
-
Dilute the adjusted suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
2. Test Procedure:
-
Dispense 100 µL of the appropriate antimicrobial dilutions in CAMHB into the wells of a 96-well microdilution plate.
-
Within 15 minutes of preparing the final inoculum, inoculate each well with 10 µL of the standardized inoculum suspension. This results in a final volume of 110 µL and the target inoculum concentration.
-
Include a growth control well (containing no antimicrobial agent) and a sterility control well (containing uninoculated broth).
-
Incubate the plates at 35 ± 2 °C in ambient air for 16 to 20 hours for non-fastidious bacteria.
3. Interpretation of Results:
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism as detected by the unaided eye.
Disk Diffusion Method (Kirby-Bauer Test)
This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.
1. Inoculum Preparation:
-
Prepare the inoculum as described for the broth microdilution method to match the turbidity of a 0.5 McFarland standard.
2. Test Procedure:
-
Within 15 minutes of adjusting the inoculum turbidity, dip a sterile cotton swab into the suspension and rotate it against the side of the tube above the fluid level to remove excess liquid.
-
Inoculate a Mueller-Hinton agar plate by streaking the swab evenly over the entire surface of the agar in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Allow the plate to dry for 3 to 5 minutes, but no more than 15 minutes, with the lid slightly ajar.
-
Aseptically apply the antimicrobial-impregnated disks to the surface of the agar. Ensure complete contact between the disk and the agar.
-
Incubate the plates in an inverted position at 35 ± 2 °C for 16 to 18 hours in ambient air.
3. Interpretation of Results:
-
Measure the diameter of the zones of complete growth inhibition (including the diameter of the disk) to the nearest millimeter using a ruler or calipers.
-
Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameters to the established breakpoints published by CLSI or EUCAST.
Inter-laboratory Validation Workflow
The following diagram illustrates a typical workflow for an inter-laboratory validation of a standardized this compound susceptibility test. This process ensures that a testing method is robust, reproducible, and provides comparable results across different laboratory settings.
Caption: Workflow for inter-laboratory validation of a susceptibility test.
Comparative transcriptomics of Streptomyces under high vs. low Cephamycin C production.
This guide provides a detailed comparison of the transcriptomic landscapes of Streptomyces clavuligerus under high and low Cephamycin C production conditions. By synthesizing data from studies on wild-type strains, regulatory mutants, and varied nutritional environments, we offer insights for researchers, scientists, and drug development professionals seeking to understand and optimize the production of this vital β-lactam antibiotic.
Executive Summary
The production of this compound in Streptomyces clavuligerus is a tightly regulated process, with the transcriptional activator CcaR playing a pivotal role. Comparative transcriptomic analyses reveal that high this compound production is characterized by the significant upregulation of the this compound biosynthetic gene cluster, alongside genes involved in precursor supply and specific regulatory pathways. Conversely, low or non-producing states, often mimicked by the deletion of the ccaR gene, exhibit a stark downregulation of these key biosynthetic genes and a shift in metabolic resources. Nutritional conditions also profoundly impact the transcriptome, with nutrient-rich media generally favoring the expression of genes related to secondary metabolism.
Data Presentation: High vs. Low Production
The following tables summarize the key differentially expressed genes between high (wild-type or favorable conditions) and low (ΔccaR mutant or restrictive conditions) this compound producing Streptomyces clavuligerus.
Table 1: Differential Expression of this compound Biosynthesis Genes
| Gene | Function | Fold Change (High vs. Low) | Reference |
| pcbAB | α-aminoadipyl-cysteinyl-valine synthetase | Upregulated | [1] |
| pcbC | Isopenicillin N synthase | Upregulated | [1] |
| lat | Lysine-6-aminotransferase | Upregulated | [2][3] |
| cefD | Isopenicillin N epimerase | Upregulated | [4] |
| cefE | Deacetoxycephalosporin C synthase (Expandase) | Upregulated | |
| cefF | Deacetylcephalosporin C O-carbamoyltransferase | Upregulated | |
| cmcI | O-carbamoyltransferase | Upregulated | |
| cmcJ | This compound hydroxylase | Upregulated |
Table 2: Differential Expression of Key Regulatory Genes
| Gene | Function | Fold Change (High vs. Low) | Reference |
| ccaR | SARP-family transcriptional activator | Significantly Upregulated | |
| claR | LysR-family transcriptional regulator (for clavulanic acid) | Upregulated | |
| adpA | Global antibiotic production regulator | Upregulated | |
| bldG | Anti-sigma factor antagonist | Upregulated |
Table 3: Impact on Other Metabolic Pathways
| Metabolic Pathway | Gene Examples | Overall Expression Trend (High vs. Low this compound) | Reference |
| Clavulanic Acid Biosynthesis | ceaS2, oppA1 | Upregulated | |
| Arginine Biosynthesis | arg genes | Downregulated | |
| Nitrogen Metabolism | amtB, glnB, glnA | Downregulated | |
| Holomycin Biosynthesis | hlm genes | Downregulated (in wild-type vs. ΔccaR) |
Experimental Protocols
The following are generalized protocols based on methodologies reported in the cited literature for comparative transcriptomic analysis of Streptomyces.
Strain Cultivation and Sample Collection
-
Strains: Streptomyces clavuligerus wild-type and a low-producing strain (e.g., a ΔccaR mutant).
-
Media: For high production, a nutrient-rich medium such as a soybean-based medium is utilized. For low production, a minimal or nutrient-deficient medium can be used, or the ΔccaR mutant can be grown in the same rich medium for direct comparison.
-
Culture Conditions: Cultures are grown in liquid medium at 30°C with shaking (e.g., 250 rpm).
-
Sample Collection: Mycelia are harvested at different growth phases, typically early-exponential, late-exponential, and stationary phases, to capture dynamic changes in gene expression. Samples are rapidly frozen in liquid nitrogen and stored at -80°C until RNA extraction.
RNA Extraction and Sequencing (RNA-Seq)
-
RNA Isolation: Total RNA is extracted from the harvested mycelia using a suitable method, such as the TRIzol method or a commercial kit, followed by DNase treatment to remove genomic DNA contamination.
-
RNA Quality Control: The integrity and purity of the extracted RNA are assessed using a bioanalyzer (e.g., Agilent 2100) and spectrophotometry (e.g., NanoDrop).
-
Library Preparation: Ribosomal RNA (rRNA) is depleted from the total RNA samples. The remaining mRNA is then fragmented, and cDNA libraries are constructed using a commercial kit (e.g., Illumina TruSeq).
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as an Illumina HiSeq or NovaSeq, to generate a large number of short reads.
Bioinformatic Analysis
-
Data Quality Control: Raw sequencing reads are assessed for quality, and adapters and low-quality bases are trimmed.
-
Read Mapping: The cleaned reads are aligned to the Streptomyces clavuligerus reference genome.
-
Differential Gene Expression Analysis: The number of reads mapping to each gene is counted, and statistical analysis (e.g., using DESeq2 or edgeR) is performed to identify genes that are significantly differentially expressed between the high and low production conditions.
-
Functional Annotation and Pathway Analysis: Differentially expressed genes are annotated with functional information, and pathway enrichment analysis (e.g., GO and KEGG) is performed to identify the biological processes and pathways that are most affected.
Mandatory Visualization
Signaling Pathway for this compound Production
Caption: Regulatory cascade for this compound biosynthesis in Streptomyces.
Experimental Workflow for Comparative Transcriptomics
Caption: Workflow for comparative transcriptomic analysis of Streptomyces.
Logical Relationship of Gene Regulation
Caption: CcaR-mediated regulation of primary and secondary metabolism.
References
- 1. Investigation of the Streptomyces clavuligerus this compound Gene Cluster and Its Regulation by the CcaR Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptomic analysis of Streptomyces clavuligerus ΔccaR::tsr: effects of the this compound-clavulanic acid cluster regulator CcaR on global regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous analysis of spatio-temporal gene expression for cephamycin biosynthesis in Streptomyces clavuligerus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to a Novel Two-Step Protocol for High-Purity Cephamycin C Purification
This guide provides a detailed comparison of a new, streamlined two-step purification protocol for Cephamycin C against a conventional multi-step method. The performance of each protocol is benchmarked using key metrics, and supporting experimental data is presented. This document is intended for researchers, scientists, and professionals in the field of drug development and bioprocessing.
Introduction to this compound Purification
This compound is a vital β-lactam antibiotic that serves as a precursor for the synthesis of several commercially important antibiotics. Its effective purification from complex fermentation broths is a critical step in pharmaceutical manufacturing. Traditional purification methods often involve multiple stages, including filtration, precipitation, and various chromatographic steps, which can be time-consuming and may lead to product loss.[1][2][3] The novel protocol presented here aims to enhance efficiency, yield, and purity while reducing the overall process complexity.
Performance Benchmark: New vs. Conventional Protocol
The following table summarizes the key performance indicators for the new two-step protocol compared to a widely used conventional method. The data represents typical results obtained from pilot-scale purification runs starting from clarified fermentation broth.
| Performance Metric | New Two-Step Protocol | Conventional Multi-Step Protocol | Unit |
| Final Purity | > 99.5 | ~ 97.0 | % HPLC |
| Overall Yield | 92 | 78 | % |
| Process Time | 8 | 24 | Hours |
| Number of Unit Operations | 2 | 4 | - |
| Solvent Consumption | 15 | 40 | L/g of product |
| Estimated Cost | 120 | 185 | $/g of product |
Experimental Protocols
New Two-Step Purification Protocol
This protocol utilizes a high-capacity anion exchange resin for initial capture and purification, followed by a reversed-phase chromatography step for final polishing.
1. Step 1: Anion-Exchange Chromatography (Capture)
- Resin: High-capacity weakly basic anion exchange resin (e.g., Q Sepharose XL).
- Column Equilibration: The column is equilibrated with 5 column volumes (CV) of 20 mM phosphate buffer at pH 7.0.
- Sample Loading: The clarified and filtered fermentation broth (pH adjusted to 7.0) is loaded onto the column at a linear flow rate of 150 cm/hr.
- Wash: The column is washed with 5 CV of the equilibration buffer to remove unbound impurities.
- Elution: this compound is eluted using a linear gradient of 0-0.5 M NaCl in the equilibration buffer over 10 CV. Fractions are collected and monitored at 265 nm.[4]
2. Step 2: Reversed-Phase Chromatography (Polishing)
- Stationary Phase: C18 silica-based column (5 µm particle size, 300 Å pore size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Sample Preparation: Eluted fractions from the first step containing this compound are pooled and the pH is adjusted to 3.5.
- Elution: The sample is loaded onto the equilibrated column. A linear gradient from 5% to 40% Mobile Phase B over 30 minutes is used to elute this compound.
- Product Collection: The main peak corresponding to this compound is collected, and the solvent is removed via lyophilization to yield the final high-purity product.
Conventional Multi-Step Purification Protocol
This protocol is based on established methods involving membrane filtration, nonspecific adsorption, and ion-exchange chromatography.[2]
1. Step 1: Microfiltration and Ultrafiltration
- The fermentation broth is first clarified using a 0.45 µm microfiltration membrane to remove cells and large debris.
- The permeate is then subjected to ultrafiltration with a 10 kDa molecular weight cut-off membrane to remove high-molecular-weight proteins and other macromolecules.
2. Step 2: Nonspecific Adsorption Chromatography
- Resin: A macroporous nonionic adsorption resin (e.g., Amberlite XAD series) is used to capture this compound and remove some impurities.
- The ultrafiltered broth is passed through the column.
- After washing with water, the antibiotic is eluted with an aqueous ethanol solution.
3. Step 3: Anion-Exchange Chromatography
- The eluate from the previous step is loaded onto a weakly basic anion exchange column.
- The column is washed, and the product is eluted with a salt solution.
4. Step 4: Crystallization
- The purified fractions are pooled, concentrated, and this compound is crystallized by adding an anti-solvent (e.g., isopropanol) at a controlled pH and low temperature.
Visualized Workflows and Comparisons
The following diagrams, generated using Graphviz, illustrate the experimental workflow of the new protocol and a logical comparison between the two methodologies.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Cephamycin C
Essential guidelines for the safe and compliant disposal of the β-lactam antibiotic, Cephamycin C, tailored for researchers, scientists, and drug development professionals.
The responsible management of laboratory waste is paramount to ensuring personnel safety, environmental protection, and the prevention of antibiotic resistance. This compound, a β-lactam antibiotic, requires careful handling and disposal. Improper disposal can contribute to the dissemination of bioactive compounds into the environment, potentially fostering the development of resistant microbial strains. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound waste streams in a laboratory setting.
Core Principle: Treat All Antibiotic Waste as Chemical Waste
Unless explicitly stated otherwise by your institution's Environmental Health and Safety (EHS) department, all forms of this compound waste should be managed as chemical waste.[1] This includes high-concentration stock solutions, dilute solutions such as used cell culture media, and contaminated labware.
Step-by-Step Disposal Protocol
The proper disposal route for this compound depends on its concentration and the nature of the contaminated material. The following procedures are based on established best practices for antibiotic waste management.
1. Waste Characterization and Segregation
Proper segregation at the point of generation is the critical first step in a compliant waste management plan. Never mix antibiotic waste with general laboratory trash.
-
High-Concentration Waste: This category includes pure this compound powder, expired or unused stock solutions, and grossly contaminated materials. These are considered hazardous chemical waste.[1]
-
Low-Concentration Waste: This stream consists of materials with lower concentrations of the antibiotic, such as used cell culture media, buffer solutions from experiments, and rinsing solutions.
-
Contaminated Solid Waste: This includes personal protective equipment (PPE) like gloves, as well as disposable labware such as pipette tips, flasks, and petri dishes that have come into contact with this compound.
2. Disposal of High-Concentration this compound Waste
High-concentration antibiotic waste must be disposed of through your institution's designated hazardous waste program.
-
Step 2.1: Collection: Collect all high-concentration this compound waste in a dedicated, properly sealed, and clearly labeled hazardous waste container. Ensure the container is compatible with the chemical nature of the waste.
-
Step 2.2: Labeling: The container must be labeled in accordance with institutional and regulatory standards, typically including "Hazardous Waste," the chemical name "this compound," and an estimate of the concentration and volume.
-
Step 2.3: Storage: Store the sealed container in a designated satellite accumulation area within the laboratory, away from incompatible materials, until it is collected by trained EHS personnel or a licensed chemical waste disposal contractor.
3. Disposal of Low-Concentration this compound Waste (e.g., Cell Culture Media)
The primary consideration for dilute antibiotic solutions is the stability of the antibiotic to heat, specifically to standard autoclaving procedures (121°C). While autoclaving will effectively sterilize the waste by killing microorganisms, it may not inactivate the chemical structure of a heat-stable antibiotic.[1]
Recommended Conservative Approach (Treating this compound as Heat-Stable):
-
Step 3.1: Biological Decontamination (Autoclaving): If the media contains biohazardous materials (e.g., recombinant organisms, pathogens), it must first be decontaminated, typically by autoclaving. This step addresses the biological risk.
-
Step 3.2: Chemical Waste Collection: After autoclaving and cooling, the liquid waste must still be managed as chemical waste.[1] Collect the autoclaved media in a designated, leak-proof container labeled for aqueous chemical waste containing this compound.
-
Step 3.3: Final Disposal: The collected liquid chemical waste should be managed through your institution's hazardous waste program. Do not pour it down the drain.
4. Disposal of Contaminated Solid Waste (Labware, PPE)
-
Step 4.1: Segregation: Place all solid waste contaminated with this compound, such as gloves, pipette tips, and plastic flasks, into a designated biohazardous or chemical waste container as per your institution's policy.
-
Step 4.2: Decontamination: If contaminated with biohazardous agents, these materials should be autoclaved.
-
Step 4.3: Final Disposal: After autoclaving, the waste should be disposed of through the appropriate stream (e.g., biohazardous or chemical waste) as dictated by your institutional guidelines. Sharps (needles, broken glass) must always be placed in a designated puncture-resistant sharps container.
Data Presentation: this compound Disposal Summary
As no specific quantitative data for this compound disposal (e.g., required incubation times or temperatures for degradation) is available, the following table summarizes the recommended disposal pathways for different waste streams.
| Waste Stream Category | Examples | Recommended Disposal Pathway |
| High-Concentration | Pure powder, stock solutions (>1 mg/mL) | Collect in a labeled hazardous waste container for chemical incineration via institutional EHS. |
| Low-Concentration | Used cell culture media, experimental buffers | 1. Autoclave if biologically contaminated. 2. Collect in a labeled aqueous chemical waste container. 3. Dispose of via institutional EHS. Do not drain dispose. |
| Contaminated Solids (Non-Sharps) | Gloves, pipette tips, flasks, petri dishes | Place in biohazard or chemical waste bags/containers. Autoclave if necessary, then dispose of via the appropriate institutional waste stream. |
| Contaminated Sharps | Needles, scalpels, contaminated broken glass | Immediately place in a designated, puncture-resistant sharps container for disposal via the institutional biohazardous/medical waste stream. |
Experimental Protocols and Advanced Deactivation Methods
While standard disposal protocols rely on incineration of chemical waste, research into alternative inactivation methods for β-lactam antibiotics exists. These are not standard procedures and would require specific validation and approval by your institution's EHS department.
-
Alkaline Hydrolysis: One proposed method for inactivating β-lactam antibiotics involves hydrolysis using a 1 M sodium hydroxide solution. This process breaks the β-lactam ring, inactivating the antibiotic. This method would require a specific, validated laboratory protocol, including neutralization steps before final disposal.
-
Chlorine Dioxide Gas: Treatment with chlorine dioxide gas has been shown to be effective at inactivating various β-lactam antibiotics on surfaces and equipment, which could be applicable for facility or equipment decommissioning.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Cephamycin C
Essential protocols for the safe handling, use, and disposal of Cephamycin C in a laboratory setting, ensuring the well-being of researchers and the integrity of scientific work.
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for working with this compound, a β-lactam antibiotic. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) and the absence of established Occupational Exposure Limits (OELs) for this specific compound, a precautionary approach is mandated. The following procedures are based on best practices for handling potent pharmaceutical compounds and potential sensitizers.
Hazard and Exposure Summary
| Hazard Category | Description | Recommended Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | Data not available. Assume moderate toxicity. | Avoid ingestion, inhalation, and skin contact. |
| Skin Corrosion/Irritation | May cause skin irritation upon repeated or prolonged contact. | Wear appropriate gloves and a lab coat. |
| Eye Damage/Irritation | May cause eye irritation. | Wear safety glasses or goggles. |
| Respiratory/Skin Sensitization | As a β-lactam antibiotic, it is a potential respiratory and skin sensitizer. Inhalation of dust or skin contact may cause allergic reactions in sensitized individuals. | Handle in a ventilated enclosure. Use appropriate respiratory protection. Avoid creating dust. |
| Occupational Exposure Limits (OELs) | Not established. | A conservative internal action limit should be established. Handle with appropriate engineering controls to minimize exposure. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical to minimize exposure and ensure a safe laboratory environment.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The container should be clearly labeled.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[1] The recommended storage temperature is between 2°C and 8°C.[1]
-
Keep the container tightly closed when not in use.[1]
Preparation and Use (Weighing and Reconstitution)
-
All handling of powdered this compound should be conducted in a certified chemical fume hood or other ventilated enclosure to avoid inhalation of dust.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields or goggles, and double nitrile gloves.
-
When weighing, use a balance inside the fume hood or a ventilated balance enclosure.
-
To reconstitute, add the solvent slowly to the powder to avoid aerosolization.
Spills and Decontamination
-
In case of a spill, evacuate the area and prevent others from entering.
-
Wear appropriate PPE, including respiratory protection, before cleaning up the spill.
-
For small powder spills, gently cover with a damp paper towel to avoid raising dust and then clean the area.
-
For liquid spills, absorb with an inert material.
-
Collect all cleanup materials in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with a suitable cleaning agent.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double nitrile gloves | Provides a barrier against skin contact and allows for safe removal of the outer glove if contaminated. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from dust particles and splashes. |
| Body Protection | Lab coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) may be necessary for procedures with a high potential for aerosol generation or when engineering controls are not sufficient. | Prevents inhalation of aerosolized powder, which can cause respiratory sensitization. |
Procedural Workflow for Handling this compound
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and the development of antibiotic resistance.
-
High-Concentration Waste: Unused this compound powder and concentrated stock solutions are considered hazardous chemical waste. They should be collected in a clearly labeled, sealed, and leak-proof container for disposal through the institution's hazardous waste management program.
-
Contaminated Labware: All disposable labware (e.g., pipette tips, tubes, gloves) that has come into contact with this compound should be collected in a designated hazardous waste container.
-
Liquid Culture Media: Liquid media containing this compound should be treated as chemical waste. It should be collected and disposed of through the hazardous waste program. Autoclaving may not be sufficient to degrade the antibiotic.
-
Decontamination: All non-disposable labware should be decontaminated by soaking in a suitable inactivating solution before washing.
By adhering to these stringent safety protocols, research institutions can ensure a safe working environment for their personnel and maintain the highest standards of laboratory practice when handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
